Lauryl arachidonate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H56O2 |
|---|---|
Molecular Weight |
472.8 g/mol |
IUPAC Name |
dodecyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C32H56O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-32(33)34-31-29-27-25-23-14-12-10-8-6-4-2/h11,13,16-17,19-20,22,24H,3-10,12,14-15,18,21,23,25-31H2,1-2H3/b13-11-,17-16-,20-19-,24-22- |
InChI Key |
MOONYEZKXDVAMG-XZPUNJMMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Function of Lauryl Arachidonate: A Technical Guide for Researchers
Abstract
Lauryl arachidonate (B1239269) (dodecyl arachidonate) is a wax ester composed of lauryl alcohol and the omega-6 polyunsaturated fatty acid, arachidonic acid. While direct experimental data on the specific biological functions of lauryl arachidonate are limited in publicly available scientific literature, its chemical structure allows for informed inferences regarding its potential roles and mechanisms of action. This technical guide synthesizes the known functions of its constituent components—arachidonic acid and wax esters—to provide a comprehensive overview of its likely biological significance and potential applications in research and drug development. It is hypothesized that this compound primarily serves as a stable precursor for the controlled release of arachidonic acid, a pivotal signaling molecule.
Chemical and Physical Properties
This compound is classified as a wax ester.[1] Its fundamental properties are derived from its two constituent molecules: arachidonic acid, a 20-carbon polyunsaturated fatty acid with four cis-double bonds, and lauryl alcohol, a 12-carbon saturated fatty alcohol.[1]
| Property | Value | Reference |
| CAS Number | 125187-25-9 | [1] |
| Molecular Formula | C32H56O2 | [1] |
| Molecular Weight | 472.79 g/mol | [1] |
| Lipid Number | WE (12:0/20:4(5Z,8Z,11Z,14Z)) | [1] |
| Physical State | Liquid | [1] |
| Storage | Freezer | [1] |
Inferred Function and Mechanism of Action
The primary function of this compound in a biological context is likely as a prodrug or delivery molecule for arachidonic acid. The ester bond connecting lauryl alcohol and arachidonic acid can be hydrolyzed by cellular esterases or lipases, releasing the two components. The biological activity would then be primarily dictated by the well-established roles of free arachidonic acid.
Release of Arachidonic Acid
Upon cellular uptake, this compound is expected to be metabolized by hydrolases to yield lauryl alcohol and arachidonic acid. This process would provide a controlled and potentially sustained release of arachidonic acid compared to the administration of the free fatty acid, which can be rapidly metabolized or incorporated into phospholipids.
The Role of Released Arachidonic Acid
Arachidonic acid (AA) is a crucial component of cell membranes, typically esterified in phospholipids.[2][3] Its release, catalyzed by phospholipase A2, initiates a cascade of signaling events.[2][4] Free AA can act as a signaling molecule itself or be metabolized into a group of potent lipid mediators called eicosanoids.[5][6]
There are three primary enzymatic pathways for the metabolism of arachidonic acid:
-
Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins (B1171923) and thromboxanes, which are involved in inflammation, pain, fever, and platelet aggregation.[2][5]
-
Lipoxygenase (LOX) Pathway: This pathway generates leukotrienes and lipoxins, which play roles in inflammation, immune responses, and vasoconstriction.[5][6]
-
Cytochrome P450 (CYP) Pathway: This pathway produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in regulating vascular tone and inflammation.[5]
References
- 1. larodan.com [larodan.com]
- 2. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 3. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation and metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Lauryl Arachidonate (CAS 125187-25-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on lauryl arachidonate (B1239269) (CAS 125187-25-9) is not extensively available in peer-reviewed scientific literature. This guide provides a comprehensive overview based on the well-characterized properties of its constituent molecules: arachidonic acid and lauryl alcohol. The primary biological hypothesis is that lauryl arachidonate serves as a prodrug or delivery molecule for arachidonic acid, which is released upon enzymatic hydrolysis.
Introduction
This compound is the ester formed from the essential omega-6 fatty acid, arachidonic acid, and the 12-carbon saturated fatty alcohol, lauryl alcohol. While research on this specific ester is limited, its potential biological significance lies in its capacity to release arachidonic acid, a pivotal precursor to a vast array of potent signaling molecules known as eicosanoids.[1][2][3] These molecules are integral to inflammatory processes, immune responses, and cellular signaling cascades.[1][2][3] This technical guide will delve into the chemical properties of this compound and the extensive biological roles and metabolic pathways of its key component, arachidonic acid.
Chemical and Physical Properties
This compound is a wax ester.[4] The following table summarizes its key chemical identifiers and properties.
| Property | Value | Reference |
| CAS Number | 125187-25-9 | [4] |
| Molecular Formula | C₃₂H₅₆O₂ | [4] |
| Molecular Weight | 472.79 g/mol | [4] |
| IUPAC Name | Dodecyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | [4] |
| Synonyms | 5,8,11,14-Eicosatetraenoic acid, dodecyl ester, (all-Z)- | [4] |
| Lipid Number | WE (12:0/20:4(5Z,8Z,11Z,14Z)) | [4] |
| Purity | >99% (as commercially available) | [4] |
| Storage | Freezer | [4] |
Hypothetical Bioavailability and Metabolism
It is hypothesized that this compound, upon entering a biological system, undergoes enzymatic hydrolysis by esterases or lipases to yield lauryl alcohol and free arachidonic acid. The liberation of arachidonic acid is the critical step for its biological activity.
Caption: Hypothetical enzymatic hydrolysis of this compound.
The Central Role of Arachidonic Acid
Arachidonic acid is a polyunsaturated fatty acid present in the phospholipids (B1166683) of cell membranes.[1] Its release, primarily initiated by phospholipase A₂, is the rate-limiting step in the synthesis of eicosanoids.[1][5]
Arachidonic Acid Cascade: Major Signaling Pathways
Once released, arachidonic acid is metabolized by three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: This pathway, with its isoforms COX-1 and COX-2, converts arachidonic acid into prostaglandins (B1171923) and thromboxanes. These molecules are key mediators of inflammation, pain, fever, and platelet aggregation.[6]
-
Lipoxygenase (LOX) Pathway: This pathway produces leukotrienes and lipoxins, which are involved in inflammation, allergic reactions, and immune cell trafficking.[1]
-
Cytochrome P450 (CYP) Pathway: This pathway generates epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have diverse roles in vascular function and inflammation.[5]
Caption: Major metabolic pathways of arachidonic acid.
Experimental Protocols
Due to the lack of specific experimental protocols for this compound, this section provides a general methodology for the synthesis of fatty acid esters and a common assay for measuring arachidonic acid release.
General Protocol for Synthesis of Fatty Acid Esters
This protocol outlines a typical acid-catalyzed esterification, which can be adapted for the synthesis of this compound from arachidonic acid and lauryl alcohol.
Materials:
-
Arachidonic acid
-
Lauryl alcohol (Dodecanol)
-
Anhydrous toluene
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve arachidonic acid and a molar excess (e.g., 1.5 equivalents) of lauryl alcohol in anhydrous toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of arachidonic acid).
-
Heat the mixture to reflux using a heating mantle and maintain reflux for several hours (reaction progress can be monitored by thin-layer chromatography).
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by column chromatography on silica (B1680970) gel.
Caption: General workflow for fatty acid ester synthesis.
In Vitro Arachidonic Acid Release Assay
This assay is used to determine if a compound can induce the release of arachidonic acid from cultured cells, a key indicator of potential inflammatory activity.[7]
Materials:
-
Cell line (e.g., murine fibroblasts C3H-10T1/2)[7]
-
Cell culture medium
-
[³H]-Arachidonic acid
-
Test compound (e.g., this compound)
-
Positive control (e.g., sodium dodecyl sulfate)[7]
-
Scintillation counter and vials
Procedure:
-
Seed cells in multi-well plates and grow to near confluence.
-
Label the cells by incubating with [³H]-arachidonic acid in the culture medium for a sufficient time to allow incorporation into cell membranes (e.g., 24 hours).
-
Wash the cells to remove unincorporated [³H]-arachidonic acid.
-
Treat the cells with various non-lethal concentrations of the test compound and controls in fresh medium.
-
After a defined incubation period, collect the supernatant.
-
Measure the radioactivity in the supernatant using a scintillation counter to quantify the amount of released [³H]-arachidonic acid.
-
Results can be expressed as a percentage of total incorporated radioactivity or relative to a positive control.[7]
Potential Applications in Research and Drug Development
Given its structure, this compound could be a valuable tool for:
-
Controlled Delivery of Arachidonic Acid: As an ester, this compound may offer a more stable and controlled means of delivering arachidonic acid to cellular systems compared to the free fatty acid.
-
Studying Inflammatory Processes: It can be used to investigate the downstream effects of arachidonic acid release in various cell types and disease models.
-
Prodrug Development: The ester linkage could be exploited in the design of prodrugs that target specific tissues or cells with high esterase activity.
Conclusion
While direct experimental data on this compound (CAS 125187-25-9) is scarce, its chemical nature as an ester of arachidonic acid provides a strong basis for its potential biological activities. It is anticipated that its effects will be primarily mediated through the enzymatic release of arachidonic acid, a key signaling molecule. Further research is warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound and to explore its potential as a research tool and therapeutic agent.
References
- 1. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 2. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The discovery and early structural studies of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin synthetase inhibitors. Drugs which affect arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arachidonic acid release: an in vitro alternative for dermal irritancy testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Lauryl Arachidonate as a Potential Precursor to Eicosanoids: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eicosanoids, a family of potent signaling molecules derived from twenty-carbon fatty acids, play a pivotal role in numerous physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The primary precursor for the biosynthesis of most eicosanoids is arachidonic acid.[1] This technical guide explores the potential of lauryl arachidonate (B1239269), a wax ester composed of lauryl alcohol and arachidonic acid, to serve as a precursor for eicosanoid production. The central hypothesis is that for lauryl arachidonate to enter the eicosanoid synthesis cascade, it must first undergo enzymatic hydrolysis to release free arachidonic acid. This document provides a comprehensive overview of the proposed metabolic pathway, detailed experimental protocols to investigate this hypothesis, and a framework for data interpretation.
Introduction: The Eicosanoid Cascade and the Role of Precursors
Eicosanoids are not stored within cells but are synthesized on demand in response to various stimuli.[1] The canonical pathway for eicosanoid synthesis begins with the liberation of arachidonic acid from the sn-2 position of membrane phospholipids (B1166683) by the action of phospholipase A2 (PLA2).[2] Once liberated, free arachidonic acid is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins.
This compound (CAS 125187-25-9) is a fatty acid ester.[3] For it to serve as a substrate for the COX or LOX enzymes, the ester bond linking lauryl alcohol and arachidonic acid must be cleaved. This initial hydrolysis step is critical and is likely mediated by cellular esterases or lipases.[4][5] This guide outlines the necessary steps to investigate the efficacy of this compound as a precursor to eicosanoids, focusing on the enzymatic hydrolysis and subsequent metabolism of the released arachidonic acid.
Proposed Metabolic Pathway for this compound
The conversion of this compound to eicosanoids is a two-stage process. The first stage is the hydrolysis of this compound to yield free arachidonic acid and lauryl alcohol. The second stage is the entry of the liberated arachidonic acid into the well-established eicosanoid synthesis pathways.
Experimental Protocols
This section provides detailed methodologies for investigating the potential of this compound as an eicosanoid precursor. The experimental workflow is designed to first confirm the hydrolysis of this compound and then to quantify the production of downstream eicosanoids.
In Vitro Hydrolysis of this compound
Objective: To determine if cellular extracts or purified enzymes can hydrolyze this compound to release arachidonic acid.
Materials:
-
This compound
-
Purified esterase or lipase (e.g., from porcine liver or Candida rugosa)
-
Cell lysates (from a relevant cell line, e.g., macrophages)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Internal standard (e.g., deuterated arachidonic acid)
-
Organic solvents (e.g., hexane, ethyl acetate)
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
In a microcentrifuge tube, combine the reaction buffer, this compound solution, and either the purified enzyme or cell lysate.
-
Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) containing the internal standard.
-
Extract the lipids using a suitable organic solvent mixture (e.g., hexane:ethyl acetate, 9:1 v/v).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the samples for the presence and quantity of arachidonic acid.
Cell-Based Assay for Eicosanoid Production
Objective: To assess the ability of intact cells to utilize this compound for the synthesis of eicosanoids.
Materials:
-
Relevant cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
This compound
-
Arachidonic acid (positive control)
-
Stimulating agent (e.g., lipopolysaccharide [LPS] or calcium ionophore A23187)
-
ELISA kits for specific eicosanoids (e.g., PGE2, LTB4) or an LC-MS/MS system
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound or arachidonic acid.
-
Incubate for a predetermined time to allow for substrate uptake and metabolism.
-
Add a stimulating agent to induce eicosanoid production and incubate for the appropriate time (e.g., 30 minutes for A23187, 4-24 hours for LPS).
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Store the supernatant at -80°C until analysis.
Quantification of Eicosanoids
LC-MS/MS is the gold standard for the simultaneous and quantitative analysis of a wide range of eicosanoids.[6][7][8]
Sample Preparation:
-
Thaw the cell culture supernatant on ice.
-
Add an internal standard cocktail (containing deuterated analogues of the eicosanoids of interest).
-
Perform solid-phase extraction (SPE) to concentrate the eicosanoids and remove interfering substances.
-
Elute the eicosanoids from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Instrumentation and Analysis:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
A C18 reversed-phase column is typically used for separation.
-
The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) for targeted quantification.
ELISA kits are a cost-effective and high-throughput method for quantifying specific eicosanoids, such as Prostaglandin E2 (PGE2).[9][10][11][12]
General Protocol (Competitive ELISA):
-
Prepare standards and samples.
-
Add standards and samples to a microplate pre-coated with a capture antibody.
-
Add a fixed amount of HRP-conjugated eicosanoid, which competes with the eicosanoid in the sample for binding to the capture antibody.
-
Incubate and wash the plate.
-
Add a substrate solution that reacts with HRP to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
The concentration of the eicosanoid in the sample is inversely proportional to the signal intensity.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: In Vitro Hydrolysis of this compound
| Enzyme/Lysate | Time (min) | Arachidonic Acid Released (ng/mL) |
| Purified Esterase | 0 | 0 |
| 15 | Value | |
| 30 | Value | |
| 60 | Value | |
| Cell Lysate | 0 | 0 |
| 15 | Value | |
| 30 | Value | |
| 60 | Value |
Table 2: Eicosanoid Production in Cell Culture
| Treatment | Stimulant | PGE2 (pg/mL) | LTB4 (pg/mL) |
| Vehicle | None | Value | Value |
| Vehicle | LPS | Value | Value |
| This compound (10 µM) | None | Value | Value |
| This compound (10 µM) | LPS | Value | Value |
| Arachidonic Acid (10 µM) | None | Value | Value |
| Arachidonic Acid (10 µM) | LPS | Value | Value |
Signaling Pathways Visualization
The following diagrams illustrate the key enzymatic pathways involved in the conversion of arachidonic acid to eicosanoids.
Conclusion
Investigating this compound as a potential precursor to eicosanoids presents a novel area of research with implications for drug development and nutritional science. The methodologies outlined in this guide provide a robust framework for testing the central hypothesis of enzymatic hydrolysis followed by metabolism via the COX and LOX pathways. Successful demonstration of this pathway would introduce this compound as a prodrug or delivery vehicle for arachidonic acid, opening new avenues for modulating eicosanoid-dependent signaling in various physiological and pathological contexts.
References
- 1. Arachidonic acid release: an in vitro alternative for dermal irritancy testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the enzymes involved in arachidonic acid metabolism to improve radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. larodan.com [larodan.com]
- 4. mdpi.com [mdpi.com]
- 5. Biochemistry, Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. elkbiotech.com [elkbiotech.com]
- 12. file.elabscience.com [file.elabscience.com]
The Role of Arachidonic Acid and Its Esters in Cell Membrane Composition: A Technical Guide
Disclaimer: Information regarding the specific role of lauryl arachidonate (B1239269) in cell membrane composition is exceedingly scarce in publicly available scientific literature. Lauryl arachidonate is identified as the dodecyl ester of arachidonic acid, classified as a wax ester.[1] Due to the limited data on this specific molecule, this technical guide will focus on the well-researched role of its parent molecule, arachidonic acid , and its general incorporation into membrane lipids. This information is highly relevant for researchers, scientists, and drug development professionals interested in the impact of omega-6 fatty acids on cell membrane structure and function.
Introduction to Arachidonic Acid in Cell Membranes
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that is a fundamental component of cellular membranes throughout the body, with particular abundance in the brain, muscles, and liver.[2][3] It is primarily found esterified within the sn-2 position of membrane phospholipids (B1166683), such as phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI).[2][4] The four cis-double bonds in its structure impart a characteristic kink, which is crucial for maintaining membrane fluidity and flexibility.[4][5] Beyond its structural role, arachidonic acid is a critical precursor to a vast array of signaling molecules, collectively known as eicosanoids, which are involved in inflammation, immunity, and cellular signaling.[2][3][6]
The concentration of free arachidonic acid within the cell is kept low under normal conditions through a continuous cycle of deacylation and reacylation known as the Lands cycle.[4] Upon cellular stimulation, arachidonic acid is released from membrane phospholipids by the action of phospholipase A2 (PLA2), initiating its metabolism and signaling functions.[2][6]
Quantitative Impact of Arachidonic Acid on Membrane Properties
The incorporation of arachidonic acid into membrane phospholipids significantly influences the biophysical properties of the cell membrane. While specific quantitative data for "this compound" is unavailable, the effects of arachidonic acid itself are well-documented.
| Parameter | Effect of Increased Arachidonic Acid Incorporation | Typical Measurement Techniques | Reference |
| Membrane Fluidity | Increases fluidity by disrupting the tight packing of saturated fatty acid chains.[5][7] | Fluorescence Anisotropy (e.g., using DPH), Laurdan Generalized Polarization (GP) | [8] |
| Membrane Thickness | Can lead to thinner membranes due to the disordered nature of its polyunsaturated acyl chains. | Atomic Force Microscopy (AFM), Small-Angle X-ray Scattering (SAXS) | [9] |
| Lipid Raft Composition | Enriched in certain lipid raft domains, potentially serving as a localized source for signaling. | Detergent-Resistant Membrane (DRM) Isolation followed by Mass Spectrometry | |
| Permeability | May increase permeability to small molecules and ions.[9][10] | Osmotic Stress Assays, Fluorescent Dye Leakage Assays | [9][10] |
| Protein Function | Modulates the function of membrane-embedded proteins, such as ion channels and receptors.[4] | Patch-Clamp Electrophysiology, Reconstituted Protein Activity Assays | [4] |
Experimental Protocols
Analysis of Arachidonic Acid Incorporation into Cell Membranes
This protocol outlines a general workflow for quantifying the incorporation of arachidonic acid into the phospholipids of cultured cells.
-
Cell Culture and Labeling:
-
Culture cells of interest to the desired confluency.
-
Supplement the culture medium with a known concentration of labeled arachidonic acid (e.g., [3H]-arachidonic acid or a fluorescently tagged analog) for a specified period.
-
-
Lipid Extraction:
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Extract total lipids using the Bligh and Dyer method:
-
Add a 1:2:0.8 (v/v/v) mixture of chloroform:methanol:water to the cell pellet.
-
Vortex thoroughly and allow phases to separate.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
-
Phospholipid Separation:
-
Separate the different phospholipid classes (PC, PE, PI, etc.) from the total lipid extract using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
-
Quantification:
-
For radiolabeled arachidonic acid, scrape the corresponding spots from the TLC plate and quantify the radioactivity using liquid scintillation counting.
-
For unlabeled arachidonic acid, perform gas chromatography-mass spectrometry (GC-MS) on the fatty acid methyl esters (FAMEs) derived from the separated phospholipids to determine the relative abundance of arachidonic acid.
-
Measurement of Membrane Fluidity
Fluorescence anisotropy is a widely used technique to measure membrane fluidity.
-
Cell Preparation:
-
Harvest cultured cells and resuspend in a suitable buffer.
-
-
Fluorescent Labeling:
-
Incubate the cells with a lipophilic fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), which incorporates into the hydrophobic core of the cell membrane.
-
-
Fluorescence Anisotropy Measurement:
-
Use a fluorescence spectrophotometer equipped with polarizers to measure the steady-state fluorescence anisotropy (r).
-
Excite the sample with vertically polarized light and measure the fluorescence emission intensity in both the vertical (I_VV) and horizontal (I_VH) orientations.
-
Calculate the anisotropy using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where G is a correction factor for the instrument.
-
A decrease in the anisotropy value indicates an increase in membrane fluidity.
-
Signaling Pathways and Experimental Workflows
Arachidonic Acid Cascade
The release of arachidonic acid from the cell membrane initiates a cascade of enzymatic reactions that produce a variety of potent signaling molecules. The two major pathways are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
The Arachidonic Acid Cascade.
Experimental Workflow for Studying Arachidonic Acid Metabolism
The following diagram illustrates a typical workflow for investigating the metabolism of arachidonic acid in a cellular context.
Workflow for AA Metabolism Analysis.
Conclusion
While direct research on the role of this compound in cell membranes is lacking, the extensive body of knowledge on arachidonic acid provides a strong foundation for understanding how its esters might behave. Arachidonic acid is a vital structural component of cell membranes, critically influencing their fluidity and the function of embedded proteins. Furthermore, its role as a precursor to potent signaling molecules places it at the heart of numerous physiological and pathological processes. The experimental approaches and signaling pathways detailed in this guide offer a robust framework for researchers and drug development professionals to investigate the impact of arachidonic acid and its derivatives on cellular function. Future research may yet elucidate a specific role for this compound or other fatty acid esters in modulating membrane properties and cellular signaling.
References
- 1. larodan.com [larodan.com]
- 2. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane Lipid Derivatives: Roles of Arachidonic Acid and Its Metabolites in Pancreatic Physiology and Pathophysiology [mdpi.com]
- 7. Membrane fluidity - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. lipotype.com [lipotype.com]
- 10. Role of Arachidonic Acid and Its Metabolites in the Biological and Clinical Manifestations of Idiopathic Nephrotic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Mechanism of Action of Lauryl Arachidonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauryl arachidonate (B1239269), an ester of lauryl alcohol and the polyunsaturated fatty acid arachidonic acid, is presumed to exert its primary biological effects through the intracellular liberation of arachidonic acid. This guide delineates the subsequent cellular mechanisms initiated by the release of arachidonic acid, focusing on its intricate metabolism via the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways. We provide a comprehensive overview of the key enzymes, the bioactive lipid mediators produced, and their downstream signaling effects. This document includes quantitative data on the potency of various metabolites, detailed experimental protocols for studying these pathways, and visual diagrams of the signaling cascades to facilitate a deeper understanding of the cellular impact of lauryl arachidonate.
Introduction: The Presumed Hydrolysis of this compound
While direct studies on the cellular uptake and metabolism of this compound are limited, based on the metabolism of other fatty acid esters, it is hypothesized that this compound is transported into the cell and subsequently hydrolyzed by intracellular esterases or lipases. This enzymatic action releases lauryl alcohol and, more significantly, arachidonic acid into the cytoplasm. The liberation of arachidonic acid is the pivotal step that initiates a cascade of well-defined signaling events.
The Arachidonic Acid Cascade
Once released, free arachidonic acid is rapidly metabolized by three major enzymatic pathways, leading to the production of a diverse array of potent lipid signaling molecules known as eicosanoids.
The Cyclooxygenase (COX) Pathway
The cyclooxygenase enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the precursor for prostaglandins (B1171923) and thromboxanes.[1] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation.
The Lipoxygenase (LOX) Pathway
The lipoxygenase enzymes catalyze the insertion of molecular oxygen into arachidonic acid to form hydroperoxyeicosatetraenoic acids (HPETEs), which are then converted to hydroxyeicosatetraenoic acids (HETEs) and leukotrienes.[2][3] The main LOX enzymes are 5-LOX, 12-LOX, and 15-LOX, each producing a distinct set of metabolites with specific biological activities, primarily related to inflammation and immunity.[2][3]
The Cytochrome P450 (CYP) Pathway
Cytochrome P450 enzymes metabolize arachidonic acid to epoxyeicosatrienoic acids (EETs) and additional HETEs.[4] These metabolites are involved in the regulation of vascular tone, ion transport, and inflammation.[5]
Quantitative Data on Arachidonic Acid Metabolites
The biological activity of eicosanoids is often characterized by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). The following tables summarize some reported values for key metabolites.
Table 1: EC50 Values of Prostaglandins on Cellular Responses
| Metabolite | Receptor | Cell Type | Response | EC50 (nM) |
| PGE2 | EP2 | Human nonpigmented ciliary epithelial cells | Adenylyl cyclase activation | 67[6] |
| 13,14-dihydro-PGE1 | EP2 | Human nonpigmented ciliary epithelial cells | Adenylyl cyclase activation | 231[6] |
| Butaprost | EP2 | Human nonpigmented ciliary epithelial cells | Adenylyl cyclase activation | 212[6] |
| PGD2 | DP2 | Innate lymphoid cells | Migration | 17.4 - 91.7[7] |
Table 2: IC50 Values of Prostaglandins and Leukotrienes
| Metabolite/Inhibitor | Target | Response | IC50 |
| PGE2 | ICa in paratracheal ganglion cells | Inhibition of calcium current | 6.4 nM[8] |
| AH6809 | EP2 Receptor | Antagonism of PGE2 response | ~50 µM[6] |
| 15(S)-PGA2 | Glutathione Transferase | Inhibition | 75.4 µM[9] |
Table 3: Effects of HETEs and EETs on Ion Channels
| Metabolite | Ion Channel | Effect | Concentration |
| 12-(S)-HPETE | TRPV1 | Activation | EC50 = 8.8 µM[10] |
| 15-(S)-HPETE | TRPV1 | Activation | EC50 = 8.7 µM[10] |
| 5-(S)-HETE | TRPV1 | Activation | EC50 = 9.2 µM[10] |
| Leukotriene B4 | TRPV1 | Activation | EC50 = 11.7 µM[10] |
| 11,12-EET | Epithelial Na+ Channel | Inhibition | EC50 = 2 µM[10] |
| 20-HETE | Large Conductance Ca2+-activated K+ (BKCa) channels | Inhibition | Potent vasoconstrictor[11] |
Experimental Protocols
Measurement of Cyclooxygenase (COX) Activity in Cell Lysates
This protocol describes a fluorometric assay to measure COX activity.
Materials:
-
COX Assay Buffer
-
COX Probe (e.g., Amplex Red)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid solution
-
NaOH
-
Cell lysis buffer with protease inhibitors
-
96-well plate (black, clear bottom)
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation:
-
Culture cells to the desired density.
-
Wash cells (~2-6 x 10^6) with cold PBS.
-
Lyse the cell pellet in 0.2-0.5 mL of lysis buffer on ice for 5 minutes.[12]
-
Centrifuge the lysate at 12,000 x g for 3 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Assay Protocol:
-
Prepare a Resorufin Standard curve.
-
In a 96-well plate, add 2-20 µL of cell lysate to each well.[12]
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
Add 88 µL of the reaction mix to each well.[12]
-
To differentiate between COX-1 and COX-2 activity, specific inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) can be added to parallel wells.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid/NaOH solution to each well.[12]
-
Immediately measure fluorescence in kinetic mode at Ex/Em = 535/587 nm every 15 seconds for 30 minutes.[12]
-
-
Calculation:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the concentration of the product using the Resorufin Standard curve.
-
Express COX activity as pmol/min/mg of protein.[13]
-
Measurement of 5-Lipoxygenase (5-LOX) Activity
This protocol outlines a fluorometric assay for 5-LOX activity.
Materials:
-
LOX Assay Buffer
-
LOX Probe
-
LOX Substrate
-
5-LOX Enzyme (as positive control)
-
LOX Inhibitor (e.g., Zileuton)
-
96-well plate (white)
-
Fluorometric plate reader (Ex/Em = 500/536 nm)
Procedure:
-
Sample Preparation:
-
Homogenize cells or tissue in ice-cold LOX Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Assay Protocol:
-
Prepare an Oxidized Probe Standard curve.
-
Add 2-10 µL of sample to wells in a 96-well plate. For inhibitor controls, add a 5-LOX inhibitor.
-
Prepare a reaction mix containing LOX Assay Buffer and LOX Probe.
-
Add the reaction mix to each well.
-
Initiate the reaction by adding diluted LOX Substrate.
-
Immediately measure fluorescence in kinetic mode at Ex/Em = 500/536 nm every 30 seconds for 10-20 minutes.[14]
-
-
Calculation:
-
Determine the change in fluorescence over time (ΔRFU/Δt) from the linear portion of the curve.
-
Calculate the 5-LOX activity from the standard curve and normalize to protein concentration.
-
Lipid Extraction from Cultured Cells and LC-MS/MS Analysis of Eicosanoids
This protocol provides a general workflow for the extraction and analysis of eicosanoids.
Materials:
-
Methanol (B129727), Chloroform, Water (LC-MS grade)
-
Internal standards (deuterated eicosanoids)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Lipid Extraction:
-
Harvest cultured cells and wash with PBS.
-
Add ice-cold methanol to the cell pellet to quench metabolism.
-
Add internal standards.
-
Perform a Bligh-Dyer or Folch extraction using a chloroform:methanol:water solvent system.
-
Collect the organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
Solid Phase Extraction (SPE) for Eicosanoid Enrichment:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Condition a C18 SPE cartridge with methanol and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the eicosanoids with an organic solvent (e.g., ethyl acetate).[15]
-
Dry the eluate.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final sample in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the eicosanoids using a suitable C18 column and a gradient elution.
-
Detect and quantify the eicosanoids using multiple reaction monitoring (MRM) in negative ion mode.
-
Quantify the analytes by comparing their peak areas to those of the internal standards.[16]
-
Conclusion
The biological activity of this compound is intrinsically linked to the metabolic fate of its core component, arachidonic acid. Understanding the intricate balance and interplay of the COX, LOX, and CYP pathways is crucial for researchers and drug development professionals. The diverse and potent eicosanoids produced through these pathways have profound effects on cellular signaling, inflammation, and homeostasis. The methodologies and data presented in this guide provide a foundational framework for investigating the cellular mechanism of action of this compound and other compounds that modulate the arachidonic acid cascade.
References
- 1. Metabolism and Detection of Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Leukotrienes: their formation and role as inflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotrienes and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of arachidonic acid metabolism by rat cytochrome P450 enzymes: the involvement of CYP1As - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostaglandin-stimulated adenylyl cyclase activity via a pharmacologically defined EP2 receptor in human nonpigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 8. The Action of Prostaglandins on Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - IC50 values and inhibition constants (Ki) of prostaglandin inhibitors. - Public Library of Science - Figshare [plos.figshare.com]
- 10. Arachidonic acid and ion channels: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. abcam.com [abcam.com]
- 14. abcam.com [abcam.com]
- 15. arborassays.com [arborassays.com]
- 16. Simultaneous quantitative determination of arachidonic acid and cascade metabolites in rat serum by UPLC-MS/MS: application for longitudinal metabolomics of anlotinib - Analyst (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Enzymatic Hydrolysis of Lauryl Arachidonate for the Production of Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the enzymatic hydrolysis of lauryl arachidonate (B1239269) to yield arachidonic acid, a crucial polyunsaturated fatty acid in various physiological processes and a key precursor in the synthesis of bioactive eicosanoids. This document provides a comprehensive overview of the core principles, experimental protocols, quantitative data, and relevant biological pathways associated with this biotransformation.
Introduction
Arachidonic acid (ARA) is an omega-6 fatty acid that plays a central role in inflammation, cell signaling, and the functioning of the central nervous system. Its release from esterified forms is a critical step in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes. The enzymatic hydrolysis of arachidonic acid esters, such as lauryl arachidonate, offers a specific and mild alternative to chemical methods for the production of high-purity free arachidonic acid. This guide focuses on the use of lipases for this purpose, given their broad substrate specificity and high efficiency in hydrolyzing ester bonds.
The primary enzymes considered for this process are lipases from Candida antarctica (often immobilized as Novozym 435) and Candida rugosa, which are well-documented for their catalytic activity on a variety of fatty acid esters. The selection of the appropriate enzyme and the optimization of reaction conditions are paramount for achieving high yields and purity of the target arachidonic acid.
Enzymatic Hydrolysis: Core Principles
The enzymatic hydrolysis of this compound is a reaction catalyzed by a lipase (B570770), which cleaves the ester bond between lauryl alcohol and arachidonic acid in the presence of water.
This compound + H₂O ⇌ Arachidonic Acid + Lauryl Alcohol
This reaction is reversible; however, in an aqueous environment, the equilibrium is shifted towards hydrolysis. Key factors influencing the reaction rate and yield include:
-
Enzyme Selection: Lipases with high activity towards long-chain fatty acid esters are preferred.
-
Temperature: Influences enzyme activity and stability.
-
pH: Affects the ionization state of the enzyme's active site and the substrate.
-
Substrate Concentration: Can impact the reaction rate, following Michaelis-Menten kinetics.
-
Water Content: Essential for the hydrolytic reaction.
-
Presence of Organic Solvents: Can be used to improve substrate solubility but may affect enzyme activity.
Quantitative Data on Lipase-Catalyzed Hydrolysis
The following tables summarize representative quantitative data for lipases commonly used in the hydrolysis of fatty acid esters. While specific data for this compound is limited, the provided information for similar substrates offers a valuable reference for experimental design.
Table 1: Optimal Reaction Conditions for Selected Lipases
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) |
| Lipase B (Immobilized, Novozym 435) | Candida antarctica | 7.0 - 9.0 | 40 - 60 |
| Lipase | Candida rugosa | 7.0 - 7.5 | 35 - 45 |
| Pancreatic Lipase | Porcine Pancreas | 8.0 | 37 |
Table 2: Representative Kinetic Parameters for Lipase-Catalyzed Hydrolysis of Fatty Acid Esters
| Enzyme | Substrate | Vmax | Km | Reference |
| Candida rugosa Lipase | Olive Oil | 51 µmol/(min x mg) | 0.15 mM | [1] |
| Candida rugosa Lipase | Palm Oil | 370.37 µmol/min/mg-enzyme | 1.23 g/ml | |
| Novozym 435 (Esterification) | Free Fatty Acids & Octanol | 0.041 mol L⁻¹ g⁻¹ h⁻¹ | - | [2] |
Note: The kinetic parameters are highly dependent on the specific substrate and reaction conditions.
Experimental Protocols
This section provides detailed methodologies for the enzymatic hydrolysis of this compound, analysis of the reaction, and purification of the product.
Enzymatic Hydrolysis of this compound
Materials:
-
This compound (substrate)
-
Immobilized Candida antarctica lipase B (Novozym 435) or Candida rugosa lipase
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.5)
-
Organic solvent (e.g., hexane (B92381) or isooctane, optional)
-
Stirred-tank reactor or shaker incubator
-
pH meter and temperature controller
Procedure:
-
Reaction Setup:
-
Prepare a solution of this compound in the phosphate buffer. If the substrate has low solubility, a minimal amount of a suitable organic solvent can be added to create an emulsion.
-
Place the reaction mixture in a temperature-controlled reactor or shaker.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 50°C for Novozym 435).
-
-
Enzyme Addition:
-
Add the lipase to the reaction mixture. The enzyme loading should be optimized (e.g., 1-10% w/w of the substrate).
-
-
Reaction Monitoring:
-
Maintain constant stirring to ensure proper mixing.
-
Monitor the progress of the reaction by periodically taking samples and analyzing for the concentration of arachidonic acid. This can be done by titration of the liberated fatty acid with a standard base (e.g., NaOH) or by chromatographic methods (HPLC or GC).
-
-
Reaction Termination:
-
Once the desired conversion is reached, terminate the reaction by filtering off the immobilized enzyme (if using Novozym 435) or by heat inactivation (for free lipase, e.g., 80°C for 15 minutes).
-
Quantification of Arachidonic Acid by High-Performance Liquid Chromatography (HPLC)
Materials:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile, water, and a modifier like formic or acetic acid.
-
Arachidonic acid standard
-
Sample from the hydrolysis reaction
Procedure:
-
Sample Preparation:
-
Centrifuge the reaction sample to remove any solids.
-
Dilute the supernatant with the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample and the arachidonic acid standard into the HPLC system.
-
Run a gradient or isocratic elution program to separate the components.
-
Detect the arachidonic acid peak and quantify its concentration by comparing the peak area with the standard curve.
-
Purification of Arachidonic Acid
Materials:
-
Reaction mixture containing arachidonic acid
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography (optional)
Procedure:
-
Acidification and Extraction:
-
Acidify the reaction mixture to a pH below the pKa of arachidonic acid (around 4.8) to protonate the carboxylic acid group.
-
Extract the arachidonic acid into an organic solvent like hexane. Perform the extraction multiple times to ensure high recovery.
-
-
Washing and Drying:
-
Wash the combined organic extracts with a saturated sodium chloride solution to remove any residual water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Solvent Removal:
-
Filter off the sodium sulfate and remove the solvent using a rotary evaporator under reduced pressure.
-
-
Further Purification (Optional):
-
If higher purity is required, the crude arachidonic acid can be further purified by silica gel column chromatography.
-
Visualizations
Enzymatic Hydrolysis Workflow
The following diagram illustrates the general workflow for the enzymatic hydrolysis of this compound.
Arachidonic Acid Signaling Pathway
Once released, arachidonic acid is metabolized through several enzymatic pathways to produce a variety of bioactive eicosanoids.
Enzyme-Substrate Interaction
The following diagram illustrates the fundamental relationship between the lipase enzyme, the substrate this compound, and the resulting products.
Conclusion
The enzymatic hydrolysis of this compound presents a highly specific and efficient method for the production of arachidonic acid. The use of robust lipases such as those from Candida antarctica and Candida rugosa allows for catalysis under mild conditions, minimizing the degradation of the polyunsaturated fatty acid product. This guide provides the foundational knowledge, including quantitative data and detailed protocols, to enable researchers and professionals in drug development to effectively implement and optimize this biotransformation for their specific applications. Further research may focus on enzyme engineering to enhance specificity and catalytic efficiency, as well as process optimization for large-scale production.
References
Lauryl Arachidonate and its Role in Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauryl arachidonate (B1239269), a wax ester comprised of lauryl alcohol and the omega-6 fatty acid arachidonic acid, presents a nuanced profile in the context of inflammation. While arachidonic acid is the primary precursor to pro-inflammatory eicosanoids, the unique biochemical structure of lauryl arachidonate suggests a potential for modulated and even anti-inflammatory activity. This technical guide delineates the hypothesized role of this compound in inflammatory pathways, focusing on its metabolism, the differential effects of its constituent molecules, and its potential as a modulator of the complex inflammatory cascade. The central hypothesis is that this compound acts as a pro-drug, delivering arachidonic acid in a slow-release manner that may favor anti-inflammatory over pro-inflammatory signaling pathways.
Introduction to this compound
This compound (dodecyl 5,8,11,14-eicosatetraenoate) is a wax ester, a class of lipids known for their stability and role in energy storage in various organisms. Its structure consists of lauryl alcohol (1-dodecanol) esterified to arachidonic acid. While arachidonic acid's role in inflammation is extensively studied, the biological activities of this compound are not well-documented in publicly available literature. This guide synthesizes information on the metabolism of its components to propose a mechanism of action in inflammatory pathways.
Proposed Mechanism of Action: A Hydrolysis-Mediated Effect
The primary proposed mechanism for the biological activity of this compound involves its enzymatic hydrolysis in vivo into its constituent parts: arachidonic acid and lauryl alcohol. This process is likely catalyzed by mammalian carboxylester hydrolases, such as lipases, which are known to act on wax esters. The slow and sustained release of arachidonic acid and lauryl alcohol from this hydrolysis is key to its potential modulatory effects on inflammation.
Figure 1: Proposed metabolic fate of this compound.
The Dichotomous Role of Arachidonic Acid in Inflammation
Upon its release from this compound, arachidonic acid can be metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the production of eicosanoids.
The Pro-Inflammatory Cascade
Typically, a rapid release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2 (PLA2) fuels the synthesis of pro-inflammatory mediators:
-
Cyclooxygenase (COX) Pathway: Produces prostaglandins (B1171923) (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2), which are potent mediators of inflammation, pain, and fever.[1][2]
-
Lipoxygenase (LOX) Pathway: Generates leukotrienes (e.g., LTB4, LTC4, LTD4), which are powerful chemoattractants for immune cells and contribute to bronchoconstriction and increased vascular permeability.[1]
Figure 2: Pro-inflammatory metabolism of arachidonic acid.
Potential Anti-Inflammatory Roles of Arachidonic Acid
Conversely, arachidonic acid can also be a substrate for the synthesis of anti-inflammatory mediators and can exert direct inhibitory effects on inflammatory signaling. The slow, sustained release from this compound may favor these pathways:
-
Lipoxin Synthesis: The LOX pathway can also produce lipoxins (e.g., Lipoxin A4), which are specialized pro-resolving mediators that actively inhibit inflammation and promote tissue repair.
-
GPR120 Activation: As a long-chain fatty acid, arachidonic acid can activate G protein-coupled receptor 120 (GPR120). GPR120 activation has potent anti-inflammatory effects by inhibiting Toll-like receptor (TLR) and TNF-α signaling pathways.[3][4] This is mediated through a β-arrestin-2-dependent mechanism that interferes with the TAK1 signaling complex.[4]
-
NLRP3 Inflammasome Inhibition: Some studies suggest that arachidonic acid can directly inhibit the NLRP3 inflammasome, a key component of the innate immune response responsible for the production of pro-inflammatory cytokines IL-1β and IL-18.[5]
References
- 1. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Potential of Lauryl Arachidonate as a Bioactive Lipid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of Lauryl Arachidonate (B1239269) as a Prodrug for Targeted Delivery and Controlled Release of Arachidonic Acid
Abstract
Lauryl arachidonate, the ester of lauric acid and the omega-6 fatty acid arachidonic acid, presents a compelling yet underexplored opportunity in the field of bioactive lipids. While direct research on this compound is limited, its chemical structure suggests significant potential as a prodrug of arachidonic acid. Arachidonic acid is a pivotal signaling molecule, serving as the precursor to a vast array of eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are deeply implicated in inflammation, immunology, and oncology. This technical guide synthesizes the available information on this compound and related compounds to build a comprehensive overview of its potential as a bioactive lipid. We will delve into its physicochemical properties, plausible metabolic pathways, and prospective therapeutic applications, with a focus on its role as a prodrug to deliver arachidonic acid for controlled therapeutic effects. This document will also provide detailed hypothetical experimental protocols for its synthesis, characterization, and evaluation of its biological activity, aiming to furnish researchers, scientists, and drug development professionals with a foundational resource to stimulate further investigation into this promising molecule.
Introduction: The Rationale for this compound as a Bioactive Prodrug
Arachidonic acid (AA) is a polyunsaturated fatty acid ubiquitously found in the phospholipids (B1166683) of cell membranes.[1] Upon cellular stimulation, AA is released and metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into a cascade of bioactive eicosanoids.[2][3] These metabolites are critical mediators of a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer progression.[4][5][6] However, the therapeutic application of free arachidonic acid is hampered by its rapid metabolism and potent, often pleiotropic, effects.
The concept of using a prodrug strategy to deliver arachidonic acid offers a promising solution to these challenges. By esterifying arachidonic acid with a fatty alcohol, such as lauryl alcohol, the resulting molecule, this compound, is expected to exhibit increased lipophilicity and stability. This modification can enhance its formulation into drug delivery systems, such as solid lipid nanoparticles (SLNs), and facilitate its penetration through biological membranes, like the skin.[7] Once administered, it is hypothesized that endogenous esterases and lipases will hydrolyze the ester bond, leading to a controlled and sustained release of arachidonic acid at the target site.[8] This approach could allow for more precise modulation of downstream signaling pathways, potentially enhancing therapeutic efficacy while minimizing systemic side effects.
Physicochemical Properties of this compound
This compound (CAS 125187-25-9) is a wax ester with the following chemical properties[3][9]:
| Property | Value |
| Chemical Name | 5,8,11,14-Eicosatetraenoic acid, dodecyl ester, (all-Z)- |
| Molecular Formula | C₃₂H₅₆O₂ |
| Molecular Weight | 472.79 g/mol |
| Physical State | Liquid (at room temperature) |
| Purity (typical) | >99% |
| Storage | Freezer (-20°C) |
Proposed Bioactivation and Signaling Pathways
The primary hypothesis for the bioactivity of this compound is its function as a prodrug that delivers arachidonic acid. The proposed mechanism involves enzymatic hydrolysis followed by the entry of the released arachidonic acid into its well-established metabolic pathways.
Enzymatic Hydrolysis of this compound
It is anticipated that upon administration, this compound will be hydrolyzed by various lipases and esterases present in tissues and cells, such as pancreatic lipase (B570770), carboxyl ester lipase, and monoglyceride lipase.[8][10] This enzymatic cleavage will release free arachidonic acid and lauryl alcohol.
Figure 1: Proposed enzymatic hydrolysis of this compound.
Arachidonic Acid Signaling Pathways
Once released, arachidonic acid can be metabolized by three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[3]
Figure 2: Overview of this compound bioactivation and subsequent arachidonic acid metabolism.
-
Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins (e.g., PGE₂, PGD₂) and thromboxanes. These mediators are involved in inflammation, pain, fever, and platelet aggregation.[2]
-
Lipoxygenase (LOX) Pathway: LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) metabolize arachidonic acid to leukotrienes and lipoxins. Leukotrienes are potent pro-inflammatory mediators, while lipoxins are involved in the resolution of inflammation.[6]
-
Cytochrome P450 (CYP450) Pathway: CYP450 enzymes produce epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in regulating vascular tone and inflammation.[11]
Potential Therapeutic Applications
The ability of this compound to act as a targeted and sustained-release prodrug for arachidonic acid opens up several potential therapeutic avenues.
Anti-Inflammatory Therapy
While arachidonic acid is a precursor to pro-inflammatory mediators, it is also the substrate for the synthesis of anti-inflammatory lipoxins.[11] By providing a controlled release of arachidonic acid, it may be possible to shift the balance of eicosanoid production towards these pro-resolving mediators, offering a novel approach to treating inflammatory conditions. Furthermore, arachidonic acid itself has been shown to have anti-inflammatory effects by binding to myeloid differentiation factor-2 (MD2) and preventing TLR4 signaling.[12]
Oncology
The role of arachidonic acid and its metabolites in cancer is complex. While some metabolites can promote tumor growth, others have been shown to have anti-cancer properties.[5][6] For instance, certain fatty acid esters have demonstrated cytotoxicity against various cancer cell lines.[9][13][14] this compound could potentially be formulated into lipid-based nanoparticles for targeted delivery to tumors, where the released arachidonic acid could exert cytotoxic effects or be metabolized into anti-tumor eicosanoids.
Dermatology and Topical Delivery
The lipophilic nature of this compound makes it an attractive candidate for topical drug delivery. Similar to glyceryl arachidonate, it is expected to penetrate the skin and be metabolized by cutaneous esterases to release arachidonic acid locally.[15][16] This could be beneficial for treating inflammatory skin conditions.
Experimental Protocols
The following sections provide detailed, albeit hypothetical, protocols for the synthesis, characterization, and biological evaluation of this compound. These are based on established methods for similar compounds and are intended as a starting point for further research.
Synthesis of this compound
Method 1: Enzymatic Synthesis (Lipase-Catalyzed Esterification)
This method offers a green and specific approach to ester synthesis.
-
Materials:
-
Arachidonic acid
-
Lauryl alcohol (Dodecanol)
-
Immobilized lipase (e.g., Candida antarctica lipase B - Novozym® 435)
-
Organic solvent (e.g., n-hexane, isooctane, or solvent-free system)
-
Molecular sieves (optional, for water removal)
-
Glass reactor with magnetic stirrer and temperature control
-
Filtration apparatus
-
-
Procedure:
-
Substrate Preparation: In a glass reactor, dissolve arachidonic acid and lauryl alcohol in the chosen organic solvent (or melt them in a solvent-free system). A typical starting molar ratio is 1:1.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture (typically 5-10% w/w of total substrates).
-
Reaction Incubation: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant stirring for 4-24 hours. Water produced can be removed using molecular sieves to drive the reaction forward.
-
Enzyme Removal: After the reaction, separate the immobilized enzyme by filtration.
-
Product Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
-
Figure 3: Workflow for the enzymatic synthesis of this compound.
Method 2: Chemical Synthesis (Carbodiimide-Mediated Coupling)
This is a common method for ester formation in organic synthesis.[5][6]
-
Materials:
-
Arachidonic acid
-
Lauryl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve arachidonic acid, lauryl alcohol, and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC or EDC in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the formation of the ester bond.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[17][18]
In Vitro Biological Evaluation
5.3.1. Enzymatic Hydrolysis Assay
-
Objective: To determine if this compound is hydrolyzed by lipases to release arachidonic acid.
-
Materials:
-
This compound
-
Lipase from porcine pancreas or Candida rugosa
-
Tris-HCl buffer (pH 8.0)
-
HPLC system with a UV or evaporative light scattering detector (ELSD)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol).
-
Add an aliquot of the this compound stock solution to the Tris-HCl buffer to form a substrate emulsion.
-
Initiate the reaction by adding the lipase solution.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an organic solvent (e.g., acetonitrile).
-
Analyze the samples by HPLC to quantify the decrease in this compound and the increase in free arachidonic acid.[18]
-
5.3.2. In Vitro Anti-Inflammatory Assay (LPS-Stimulated Macrophages)
-
Objective: To evaluate the anti-inflammatory potential of this compound.
-
Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes (differentiated into macrophages).
-
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
ELISA kits for TNF-α, IL-6, and PGE₂
-
Griess reagent for nitric oxide (NO) quantification
-
-
Procedure:
-
Seed the macrophages in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of TNF-α, IL-6, and PGE₂ in the supernatant using ELISA kits.
-
Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
Assess cell viability using an MTT or similar assay to rule out cytotoxicity.
-
5.3.3. In Vitro Cytotoxicity Assay (Cancer Cell Lines)
-
Objective: To assess the potential anti-cancer activity of this compound.
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).
-
Materials:
-
This compound
-
Cell culture medium appropriate for each cell line
-
MTT or other cell viability assay reagent
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
At the end of the incubation period, perform an MTT assay to determine cell viability.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
-
Formulation and Characterization of Solid Lipid Nanoparticles (SLNs)
-
Objective: To formulate this compound into SLNs for potential drug delivery applications.
-
Materials:
-
This compound (as the lipid matrix)
-
A surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear homogenizer or probe sonicator
-
-
Procedure (Hot Homogenization Method):
-
Melt the this compound by heating it to approximately 5-10°C above its melting point.
-
Dissolve the surfactant in purified water and heat it to the same temperature as the molten lipid.
-
Add the hot aqueous phase to the molten lipid phase under high-speed stirring using a high-shear homogenizer to form a coarse pre-emulsion.
-
Subject the hot pre-emulsion to probe sonication to reduce the particle size.
-
Cool the resulting nanoemulsion to room temperature while stirring to allow the this compound to recrystallize and form SLNs.
-
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Zeta Potential: To assess the surface charge and stability of the nanoparticle dispersion.
-
Entrapment Efficiency (EE) and Drug Loading (DL): If a model drug is co-encapsulated.
-
Morphology: Visualized by Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
In Vitro Release Study: To determine the release profile of the encapsulated substance.
-
Figure 4: Workflow for the formulation of this compound solid lipid nanoparticles.
Quantitative Data Summary (Hypothetical and Representative)
Table 1: Representative Bioactivity of Arachidonic Acid
| Assay | Cell Line | Parameter | Representative IC₅₀ / EC₅₀ |
| Cytotoxicity | Various Cancer Cell Lines | Cell Viability | 10 - 100 µM |
| Anti-inflammatory | Macrophages (LPS-stimulated) | NO Production | 5 - 50 µM |
| Anti-inflammatory | Macrophages (LPS-stimulated) | PGE₂ Production | 1 - 25 µM |
Table 2: Expected Physicochemical Properties of this compound SLNs
| Parameter | Expected Range |
| Particle Size (nm) | 100 - 400 |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential (mV) | -15 to -30 |
| Entrapment Efficiency (%) | > 70% (for a co-encapsulated lipophilic drug) |
Conclusion and Future Directions
This compound holds considerable, though largely untapped, potential as a bioactive lipid, primarily through its role as a prodrug for arachidonic acid. Its lipophilic nature makes it an excellent candidate for formulation into advanced drug delivery systems for topical and targeted applications. The controlled release of arachidonic acid from this compound could offer a more nuanced approach to modulating the complex signaling pathways involved in inflammation and cancer.
The lack of direct experimental data on this compound underscores the need for further research. The experimental protocols outlined in this guide provide a roadmap for future investigations into its synthesis, characterization, and biological activity. Key areas for future research include:
-
Enzymatic Hydrolysis Kinetics: Detailed studies to identify the specific enzymes responsible for the hydrolysis of this compound and to determine the kinetics of arachidonic acid release in various tissues.
-
In Vivo Efficacy Studies: Evaluation of this compound in animal models of inflammation, cancer, and skin disorders to validate its therapeutic potential.
-
Formulation Optimization: Development and optimization of various formulations, such as SLNs, nanostructured lipid carriers (NLCs), and topical preparations, to enhance its delivery and efficacy.
-
Metabolomic Profiling: Comprehensive analysis of the eicosanoid profile produced upon the administration of this compound to understand its precise mechanism of action.
By systematically addressing these research questions, the scientific community can unlock the full potential of this compound as a novel bioactive lipid for therapeutic applications. This technical guide serves as a foundational document to inspire and facilitate these much-needed investigations.
References
- 1. Frontiers | Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria [frontiersin.org]
- 2. US5658767A - Arachidonic acid and methods for the production and use thereof - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2504311B1 - Arachidonic acid analogs and methods for analgesic treatment using same - Google Patents [patents.google.com]
- 6. WO2021087359A1 - Prodrug compositions and methods of treatment - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. WO2021178725A1 - Compositions and methods for targeted rna delivery - Google Patents [patents.google.com]
- 9. Cytotoxicity to tumors by alpha, beta-dihydric long-chain fatty alcohols isolated from esterolysates of uncytotoxic sheep cutaneous wax: the dependence on the molecular hydrophobicity balance of N- or iso-alkyl moiety bulkiness and two hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pig Liver Esterase Hydrolysis of 2-Arachidonoglycerol Exacerbates PRRSV-Induced Inflammation via PI3K-Akt-NF-κB Pathway [mdpi.com]
- 11. WO2021159021A1 - Lipid prodrugs of neurosteroids - Google Patents [patents.google.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. US11129869B2 - Pharmaceutical compositions - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Lipases or esterases: does it really matter? Toward a new bio-physico-chemical classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WO2021048871A1 - Synergistic bioactive compositions for treating neurological disorders - Google Patents [patents.google.com]
Lauryl Arachidonate in Lipid Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the direct role of lauryl arachidonate (B1239269) in lipid signaling pathways is scarce in current scientific literature. Lauryl arachidonate is a wax ester composed of lauryl alcohol and the well-studied polyunsaturated fatty acid, arachidonic acid. Therefore, this guide focuses on the extensively documented signaling activities of arachidonic acid, which is the bioactive component of this compound responsible for engaging with cellular signaling cascades upon its release.
Introduction
Lipid signaling pathways are integral to a vast array of physiological and pathological processes, including inflammation, neurotransmission, and cellular proliferation. Among the key players in these intricate networks is arachidonic acid (AA), a 20-carbon polyunsaturated omega-6 fatty acid. While this compound itself is not recognized as a primary signaling molecule, its hydrolysis would release arachidonic acid, a potent second messenger and precursor to a class of bioactive lipids known as eicosanoids. This guide provides a comprehensive overview of the synthesis, metabolism, and downstream signaling effects of arachidonic acid, offering valuable insights for researchers and professionals in drug development.
Synthesis and Metabolism of Arachidonic Acid
Arachidonic acid is not typically found free in cells; instead, it is esterified in the sn-2 position of membrane phospholipids. Its release is a tightly regulated process, primarily initiated by the activation of phospholipase A2 (PLA2) in response to various stimuli. Once liberated, free arachidonic acid can be metabolized by three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1][2]
Arachidonic Acid Release from Membrane Phospholipids
The release of arachidonic acid from the cell membrane is the rate-limiting step in the generation of eicosanoids. This process is primarily catalyzed by phospholipase A2 (PLA2) enzymes.
Major Metabolic Pathways of Arachidonic Acid
Free arachidonic acid is rapidly converted into a variety of bioactive eicosanoids by three main enzyme families.
Downstream Signaling Pathways of Arachidonic Acid and its Metabolites
Arachidonic acid and its eicosanoid derivatives exert their biological effects by interacting with a variety of cellular targets, including G protein-coupled receptors (GPCRs) and ion channels.
G Protein-Coupled Receptor (GPCR) Signaling
Eicosanoids, such as prostaglandins and leukotrienes, are potent ligands for a large family of GPCRs.[3] Activation of these receptors initiates a cascade of intracellular events, including the modulation of adenylyl cyclase and phospholipase C activity, leading to changes in cyclic AMP (cAMP) and intracellular calcium levels, respectively.
Modulation of Ion Channels
Arachidonic acid can directly modulate the activity of various ion channels, including potassium, calcium, and sodium channels.[4][5][6] This modulation can occur through direct binding to the channel protein or by altering the physical properties of the cell membrane. These interactions can significantly impact cellular excitability and signaling.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes involved in arachidonic acid metabolism. Specific data for this compound is not available.
Table 1: Michaelis-Menten Constants (Km) for Cyclooxygenase (COX) Isozymes
| Substrate | Enzyme | Km (µM) | Source |
| Arachidonic Acid | COX-1 | 2-5 | [7] |
| Arachidonic Acid | COX-2 | 5-10 | [7] |
Table 2: Inhibitory Constants (IC50) of Common NSAIDs for COX Isozymes
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Source |
| Aspirin | 166 | >1000 | [7] |
| Ibuprofen | 13 | 344 | [7] |
| Celecoxib | >100 | 0.04 | [7] |
Experimental Protocols
Arachidonic Acid Release Assay (Filtration-Based)
This protocol provides a method for measuring the release of radiolabeled arachidonic acid from cultured cells.[8]
Materials:
-
Cultured cells (e.g., CHO cells)
-
[³H]Arachidonic acid
-
Cell culture medium
-
Agonist of interest
-
96-well filter plates (e.g., Millipore MultiScreenHTS)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Labeling:
-
Seed cells in a 96-well plate and grow to confluence.
-
Incubate cells with medium containing [³H]arachidonic acid (e.g., 0.5 µCi/mL) for 18-24 hours to allow for incorporation into membrane phospholipids.
-
Wash the cells three times with serum-free medium to remove unincorporated [³H]arachidonic acid.
-
-
Agonist Stimulation:
-
Add the agonist of interest at various concentrations to the wells. Include a vehicle control.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
-
Filtration and Lysis:
-
Terminate the reaction by aspirating the medium.
-
Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a 96-well filter plate.
-
Apply vacuum to filter the lysate, trapping the cell debris containing unreleased [³H]arachidonic acid on the filter. The filtrate contains the released [³H]arachidonic acid.
-
-
Quantification:
-
Collect the filtrate in a 96-well collection plate.
-
Add scintillation fluid to each well of the collection plate and to the filter plate.
-
Measure the radioactivity in both the filtrate and the filter plate using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of arachidonic acid release for each condition: (CPM_filtrate / (CPM_filtrate + CPM_filter)) * 100.
-
Radioligand Binding Assay for GPCRs
This protocol describes a filtration-based radioligand binding assay to determine the affinity of a ligand for a specific GPCR.[9][10][11]
Materials:
-
Cell membranes expressing the GPCR of interest
-
Radiolabeled ligand (e.g., [³H]prostaglandin E2)
-
Unlabeled competitor ligand
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, prepare reaction mixtures containing:
-
Total Binding: Cell membranes, radiolabeled ligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled competitor ligand.
-
Competition Binding: Cell membranes, radiolabeled ligand, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a time sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a filtration apparatus.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Patch-Clamp Electrophysiology for Ion Channel Modulation
This protocol outlines the whole-cell patch-clamp technique to study the effect of arachidonic acid on ion channel activity.[12][13][14]
Materials:
-
Cells expressing the ion channel of interest
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller and fire-polisher
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
Arachidonic acid stock solution
-
Perfusion system
Procedure:
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.
-
Fire-polish the pipette tip.
-
Fill the pipette with the intracellular solution.
-
-
Cell Preparation:
-
Plate cells on a glass coverslip in a recording chamber mounted on the microscope stage.
-
Continuously perfuse the chamber with the extracellular solution.
-
-
Giga-seal Formation:
-
Approach a cell with the patch pipette and apply slight positive pressure.
-
Once in contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
-
Recording:
-
Apply a voltage protocol (e.g., voltage steps or ramps) to elicit ion channel currents.
-
Record baseline channel activity.
-
Apply arachidonic acid to the bath via the perfusion system and record the changes in channel activity.
-
Wash out the arachidonic acid to observe reversibility.
-
-
Data Analysis:
-
Analyze the recorded currents to determine changes in parameters such as current amplitude, activation/inactivation kinetics, and voltage-dependence.
-
Conclusion
While this compound is not a primary focus of current lipid signaling research, its constituent fatty acid, arachidonic acid, is a cornerstone of cellular communication. Understanding the intricate signaling pathways of arachidonic acid and its metabolites is crucial for the development of novel therapeutics targeting a wide range of diseases. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted roles of this important lipid mediator. Future research may yet uncover specific roles for wax esters like this compound in cellular processes, but for now, the wealth of knowledge on arachidonic acid signaling provides a powerful foundation for scientific inquiry.
References
- 1. allergolyon.fr [allergolyon.fr]
- 2. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite G-protein coupled receptor signaling: Potential regulation of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic acid and ion channels: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic acid and ion channels: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 8. Filtration assay for arachidonic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. multispaninc.com [multispaninc.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholesterol-dependent gating effects on ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Lauryl Arachidonate: Applications in Cell Culture for Research and Drug Development
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lauryl arachidonate (B1239269) is an ester of lauryl alcohol and arachidonic acid. While direct studies on lauryl arachidonate in cell culture are limited, its biological activity is anticipated to be primarily driven by the release of arachidonic acid (AA), a polyunsaturated omega-6 fatty acid. AA is a critical component of cell membranes and a precursor to a diverse range of bioactive lipid mediators, collectively known as eicosanoids.[1] These molecules, including prostaglandins, leukotrienes, and thromboxanes, are pivotal in regulating numerous physiological and pathological processes such as inflammation, immunity, and cancer progression.[1][2][3] This document provides an overview of the potential applications of this compound in cell culture, based on the extensive research conducted on arachidonic acid. It is presumed that this compound serves as a delivery vehicle for arachidonic acid, which then elicits a range of cellular effects.
Key Applications in Cell Culture
The cellular effects of arachidonic acid are multifaceted and can be harnessed for various research and drug development purposes:
-
Induction of Cell Death in Cancer Cells: Arachidonic acid has been demonstrated to induce cell death in various cancer cell lines through multiple mechanisms, including apoptosis and ferroptosis.[4][5][6] This makes this compound a potential tool for cancer research and preclinical drug screening.
-
Modulation of Inflammatory Responses: As a key precursor to pro-inflammatory and anti-inflammatory eicosanoids, arachidonic acid can be used to study inflammatory pathways in vitro.[7][8] this compound can be employed to investigate the efficacy of anti-inflammatory drug candidates.
-
Investigation of Cell Signaling Pathways: The metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes initiates critical signaling cascades.[1][3] this compound can be utilized to probe these pathways and their role in various cellular processes.
Data Presentation
The following table summarizes the cytotoxic effects of arachidonic acid on various cancer cell lines, providing an indication of the potential efficacy of this compound.
| Cell Line | Cancer Type | IC50 (µM) of Arachidonic Acid | Observation | Reference |
| A549 | Lung Carcinoma | ~100 | Dose-dependent inhibition of growth | [4][9] |
| HeLa | Cervical Cancer | ~150 | Dose-dependent inhibition of growth | [4][9] |
| HT-29 | Colorectal Adenocarcinoma | ~125 | Dose-dependent inhibition of growth | [4][9] |
| Jurkat | T-cell Leukemia | ~75 | Dose-dependent inhibition of growth | [4][9] |
| HCT-116 | Colorectal Carcinoma | ~150 | Dose-dependent inhibition of growth | [4][9] |
| U937 | Histiocytic Lymphoma | ~100 | Dose-dependent inhibition of growth | [4][9] |
| SK-MES-1 | Lung Cancer | Not specified | Induction of apoptosis | [5] |
| MCF-7 | Breast Cancer | 90 (WT), 12 (ADR) | Antiproliferative activity | [10] |
| HepG2 | Hepatocellular Carcinoma | 0.03 mM | Increased cytotoxicity | [11] |
WT: Wild Type, ADR: Adriamycin Resistant
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity by Lactate (B86563) Dehydrogenase (LDH) Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, a key indicator of cytotoxicity.[11][12]
Materials:
-
Target cells
-
This compound
-
Cell culture medium
-
96-well plates
-
LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay)[12]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed target cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight to allow for adherence.[4]
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions. Include wells with untreated cells as a negative control and cells treated with a lysis buffer (provided in the kit) as a positive control for maximum LDH release.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
LDH Measurement: Following incubation, carefully collect the supernatant from each well. Measure the LDH activity in the supernatants according to the manufacturer's instructions for the LDH cytotoxicity assay kit.[11]
-
Data Analysis: Determine the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Protocol 2: Induction and Analysis of Ferroptosis
This protocol outlines the steps to induce and confirm ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[4][9]
Materials:
-
Cancer cell lines (e.g., A549, Jurkat)
-
This compound
-
Ferroptosis inhibitors (e.g., Ferrostatin-1, Deferoxamine)[4]
-
Lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591)[9]
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel. Treat the cells with this compound at a pre-determined cytotoxic concentration. In parallel, treat cells with this compound in the presence of ferroptosis inhibitors to confirm the mechanism of cell death.
-
Lipid Peroxidation Assay:
-
After the treatment period, incubate the cells with the C11-BODIPY 581/591 dye according to the manufacturer's protocol.[9]
-
This dye exhibits a fluorescence emission shift from red to green upon oxidation of its polyunsaturated butadienyl portion.[9]
-
Analyze the cells using a fluorescence microscope or flow cytometer to detect the shift in fluorescence, indicating lipid peroxidation.
-
-
Malondialdehyde (MDA) Assay:
-
Collect cell lysates after treatment.
-
Measure the levels of malondialdehyde (MDA), a product of lipid peroxidation, using a commercially available lipid peroxidation assay kit.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by arachidonic acid and a typical experimental workflow for studying its effects.
References
- 1. Effects of Arachidonic Acid and Its Metabolites on Functional Beta-Cell Mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation and metabolism of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Defining a Water-Soluble Formulation of Arachidonic Acid as a Novel Ferroptosis Inducer in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of arachidonic acid metabolism act synergistically to signal apoptosis in neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Arachidonic acid inhibits inflammatory responses by binding to myeloid differentiation factor-2 (MD2) and preventing MD2/toll-like receptor 4 signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Control of the growth of human breast cancer cells in culture by manipulation of arachidonate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CytoTox 96® Non-Radioactive Cytotoxicity Assay [promega.jp]
Application Notes and Protocols: Lauryl Arachidonate as a Novel Delivery System for Arachidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that plays a crucial role in various physiological and pathological processes, including inflammation and cellular signaling.[1][2] Its therapeutic potential is significant, but direct application can be limited by instability and poor skin penetration. Lauryl arachidonate (B1239269), a wax ester of arachidonic acid, presents a promising prodrug strategy to enhance the topical delivery of arachidonic acid.[3][4] This approach aims to increase the lipophilicity of AA, facilitating its penetration through the stratum corneum, with subsequent enzymatic hydrolysis in the skin to release the active arachidonic acid.
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of lauryl arachidonate as a delivery system for arachidonic acid.
Principle of this compound as a Prodrug Delivery System
The core concept behind using this compound is to leverage its increased lipophilicity for enhanced skin permeation. As a fatty acid ester, this compound is more compatible with the lipid-rich environment of the stratum corneum compared to the free acid form of arachidonic acid.[3] Once the prodrug permeates the skin, it is expected to be hydrolyzed by esterases present in the viable epidermis, releasing arachidonic acid locally where it can exert its biological effects. This targeted release can potentially maximize therapeutic efficacy while minimizing systemic exposure and associated side effects.
Formulation Development
The selection of a suitable vehicle is critical for the effective topical delivery of this compound. Emulgels are a promising formulation choice due to their dual character, combining the properties of an emulsion and a gel for good spreadability and skin feel.[5][6]
Suggested Emulgel Formulation
The following table outlines a starting formulation for a this compound emulgel. Optimization will be necessary based on experimental observations.
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Prodrug | 1.0 - 5.0 |
| Oleic Acid | Oil Phase / Penetration Enhancer | 5.0 - 10.0 |
| Tween 80 | Emulsifier | 2.0 - 5.0 |
| Carbopol 934 | Gelling Agent | 1.0 - 1.5 |
| Propylene (B89431) Glycol | Co-solvent / Humectant | 5.0 - 10.0 |
| Triethanolamine (B1662121) | Neutralizing Agent | q.s. to pH 5.5 - 6.5 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Protocol for Emulgel Preparation
-
Oil Phase Preparation: Dissolve this compound in oleic acid. Add Tween 80 and mix until a homogenous solution is formed.
-
Aqueous Phase Preparation: Disperse Carbopol 934 in purified water with constant stirring. Add propylene glycol to the dispersion.
-
Emulsification: Slowly add the oil phase to the aqueous phase with continuous homogenization to form a uniform emulsion.
-
Gel Formation: Neutralize the emulsion by adding triethanolamine dropwise while stirring until a gel of the desired consistency is formed.
-
Final Adjustments: Check the pH and adjust if necessary to be within the skin-compatible range of 5.5 - 6.5.
Characterization of the Formulation
Thorough characterization is essential to ensure the quality, stability, and performance of the this compound formulation.
Physicochemical Characterization
| Parameter | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Homogeneous, white to off-white, smooth texture |
| pH | pH meter | 5.5 - 6.5 |
| Viscosity | Brookfield Viscometer | Consistent viscosity across batches |
| Spreadability | Parallel Plate Method | Good spreadability without excessive drag |
| Drug Content | HPLC | 95% - 105% of the labeled amount |
Stability Testing
Stability studies should be conducted according to ICH guidelines to assess the formulation's shelf-life under various storage conditions.[7]
| Condition | Time Points |
| 25°C ± 2°C / 60% ± 5% RH | 0, 3, 6, 9, 12 months |
| 40°C ± 2°C / 75% ± 5% RH | 0, 1, 2, 3, 6 months |
In Vitro Performance Testing
In Vitro Release Testing (IVRT)
IVRT is performed to assess the rate at which this compound is released from the formulation. The Franz diffusion cell is the standard apparatus for this test.[8][9][10]
Protocol for IVRT:
-
Apparatus Setup: Assemble the Franz diffusion cells with a suitable synthetic membrane (e.g., polysulfone).
-
Receptor Medium: Fill the receptor compartment with a suitable medium (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 20 to maintain sink conditions) and equilibrate to 32°C ± 1°C.
-
Sample Application: Apply a known quantity of the this compound formulation to the membrane surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor medium and replace it with fresh, pre-warmed medium.
-
Analysis: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Plot the cumulative amount of this compound released per unit area against the square root of time. The slope of the linear portion of the curve represents the release rate.
In Vitro Skin Permeation Testing (IVPT)
IVPT is crucial for evaluating the ability of this compound to penetrate the skin and for confirming its conversion to arachidonic acid.[11][12]
Protocol for IVPT:
-
Skin Preparation: Use excised human or animal skin (e.g., porcine ear skin) and mount it on the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Apparatus Setup and Sample Application: Follow the same procedure as for IVRT.
-
Sampling: Collect samples from the receptor medium at specified time points.
-
-
Dismount the skin from the diffusion cell.
-
Separate the epidermis from the dermis.
-
Extract this compound and arachidonic acid from the different skin layers (epidermis, dermis) and the receptor fluid using an appropriate solvent.
-
-
Quantification: Analyze the extracts and receptor fluid samples by a validated HPLC or LC-MS/MS method to determine the concentrations of both this compound and arachidonic acid.[13][14][15]
-
Data Analysis: Calculate the cumulative amount of this compound and arachidonic acid permeated into the receptor fluid and retained in the skin layers over time.
Arachidonic Acid Signaling Pathways in Skin
Upon its release from this compound, arachidonic acid is metabolized via three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450).[2][16][17] These pathways produce a variety of bioactive eicosanoids, including prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs), which are key mediators of inflammation and other cellular responses in the skin.[18][19]
Analytical Methodology
A robust and validated analytical method is essential for the accurate quantification of this compound and arachidonic acid in formulation and biological matrices. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice.[20][21]
HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 210 nm or MS/MS |
| Column Temperature | 30°C |
Note: Method development and validation are required to establish specificity, linearity, accuracy, precision, and limits of detection and quantification for both this compound and arachidonic acid.
Summary and Future Directions
This compound holds potential as a prodrug for the topical delivery of arachidonic acid. The formulation and protocols outlined in these application notes provide a foundational framework for researchers to explore this potential. Future in vivo studies will be necessary to establish the efficacy and safety of this compound formulations for specific dermatological conditions. Further research should also focus on optimizing the formulation to control the release and permeation profile of this compound, thereby fine-tuning the local delivery of arachidonic acid.
References
- 1. Topical Formulation Comprising Fatty Acid Extract from Cod Liver Oil: Development, Evaluation and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid metabolites and the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of fatty acid conjugates for dermal delivery and topical therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journalirjpac.com [journalirjpac.com]
- 5. jetir.org [jetir.org]
- 6. ijper.org [ijper.org]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. permegear.com [permegear.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 10. ashdin.com [ashdin.com]
- 11. pharmtech.com [pharmtech.com]
- 12. In vitro human skin barrier modulation by fatty acids: skin permeation and thermal analysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 14. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. mdpi.com [mdpi.com]
- 16. [Metabolism of arachidonic acid of the skin and its significance in the pathophysiology of inflammatory dermatosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. clinref.com [clinref.com]
- 20. HPLC ELSD Method for Analysis of Arachidonoyl ethanolamideand Arachidonic acid on Lipak Column | SIELC Technologies [sielc.com]
- 21. hplc.eu [hplc.eu]
Application Note: Protocol for Dissolving Lauryl Arachidonate for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lauryl arachidonate (B1239269) is an ester formed from lauryl alcohol and arachidonic acid, a polyunsaturated omega-6 fatty acid. As a highly lipophilic molecule, its poor aqueous solubility presents a significant challenge for in vitro studies. Achieving a homogenous and stable solution is critical to ensure accurate and reproducible results in cell-based assays and other in vitro systems. An improper dissolution can lead to the formation of micelles or precipitates, which can cause artifacts and misinterpretation of the experimental data.
This document provides a detailed protocol for the solubilization of lauryl arachidonate to prepare stock and working solutions suitable for various in vitro applications. The recommended method involves the use of an organic solvent to create a concentrated stock solution, which is subsequently diluted into an aqueous buffer or cell culture medium.
Experimental Protocol: Preparation of this compound Solutions
This protocol details the steps for preparing a concentrated stock solution of this compound in an organic solvent and its subsequent dilution to a final working concentration for in vitro assays.
Materials and Equipment
-
This compound (purity >99%)
-
Ethanol (B145695) (absolute, ≥99.5%, cell culture grade)
-
Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2) or desired cell culture medium
-
Sterile, amber glass vials or polypropylene (B1209903) microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Water bath or incubator set to 37°C (optional)
Procedure: Stock Solution Preparation (e.g., 100 mM in Ethanol)
-
Weighing: Accurately weigh the desired amount of this compound (Molecular Weight: 472.79 g/mol ) in a sterile vial under an inert gas atmosphere if possible, as the arachidonate moiety is susceptible to oxidation.
-
Solvent Addition: Add the appropriate volume of absolute ethanol to achieve the target stock concentration (e.g., for 10 mg of this compound, add 211.5 µL of ethanol for a 100 mM stock solution).
-
Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear.
-
Gentle Heating/Sonication (Optional): If dissolution is difficult, gently warm the solution in a 37°C water bath for 5-10 minutes or sonicate the vial in a water bath until the solution clarifies. Avoid excessive heating.
-
Storage: Store the stock solution in tightly sealed amber vials at -20°C or -80°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. Properly stored, the ethanolic stock solution can be stable for several months[1][2].
Procedure: Working Solution Preparation
-
Pre-warm Medium: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent the precipitation of the lipophilic compound.
-
Final Mix: Vortex the final working solution briefly to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately for your in vitro assay to ensure stability and prevent degradation or precipitation. Aqueous solutions are not recommended for storage[3].
-
Solvent Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., ethanol) as the this compound-treated samples, as solvents like ethanol can have independent effects on cells[4].
Data Presentation: Summary of Recommendations
The following table summarizes the key parameters for dissolving and storing this compound.
| Parameter | Recommendation | Rationale / Comments |
| Primary Solvent | Absolute Ethanol (≥99.5%) | Ethanol is a commonly used and effective solvent for fatty acids and their esters for in vitro use and is generally less toxic than methanol (B129727) at low final concentrations[2][4]. DMSO is an alternative. |
| Stock Solution Conc. | 10-100 mM | A high concentration stock allows for minimal solvent addition to the final assay medium, reducing potential solvent toxicity. |
| Stock Solution Storage | -20°C or -80°C in aliquots | Prevents degradation from repeated freeze-thaw cycles and oxidation. Use of amber or foil-wrapped vials protects from light[1][2]. |
| Stock Solution Stability | ≥ 6 months (when stored properly) | Based on stability data for fatty acid solutions prepared in ethanol[2]. |
| Working Solution Prep. | Dilute stock into pre-warmed, vortexing aqueous medium. | Rapid mixing is essential to prevent precipitation upon transfer from organic solvent to aqueous phase. |
| Working Solution Storage | Prepare fresh before each experiment. | The diluted compound in aqueous media is prone to precipitation and degradation. Do not store[3]. |
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the step-by-step process for preparing this compound solutions for in vitro assays.
Caption: Workflow for preparing this compound solutions.
Potential Signaling Pathway
In a biological context, this compound is expected to be hydrolyzed by cellular esterases, releasing lauryl alcohol and arachidonic acid. The released arachidonic acid is a well-known signaling molecule that serves as a precursor for the synthesis of eicosanoids through several metabolic pathways.[5][6][7]
Caption: Hydrolysis of this compound and subsequent AA metabolism.
References
- 1. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Lauryl Arachidonate as a Lipid Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics, accurate and reproducible quantification of lipid species is paramount for understanding cellular processes, disease pathogenesis, and for the development of novel therapeutics. Mass spectrometry (MS) has emerged as a powerful analytical tool for the comprehensive analysis of lipids. The use of internal standards is crucial for correcting variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring data reliability.[1][2]
Lauryl arachidonate (B1239269), the ester of lauryl alcohol and arachidonic acid, is a wax ester that can serve as a valuable internal standard in mass spectrometry-based lipidomics. Its unique structure, with a C12:0 fatty alcohol and a C20:4 fatty acid, makes it distinguishable from most endogenous lipids, a key characteristic of an effective internal standard.[1] This document provides detailed application notes and protocols for the utilization of lauryl arachidonate as a lipid standard in mass spectrometry.
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Dodecyl (5Z,8Z,11Z,14Z)-eicosatetraenoate | [1] |
| CAS Number | 125187-25-9 | [1] |
| Molecular Formula | C₃₂H₅₆O₂ | [1] |
| Molecular Weight | 472.79 g/mol | [1] |
| Lipid Class | Wax Ester | [1] |
| Structure | Arachidonic acid esterified to lauryl alcohol | |
| Purity | >99% (commercially available) | [1] |
| Storage | Freezer (-20°C or lower) | [1] |
Application as an Internal Standard
This compound is particularly suited as an internal standard for the quantification of medium to long-chain fatty acids, fatty acid esters, and other lipids with similar chromatographic behavior. The principle of using an internal standard involves adding a known amount of the standard to the sample at the earliest stage of sample preparation.[2][3] By monitoring the signal of the internal standard relative to the analyte of interest, variations introduced during the analytical workflow can be normalized.
Advantages of this compound as an Internal Standard:
-
Chemical Similarity: As a fatty acid ester, it mimics the behavior of many endogenous lipids during extraction and ionization.
-
Distinct Mass: Its molecular weight is unlikely to overlap with common endogenous lipids, preventing isobaric interference.
-
Commercial Availability: High-purity this compound is commercially available, ensuring consistency across experiments.[1]
Experimental Workflow for Lipid Quantification
The following workflow outlines the key steps for utilizing this compound as an internal standard for the quantification of lipids in biological samples.
References
Application Note: HPLC Analysis of Lauryl Arachidonate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl arachidonate (B1239269), a wax ester composed of lauryl alcohol and the omega-6 fatty acid arachidonic acid, is a compound of interest in various fields, including drug delivery and cosmetics. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. In biological systems, it is anticipated that lauryl arachidonate is hydrolyzed by esterases to release lauryl alcohol and arachidonic acid.[1] The liberated arachidonic acid is then available to be metabolized through three primary enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP), leading to the formation of a diverse array of bioactive eicosanoids.[2][3] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound and its key arachidonic acid-derived metabolites from biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).
Metabolic Pathway of this compound
The metabolic journey of this compound begins with its hydrolysis into lauryl alcohol and arachidonic acid. The subsequent metabolism of arachidonic acid is a complex cascade that produces prostaglandins, thromboxanes, leukotrienes, and various hydroxylated fatty acids, which are key mediators in inflammation and other physiological processes.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol is designed for the extraction of this compound and its less polar metabolites from plasma or cell culture media.
Materials:
-
Biological sample (e.g., plasma, cell lysate)
-
Internal Standard (IS) solution (e.g., d8-Arachidonic Acid, a suitable wax ester internal standard)
-
Methyl-tert-butyl ether (MTBE)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of the biological sample, add 10 µL of the internal standard solution.
-
Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Add 250 µL of water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer (MTBE) into a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC analysis.
Sample Preparation: Solid-Phase Extraction (SPE) for Metabolites
This protocol is optimized for the extraction and concentration of the more polar arachidonic acid metabolites.
Materials:
-
Biological sample (e.g., plasma, urine)
-
Internal Standard (IS) solution (e.g., d8-Arachidonic Acid, PGE2-d4)
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
Ethyl acetate
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of 0.1% formic acid in water.
-
Acidify the biological sample (e.g., 500 µL) with formic acid to a pH of ~3.5 and add the internal standards.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of hexane to remove highly nonpolar lipids.
-
Elute the analytes with 2 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC analysis.
HPLC-MS/MS Method
Due to the differing polarities of this compound and the arachidonic acid metabolites, two separate chromatographic methods are recommended for optimal quantification.
Method 1: Analysis of this compound (Wax Ester)
HPLC System:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Mass Spectrometer Settings (APCI - Positive Ion Mode):
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI)
-
Polarity: Positive
-
Nebulizer Temperature: 400°C
-
Vaporizer Temperature: 350°C
-
Sheath Gas Flow: 40 units
-
Aux Gas Flow: 10 units
-
Collision Gas: Argon
Method 2: Analysis of Arachidonic Acid and its Metabolites
HPLC System:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)[4]
-
Mobile Phase A: Water with 0.1% formic acid[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[3]
-
Flow Rate: 0.4 mL/min[4]
-
Column Temperature: 40°C[4]
-
Injection Volume: 5 µL[4]
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 65 | 35 |
| 1.0 | 65 | 35 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 65 | 35 |
| 20.0 | 65 | 35 |
Mass Spectrometer Settings (ESI - Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Capillary Voltage: 3.0 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325°C
-
Nebulizer Pressure: 40 psi
-
Collision Gas: Argon
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites involves several key stages, from sample collection to data interpretation.
Data Presentation
The following tables summarize the expected quantitative data for the analysis of this compound and key metabolites of arachidonic acid. These values are representative and may vary depending on the specific instrumentation and matrix.
Table 1: Quantitative Parameters for this compound Analysis
| Analyte | Retention Time (min) | LLOQ (ng/mL) | ULOQ (ng/mL) | Precision (%RSD) | Accuracy (%) |
| This compound | ~18.5 | 5 | 1000 | < 15% | 85-115% |
Table 2: Quantitative Parameters for Arachidonic Acid and Metabolite Analysis [2][3]
| Analyte | Retention Time (min) | LLOQ (pg/mL) | ULOQ (pg/mL) | Precision (%RSD) | Accuracy (%) |
| Arachidonic Acid | ~14.2 | 200 | 50000 | < 10% | 90-110% |
| Prostaglandin E2 (PGE2) | ~8.5 | 10 | 2000 | < 15% | 88-108% |
| Prostaglandin F2α (PGF2α) | ~8.2 | 10 | 2000 | < 15% | 88-108% |
| Thromboxane B2 (TXB2) | ~7.9 | 20 | 4000 | < 15% | 85-115% |
| 5-HETE | ~10.1 | 50 | 10000 | < 15% | 85-115% |
| 12-HETE | ~10.5 | 50 | 10000 | < 15% | 85-115% |
| Leukotriene B4 (LTB4) | ~9.8 | 40 | 8000 | < 15% | 90-110% |
Conclusion
The methods detailed in this application note provide a robust framework for the quantitative analysis of this compound and its primary metabolites derived from the arachidonic acid cascade. The use of two distinct HPLC-MS/MS methods ensures optimal separation and sensitivity for both the parent ester and its more polar metabolites. These protocols are valuable for researchers in drug development and related fields who need to accurately assess the metabolic profile and pharmacokinetics of this compound and similar lipid-based compounds.
References
- 1. Wax ester - Wikipedia [en.wikipedia.org]
- 2. LC-MS/MS for the simultaneous analysis of arachidonic acid and 32 related metabolites in human plasma: Basal plasma concentrations and aspirin-induced changes of eicosanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Arachidonic Acid Metabolism Mechanism Based on UPLC-MS/MS Metabolomics in Recurrent Spontaneous Abortion Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection and Quantification of Lauryl Arachidonate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a proposed methodology for the detection and quantification of lauryl arachidonate (B1239269) in various sample matrices, such as pharmaceutical formulations and biological samples. Lauryl arachidonate, an ester of lauryl alcohol and the polyunsaturated omega-6 fatty acid arachidonic acid, can be effectively analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) following a straightforward sample preparation protocol. This document provides researchers, scientists, and drug development professionals with a comprehensive guide, including sample preparation, instrument parameters, and data analysis considerations. While specific literature on the GC-MS analysis of this compound is limited, the methods presented here are based on established principles for the analysis of similar long-chain fatty acid esters.
Introduction
This compound is a lipid molecule that combines lauryl alcohol and arachidonic acid. Arachidonic acid is a crucial precursor to a variety of bioactive eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are involved in inflammation and cellular signaling.[1][2] The analysis of arachidonic acid and its derivatives is therefore of significant interest in biomedical research and drug development.[3][4][5] GC-MS is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of fatty acid esters.[6] This application note outlines a robust protocol for the analysis of this compound, leveraging common laboratory equipment and reagents.
Principle of the Method
The method involves the extraction of this compound from the sample matrix using an organic solvent. The extract is then concentrated and directly injected into the GC-MS system. Due to its nature as a long-chain fatty acid ester, this compound is expected to be sufficiently volatile for direct GC-MS analysis without the need for chemical derivatization.[6] Separation is achieved on a non-polar capillary column, and detection is performed by a mass spectrometer operating in electron ionization (EI) mode. Quantification is achieved by using an internal standard and creating a calibration curve. For accurate quantification, the use of a stable isotope-labeled internal standard is recommended.[7]
Experimental Protocols
Reagents and Materials
-
Hexane (B92381) (GC grade)
-
Dichloromethane (GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
This compound standard
-
Internal Standard (e.g., deuterated this compound or a similar long-chain fatty acid ester)
-
1.5 mL glass GC autosampler vials with inserts
-
0.45 µm PTFE syringe filters
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Sample Preparation
-
Sample Weighing: Accurately weigh a representative amount of the sample (e.g., 100 mg of a cream or 1 mL of a liquid formulation) into a glass centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
Solvent Extraction: Add 5 mL of hexane (or dichloromethane) to the tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete extraction of this compound into the organic solvent.
-
Centrifugation: Centrifuge the sample at 3000 x g for 5 minutes to separate the solid matrix from the solvent.[8]
-
Collection: Carefully transfer the hexane supernatant to a clean glass tube.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Filtration and Concentration: Filter the extract through a 0.45 µm PTFE syringe filter into a clean tube. Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of hexane (e.g., 100 µL) and transfer to a 1.5 mL GC autosampler vial with an insert for analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters are proposed and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Injector | Split/Splitless |
| Injector Temp | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| Transfer Line Temp | 280 °C |
Data Analysis and Quantification
-
Qualitative Identification: The identification of this compound will be based on its retention time and the comparison of its mass spectrum with a reference standard. The expected mass spectrum would show a molecular ion peak (if stable enough) and characteristic fragment ions corresponding to the loss of the lauryl group and fragmentation of the arachidonate chain.
-
Quantitative Analysis: For quantification, a calibration curve should be prepared using standards of this compound at different concentrations, each containing the same amount of internal standard. The ratio of the peak area of a characteristic ion of this compound to the peak area of a characteristic ion of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed GC-MS method for this compound analysis. These values are typical for the analysis of long-chain fatty acid esters and would need to be experimentally verified.
| Parameter | Expected Value |
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Proposed metabolic pathway of this compound.
Conclusion
The GC-MS method detailed in this application note provides a robust framework for the detection and quantification of this compound. The protocol, which includes solvent extraction followed by direct GC-MS analysis, is straightforward and utilizes standard laboratory instrumentation. While the method is based on established principles for fatty acid ester analysis, it is recommended that the performance characteristics be fully validated for the specific sample matrix of interest. This methodology will be a valuable tool for researchers and professionals in the fields of pharmaceutical sciences and lipidomics.
References
- 1. chempap.org [chempap.org]
- 2. Purification and quantification of arachidonate metabolites: critical evaluation of methods and interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of arachidonate and its metabolites extracted from human normal and malignant gastrointestinal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of arachidonic acid metabolites through the 12-lipoxygenase pathway in human epidermis by high-performance liquid chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Arachidonic Acid Metabolism Mechanism Based on UPLC-MS/MS Metabolomics in Recurrent Spontaneous Abortion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Studying Lipid Metabolism in Cancer Cells Using Arachidonic Acid
Introduction
Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid that plays a crucial role in cellular signaling and is a key component of cell membranes.[1] In the context of cancer, the metabolism of arachidonic acid is often dysregulated and has been implicated in processes such as cell proliferation, apoptosis, and ferroptosis.[1][2][3] Understanding the impact of arachidonic acid on lipid metabolism in cancer cells is critical for identifying novel therapeutic targets and developing new anti-cancer strategies. These application notes provide an overview of the applications of arachidonic acid in cancer research and detailed protocols for its use.
Applications
-
Induction of Apoptosis: Exogenous arachidonic acid has been shown to induce apoptosis in various cancer cell lines.[3][4][5] This is often associated with the accumulation of unesterified arachidonic acid within the cells, leading to cellular stress.[3][4]
-
Induction of Ferroptosis: Arachidonic acid is a key substrate for lipid peroxidation, a hallmark of ferroptosis, an iron-dependent form of programmed cell death.[1] Introducing arachidonic acid can sensitize cancer cells to ferroptosis-inducing agents.
-
Modulation of Lipid Droplet Formation: Arachidonic acid can influence the formation and metabolism of lipid droplets, which are organelles involved in storing neutral lipids and regulating cellular stress.[6][7] The effects on lipid droplet dynamics can impact cancer cell survival and drug resistance.[6][7]
-
Investigation of Signaling Pathways: Studying the effects of arachidonic acid can help elucidate the roles of key metabolic enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) in cancer progression.[2] These enzymes metabolize arachidonic acid into potent signaling molecules called eicosanoids.[2]
Data Presentation
The following tables summarize the effective concentrations and IC50 values of arachidonic acid in various cancer cell lines.
| Cell Line | Cancer Type | Concentration | Effect | Reference |
| A549 | Lung Cancer | 100 µM | Inhibition of cell growth | [8] |
| HT-29 | Colon Cancer | 100 µM | Induction of ER stress and apoptosis | [5][8] |
| MCF-7 | Breast Cancer | 8 µM (48h) | Reduced proliferation and viability | [9] |
| HepG2 | Liver Cancer | 20-30 µg/mL | Inhibition of proliferation and viability | [9] |
| Jurkat | Leukemia | 15 µg/mL | Total inhibition of proliferation | [9] |
| HCT116 | Colon Cancer | 10-20 µM (48h) | Induction of cell death | [10] |
| PC3 | Prostate Cancer | 10-20 µM (48h) | Induction of cell death | [10] |
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| A549 | Lung Cancer | 129.1 (GS-9 formulation) | [11] |
| HeLa | Cervical Cancer | 124.1 (GS-9 formulation) | [11] |
| HT-29 | Colon Cancer | >200 (GS-9 formulation) | [11] |
| Jurkat | Leukemia | 114.8 (GS-9 formulation) | [11] |
| HCT-116 | Colon Cancer | 118.6 (GS-9 formulation) | [11] |
| U937 | Histiocytic Lymphoma | >200 (GS-9 formulation) | [11] |
Experimental Protocols
Protocol 1: Assessment of Arachidonic Acid-Induced Cytotoxicity
Objective: To determine the effect of arachidonic acid on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Arachidonic acid (stock solution in ethanol (B145695) or DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of arachidonic acid in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of arachidonic acid (e.g., 0, 10, 25, 50, 100, 200 µM). Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest arachidonic acid concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the arachidonic acid concentration to determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
Objective: To quantify the induction of apoptosis in cancer cells treated with arachidonic acid.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Arachidonic acid
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of arachidonic acid for the desired time period as determined from cytotoxicity assays.
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Protocol 3: Lipid Extraction for Lipidomics Analysis
Objective: To extract total lipids from cancer cells for subsequent analysis by mass spectrometry.
Materials:
-
Cancer cells treated with arachidonic acid
-
Methyl-tert-butyl ether (MTBE)
-
Water (MS-grade)
-
Internal lipid standards
-
Glass vials
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cell Harvesting: Harvest cells as described in Protocol 2.
-
Lipid Extraction (MTBE Method):
-
To the cell pellet, add 200 µL of methanol containing internal standards. Vortex thoroughly.
-
Add 667 µL of MTBE and vortex for 1 hour at 4°C.
-
Add 167 µL of water (MS-grade) and vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic phase into a new glass vial.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent for your mass spectrometry analysis (e.g., methanol/chloroform 1:1, v/v).[12]
-
Visualization of Pathways and Workflows
Signaling Pathways of Arachidonic Acid in Cancer Cells
Caption: Signaling pathways of arachidonic acid metabolism in cancer cells.
Experimental Workflow for Studying Arachidonic Acid Effects
Caption: General experimental workflow for studying arachidonic acid effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of arachidonic acid metabolism act synergistically to signal apoptosis in neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular unesterified arachidonic acid signals apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic acid induces ER stress and apoptosis in HT-29 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Implications of lipid droplets in lung cancer: Associations with drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. clinicsinoncology.com [clinicsinoncology.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of lipid extraction and analytical protocols for UHPLC-ESI-HRMS-based lipidomic analysis of adherent mammalian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lauryl Arachidonate in Neuroscience Research
Introduction
Lauryl arachidonate (B1239269) is the ester of lauryl alcohol and arachidonic acid. While direct applications of lauryl arachidonate in neuroscience research are not extensively documented, its structure suggests its utility as a prodrug or delivery molecule for arachidonic acid. Upon administration, it is anticipated to be hydrolyzed by endogenous esterases, releasing arachidonic acid and lauryl alcohol. Therefore, these application notes focus on the well-established roles of arachidonic acid (AA) in the central nervous system.
Arachidonic acid is a polyunsaturated omega-6 fatty acid present in the phospholipids (B1166683) of cell membranes, and it is particularly abundant in the brain.[1] It is a key signaling molecule involved in a wide array of neurological processes, including neuroinflammation, synaptic plasticity, and neurotransmitter regulation.[2] Free AA is released from membrane phospholipids by the action of phospholipase A2 (PLA2) in response to various stimuli.[2] It can then be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a range of bioactive eicosanoids, or it can exert direct effects on ion channels and receptors.[3][4][5]
These notes provide researchers, scientists, and drug development professionals with detailed applications and experimental protocols to investigate the multifaceted roles of arachidonic acid in neuroscience.
I. Applications in Neuroscience Research
Investigation of Neuroinflammation
Arachidonic acid and its metabolites are potent mediators of inflammation. In the central nervous system, AA is involved in the activation of microglia and astrocytes, the resident immune cells of the brain.[3] This can be a double-edged sword: contributing to the clearance of pathogens and cellular debris, but also potentially leading to chronic neuroinflammation and neuronal damage when dysregulated.[3][4]
-
Microglial Activation: AA can be used to induce a pro-inflammatory phenotype in cultured microglia, leading to the release of cytokines, chemokines, and reactive oxygen species. This provides a model system to screen for anti-neuroinflammatory compounds.
-
Astrocyte Response: Studying the effects of AA on astrocytes can elucidate their role in both promoting and resolving neuroinflammation.
Modulation of Neurotransmitter Systems
Arachidonic acid can directly and indirectly modulate neurotransmission. A primary area of investigation is its effect on glutamate (B1630785) uptake.
-
Glutamate Homeostasis: AA has been shown to inhibit the uptake of glutamate by both neurons and astrocytes.[6][7] This can lead to an increase in extracellular glutamate levels, which has implications for synaptic plasticity and excitotoxicity. Investigating this inhibition is crucial for understanding conditions like ischemic stroke and neurodegenerative diseases where glutamate excitotoxicity plays a role.[7]
-
Dopamine (B1211576) and GABA Systems: AA also affects other neurotransmitter systems, including the inhibition of dopamine uptake and a lesser degree of inhibition on GABA uptake in neurons.[6]
Studies of Neuronal Viability, Neurite Outgrowth, and Synaptic Plasticity
Arachidonic acid exhibits a concentration-dependent dual role in neuronal health.
-
Neurotoxicity and Neuroprotection: At high concentrations (above 5 x 10⁻⁶ M), AA can be neurotoxic, an effect mediated by its lipoxygenase metabolites and oxidative stress.[8] Conversely, at lower concentrations (around 10⁻⁶ M), it can promote neuronal survival.[8] This makes it a useful tool for studying the mechanisms of neuronal death and survival.
-
Neurite Outgrowth: At concentrations between 10⁻⁷ M and 10⁻⁶ M, AA has been found to promote neurite elongation, a critical process in neuronal development and regeneration.[8]
-
Synaptic Plasticity: AA is implicated as a retrograde messenger in long-term potentiation (LTP), a cellular model of learning and memory.[9] It can facilitate synaptic transmission by modulating protein kinase C (PKC) activity and nicotinic acetylcholine (B1216132) receptors.[10]
II. Quantitative Data
The following tables summarize quantitative data on the effects of arachidonic acid in various neuroscience-related assays.
| Parameter | Cell Type/System | Concentration/Value | Effect |
| Neurotoxicity | Cultured Hippocampal Neurons | > 5 x 10⁻⁶ M | Profound toxicity |
| Neuroprotection/Trophic Effect | Cultured Hippocampal Neurons | 10⁻⁶ M | Significantly supported neuronal survival |
| Neurite Elongation | Cultured Hippocampal Neurons | 10⁻⁷ M - 10⁻⁶ M | Promoted neurite extension |
| Glutamate Uptake Inhibition in Neurons | Primary Cultures of Rat Cerebral Cortical Neurons | 0.015 and 0.03 µmol/mg protein | Significant inhibition of glutamate uptake |
| Glutamate Uptake Inhibition in Astrocytes | Primary Cultures of Rat Cerebral Cortical Astrocytes | Approx. 20-fold higher than in neurons (e.g., ~0.3-0.6 µmol/mg protein) | Significant inhibition of glutamate uptake |
| GABA Uptake in Neurons | Primary Cultures of Rat Cerebral Cortical Neurons | > 0.03 µmol/mg protein | Inhibition observed, but to a lesser degree than glutamate uptake |
| GABA Uptake in Astrocytes | Primary Cultures of Rat Cerebral Cortical Astrocytes | 0.015 - 0.6 µmol/mg protein | No effect on GABA uptake |
| Modulation of A-type K+ Current | Bullfrog Sympathetic Neurons | IC₅₀ = 1.75 µM | Inhibition of the A-type potassium current |
| Modulation of Intermediate Conductance K+ Channels | hIK1 Channels | IC₅₀ = 1.4 µM | Inhibition of calcium-activated potassium channels |
III. Experimental Protocols
Protocol 1: In Vitro Microglial Activation Assay
This protocol details how to assess the pro-inflammatory effects of arachidonic acid on primary microglia.
1. Materials:
-
Primary microglia culture (e.g., from P0-P2 mouse pups)
-
DMEM/F12 medium with 10% FBS and 1% penicillin/streptomycin
-
Arachidonic acid (stock solution in ethanol)
-
Lipopolysaccharide (LPS) as a positive control
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for TNF-α and IL-6, Griess reagent for nitric oxide)
-
96-well culture plates
2. Methods:
-
Cell Seeding: Plate primary microglia in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Serum Starvation: Replace the medium with serum-free DMEM/F12 and incubate for 2-4 hours.
-
Treatment:
-
Prepare working solutions of arachidonic acid in serum-free medium. A final concentration range of 1-20 µM is recommended. Ensure the final ethanol (B145695) concentration is below 0.1%.
-
Add the arachidonic acid solutions to the respective wells.
-
Include a vehicle control (medium with ethanol), a negative control (medium only), and a positive control (e.g., 100 ng/mL LPS).
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes and collect the supernatants for analysis.
-
Analysis:
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite (B80452) (a stable product of nitric oxide) in the supernatants using the Griess reagent.
-
Protocol 2: Glutamate Uptake Assay in Primary Neuronal Cultures
This protocol describes a method to measure the effect of arachidonic acid on glutamate uptake using a radiolabeled substrate.
1. Materials:
-
Primary neuronal culture (e.g., from E18 rat cortices)
-
Neurobasal medium with B27 supplement
-
Krebs-Ringer-HEPES (KRH) buffer
-
Arachidonic acid
-
[³H]-L-glutamate (radiolabeled)
-
L-glutamate (unlabeled)
-
Scintillation fluid and counter
-
24-well culture plates
2. Methods:
-
Cell Culture: Culture primary neurons in 24-well plates for 10-14 days in vitro.
-
Preparation:
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with KRH buffer containing various concentrations of arachidonic acid (e.g., 1-100 µM) for 10-30 minutes at 37°C. Include a vehicle control.
-
-
Uptake Assay:
-
Initiate the uptake by adding KRH buffer containing [³H]-L-glutamate (final concentration ~50 nM) and the corresponding concentration of arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
To determine non-specific uptake, incubate a parallel set of wells with an excess of unlabeled L-glutamate (e.g., 1 mM).
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH.
-
-
Quantification:
-
Transfer a portion of the cell lysate to a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Use another portion of the lysate to determine the total protein content using a BCA or Bradford assay.
-
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Normalize the data to the protein content and express as a percentage of the vehicle control.
Protocol 3: Neurite Outgrowth Assay
This protocol outlines a method for assessing the effect of arachidonic acid on neurite outgrowth in a neuronal cell line or primary neurons.
1. Materials:
-
Neuronal cells (e.g., PC12 cells, SH-SY5Y cells, or primary cortical neurons)
-
Appropriate culture medium (e.g., DMEM with horse and fetal bovine serum for PC12 cells)
-
Arachidonic acid
-
Nerve Growth Factor (NGF) for PC12 cell differentiation
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
2. Methods:
-
Cell Seeding: Plate cells on coated coverslips or in multi-well plates suitable for imaging.
-
Differentiation (if applicable): For cell lines like PC12, induce differentiation with a low concentration of NGF (e.g., 50 ng/mL).
-
Treatment: Add arachidonic acid to the culture medium at various concentrations (e.g., 10⁻⁷ M to 10⁻⁶ M). Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% BSA for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Use automated image analysis software to quantify neurite length, number of neurites per cell, and branching.
-
IV. Signaling Pathways and Experimental Workflows
Caption: Arachidonic Acid Metabolic Cascade in the Brain.
Caption: Experimental Workflow for Microglial Activation Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Rat brain arachidonic acid metabolism is increased by a 6‐day intracerebral ventricular infusion of bacterial lipopolysaccharide | Semantic Scholar [semanticscholar.org]
- 3. Arachidonic Acid Derivatives and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic Acid Metabolites in Neurologic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of arachidonic acid on glutamate and gamma-aminobutyric acid uptake in primary cultures of rat cerebral cortical astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arachidonic acid induces a prolonged inhibition of glutamate uptake into glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arachidonic acid induces a long-term activity-dependent enhancement of synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arachidonic acid induces a long-lasting facilitation of hippocampal synaptic transmission by modulating PKC activity and nicotinic ACh receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lauryl Arachidonate for the Study of Phospholipase A2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase A2 (PLA2) enzymes are critical players in a vast array of cellular processes, including inflammation, signal transduction, and membrane homeostasis. These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. The release of arachidonic acid by PLA2 is the rate-limiting step in the production of eicosanoids, a class of potent lipid mediators (prostaglandins, leukotrienes, and thromboxanes) that are heavily involved in inflammatory responses. Consequently, PLA2s are significant targets for drug discovery and development.
Lauryl arachidonate (B1239269) is a synthetic ester of arachidonic acid and lauryl alcohol. As a non-phospholipid substrate containing the key arachidonic acid moiety, it serves as a valuable tool for the continuous monitoring of PLA2 activity. Its hydrophobic nature makes it particularly suitable for mixed-micelle based assays, which mimic the interfacial environment where PLA2s are active. These application notes provide an overview of the utility of lauryl arachidonate and detailed protocols for its use in studying PLA2 activity.
Product Information
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 125187-25-9 |
| Molecular Formula | C₃₂H₅₆O₂ |
| Molecular Weight | 472.79 g/mol |
| Structure | An ester of lauryl alcohol and arachidonic acid |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO), insoluble in water |
| Storage | Store at -20°C or below for long-term stability |
Principle of the Assay
The fundamental principle behind using this compound to measure PLA2 activity is the enzymatic cleavage of the ester bond, which releases arachidonic acid and lauryl alcohol. The rate of arachidonic acid release is directly proportional to the PLA2 activity. The liberated arachidonic acid can be detected and quantified using various methods, such as colorimetric pH indicators, HPLC, or mass spectrometry.
Signaling Pathway of PLA2 and Arachidonic Acid Metabolism
The following diagram illustrates the central role of PLA2 in the arachidonic acid cascade.
Data Presentation
While specific kinetic data for this compound is not extensively published, the following tables provide representative kinetic parameters and inhibitor sensitivities for major PLA2 families with arachidonic acid-containing phospholipid substrates. This information is crucial for experimental design and data interpretation when using this compound.
Table 1: Representative Kinetic Parameters of Human PLA2 Isoforms with Phosphatidylcholine Substrates
| PLA2 Isoform | Substrate | Km (µM) | Vmax (µmol/min/mg) |
| cPLA₂α (Group IVA) | 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC) | 5 - 15 | 0.5 - 2.0 |
| sPLA₂-V (Group V) | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | 20 - 100 | 500 - 1500 |
| iPLA₂β (Group VIA) | 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC) | 1 - 10 | 0.01 - 0.1 |
Note: Kinetic parameters are highly dependent on assay conditions (e.g., substrate presentation, pH, temperature). Data presented are compiled from various literature sources for comparative purposes.
Table 2: IC₅₀ Values of Common PLA2 Inhibitors
| Inhibitor | Target PLA2 Isoform | Representative IC₅₀ (nM) |
| Arachidonyl trifluoromethyl ketone (AACOCF3) | cPLA₂α, iPLA₂ | 200 - 500 |
| Pyrrophenone | cPLA₂α | 5 - 20 |
| Bromoenol lactone (BEL) | iPLA₂ | 100 - 1000 |
| Indoxam | sPLA₂ | 50 - 200 |
Note: IC₅₀ values can vary significantly based on the assay conditions and substrate used.
Experimental Protocols
Protocol 1: Colorimetric Mixed-Micelle Assay for PLA2 Activity
This protocol describes a continuous spectrophotometric assay for PLA2 activity using this compound in a mixed-micelle system with a pH indicator dye. The release of arachidonic acid causes a decrease in pH, which is detected by the change in absorbance of the indicator.
Materials:
-
This compound
-
Triton X-100
-
Phenol Red or Bromothymol Blue
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4-8.0)
-
CaCl₂
-
Purified PLA2 enzyme or cell/tissue lysate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 560 nm for Phenol Red)
Experimental Workflow:
Procedure:
-
Preparation of Mixed Micelles:
-
Prepare a stock solution of this compound (e.g., 10 mM in ethanol).
-
Prepare a stock solution of Triton X-100 (e.g., 10% w/v in water).
-
To prepare the mixed-micelle substrate solution, mix this compound and Triton X-100 in a molar ratio of approximately 1:4 (e.g., 250 µM this compound and 1 mM Triton X-100) in the assay buffer. This solution should be freshly prepared and sonicated briefly to ensure homogeneity.
-
-
Assay Buffer Preparation:
-
Prepare a Tris-HCl buffer (50 mM) containing CaCl₂ (e.g., 10 mM) and the pH indicator (e.g., 25 µM Phenol Red). Adjust the pH to a level where the indicator is sensitive to small changes (e.g., pH 7.6 for Phenol Red).
-
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the PLA2 enzyme solution (or lysate) and 50 µL of any inhibitors or test compounds.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 100 µL of the pre-warmed mixed-micelle substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the change in absorbance over time (e.g., every 30 seconds for 10-20 minutes) at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.
-
The activity of PLA2 is proportional to the rate of change in absorbance. A standard curve using known concentrations of arachidonic acid can be used to convert the change in absorbance to the amount of fatty acid produced.
-
Protocol 2: HPLC-Based Assay for PLA2 Activity
This protocol provides a direct and highly quantitative method for measuring PLA2 activity by separating and quantifying the released arachidonic acid using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Triton X-100
-
HEPES buffer (e.g., 25 mM, pH 7.4)
-
CaCl₂
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Purified PLA2 enzyme or cell/tissue lysate
-
Reaction termination solution (e.g., Dole's reagent: isopropanol/heptane (B126788)/1N H₂SO₄, 40:10:1 v/v/v)
-
Internal standard (e.g., heptadecanoic acid)
-
HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Reaction Setup:
-
Prepare the mixed-micelle substrate as described in Protocol 1, but in HEPES buffer containing CaCl₂ and BSA (e.g., 1 mg/mL). BSA helps to solubilize the released fatty acid.
-
In a microcentrifuge tube, combine the enzyme solution, buffer, and any test compounds to a final volume of 100 µL.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the pre-warmed substrate solution.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 500 µL of the Dole's reagent and the internal standard.
-
Vortex thoroughly for 30 seconds.
-
Add 300 µL of heptane and 300 µL of water.
-
Vortex again and centrifuge to separate the phases.
-
Carefully collect the upper organic phase containing the fatty acids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in a suitable mobile phase.
-
Inject the sample into the HPLC system.
-
Separate the fatty acids using an appropriate gradient and detect the arachidonic acid peak.
-
Quantify the amount of arachidonic acid by comparing its peak area to that of the internal standard and a standard curve.
-
Logical Relationships in PLA2 Inhibition Studies
The following diagram illustrates the logical flow for screening and characterizing PLA2 inhibitors using this compound.
Conclusion
This compound is a versatile and valuable tool for researchers studying PLA2 activity. Its use in simple and robust colorimetric or more quantitative HPLC-based assays allows for the screening of potential inhibitors and the characterization of enzyme kinetics. The protocols and data presented here provide a framework for the effective application of this compound in academic and industrial research settings, ultimately contributing to a better understanding of PLA2 biology and the development of novel therapeutics.
Application Notes and Protocols for Cell-Based Assays Using Lauryl Arachidonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl arachidonate (B1239269) is a lipophilic ester molecule composed of lauryl alcohol and the polyunsaturated omega-6 fatty acid, arachidonic acid. Within the cell, lauryl arachidonate is hydrolyzed by intracellular esterases, releasing arachidonic acid. Free arachidonic acid is a key signaling molecule that can directly activate certain isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in regulating a multitude of cellular processes. These processes include cell proliferation, differentiation, apoptosis, and inflammatory responses. The activation of PKC is a critical event in numerous signal transduction pathways. Consequently, cell-based assays designed to measure the activity of this compound are invaluable tools for drug discovery and for dissecting cellular signaling cascades.
These application notes provide detailed protocols for three distinct cell-based assays to characterize the biological activity of this compound: a direct PKC kinase activity assay, a PKC translocation assay, and a downstream reporter gene assay for transcription factors regulated by PKC, such as NF-κB and CREB.
Mechanism of Action: this compound as a Pro-Drug for PKC Activation
This compound is designed to readily cross the cell membrane due to its lipid-soluble nature. Once inside the cell, it is acted upon by intracellular esterases, which cleave the ester bond, releasing lauryl alcohol and free arachidonic acid. Arachidonic acid can then directly engage and activate specific PKC isoforms, often in synergy with other signaling molecules like calcium ions (Ca²⁺) and diacylglycerol (DAG). Activated PKC phosphorylates a wide array of substrate proteins, initiating downstream signaling cascades that culminate in various cellular responses.
Figure 1. Proposed mechanism of this compound action.
Data Presentation
The following tables summarize the effective concentrations of arachidonic acid, the active metabolite of this compound, in various cellular assays. This data can be used as a starting point for determining the optimal concentration range for this compound in your experiments. A dose-response curve should be generated to determine the EC₅₀ of this compound for each specific assay and cell line.
Table 1: Effective Concentrations of Arachidonic Acid in PKC-Related Cell-Based Assays
| Cell Type | Assay Type | Effective Concentration Range | Observed Effect |
| Human Polymorphonuclear Neutrophils | PKC Translocation | 10 - 30 nM | Increased binding of [³H]phorbol dibutyrate (PDB)[1] |
| HEK293 Cells | PKCδ Translocation | ≥ 30 nM | Translocation from cytosol to nucleus and plasma membrane[1] |
| HEK293 Cells | PKCβ Translocation | ≥ 0.5 µM | Translocation from cytosol to plasma membrane[1] |
| Rat Hippocampal Neurons | Cell Survival | 1 µM | Trophic effect, supported neuronal survival[2] |
| Rat Hippocampal Neurons | Cytotoxicity | > 5 µM | Profound toxicity[2] |
| HepG2 Cells (CYP2E1 expressing) | Cytotoxicity | Concentration-dependent | Induction of apoptosis[3] |
| Colon Cancer Cell Lines | Cell Proliferation | 100 µM | Increased cell proliferation[4] |
| Colon Cancer Cell Lines | Apoptosis | 200 µM | Induction of apoptosis[4] |
| Rat Alveolar Epithelial Cells | Arachidonic Acid Release | 50 nM (PMA) | Optimal stimulation of free arachidonic acid levels[5] |
Table 2: Recommended Seeding Densities for Common Cell Lines in 96-Well Plates
| Cell Line | Seeding Density (cells/well) | Culture Medium |
| HEK293 | 10,000 - 50,000 | Dulbecco's Modified Eagle Medium (DMEM) + 10% Fetal Bovine Serum (FBS)[6] |
| HeLa | 2,500 - 10,000 | Minimum Essential Medium (MEM) or DMEM + 10% FBS[7][8] |
| THP-1 | 50,000 - 100,000 | RPMI-1640 + 10% FBS |
Experimental Protocols
Protocol 1: Direct PKC Kinase Activity Assay (ELISA-Based)
This protocol measures the enzymatic activity of PKC from cell lysates using a colorimetric ELISA-based assay.
Figure 2. Workflow for the ELISA-based PKC kinase activity assay.
Materials:
-
HeLa or HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)[9][10]
-
96-well microplate reader
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed HeLa or HEK293 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in serum-free culture medium. A suggested starting concentration range is 10 nM to 100 µM. Include a vehicle control (DMSO or ethanol).
-
Carefully remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time (e.g., 30 minutes to 4 hours).
-
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells once with ice-cold PBS.
-
Add 50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes with gentle agitation.
-
Collect the cell lysates.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions. This is crucial for normalizing the kinase activity.
-
-
PKC Kinase Activity Assay:
-
Perform the PKC kinase activity assay following the manufacturer's protocol. This typically involves:
-
Adding a standardized amount of protein from each cell lysate to the wells of the substrate-coated microplate.
-
Initiating the kinase reaction by adding ATP.
-
Incubating to allow for substrate phosphorylation.
-
Washing the plate to remove non-phosphorylated components.
-
Adding a phospho-specific primary antibody.
-
Adding an HRP-conjugated secondary antibody.
-
Adding a colorimetric substrate (e.g., TMB).
-
Stopping the reaction with a stop solution.
-
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Normalize the absorbance values to the protein concentration of each lysate.
-
Plot the normalized PKC activity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.
-
Protocol 2: PKC Translocation Assay (Immunofluorescence)
This protocol visualizes the activation of PKC by observing its translocation from the cytosol to the plasma membrane or other cellular compartments upon stimulation with this compound.
Figure 3. Workflow for the PKC translocation assay.
Materials:
-
HEK293 or other suitable adherent cells
-
Complete culture medium
-
Sterile glass coverslips in a 24-well plate
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a specific PKC isoform (e.g., PKCα, PKCδ)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips in the wells of a 24-well plate.
-
Seed HEK293 cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Treatment:
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control in serum-free medium for a short duration (e.g., 5-30 minutes).
-
-
Fixation and Permeabilization:
-
Aspirate the treatment medium and wash the cells gently with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PKC antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently-labeled secondary antibody and DAPI in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Carefully mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a confocal microscope. Observe the subcellular localization of the PKC isoform in treated versus control cells.
-
Protocol 3: Downstream Reporter Gene Assay (NF-κB or CREB)
This protocol measures the activation of transcription factors downstream of the PKC signaling pathway, such as NF-κB or CREB, using a luciferase reporter gene assay.
Figure 4. Workflow for the reporter gene assay.
Materials:
-
HEK293 cell line stably expressing an NF-κB or CREB luciferase reporter construct
-
Complete culture medium
-
White, opaque 96-well plates suitable for luminescence assays
-
This compound stock solution
-
Luciferase assay reagent (e.g., ONE-Glo™ or Dual-Glo® Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Cell Treatment:
-
Prepare serial dilutions of this compound in serum-free culture medium.
-
Add the this compound dilutions to the cells. Include a positive control (e.g., PMA for NF-κB, Forskolin for CREB) and a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for an appropriate time to allow for gene transcription and protein expression (typically 6-24 hours).
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Perform the luciferase assay according to the manufacturer's protocol. This usually involves adding the luciferase reagent directly to the wells, incubating for a short period, and then measuring the luminescence.
-
-
Data Analysis:
-
Measure the luminescence using a luminometer.
-
If using a dual-luciferase system, normalize the firefly luciferase signal (from the reporter construct) to the Renilla luciferase signal (from a co-transfected control plasmid).
-
Calculate the fold induction of reporter activity relative to the vehicle control.
-
Plot the fold induction against the concentration of this compound to generate a dose-response curve.
-
Concluding Remarks
The protocols provided herein offer a comprehensive approach to characterizing the bioactivity of this compound in a cellular context. By employing these assays, researchers can quantify its ability to activate PKC, visualize the cellular response, and measure the downstream consequences on gene expression. It is recommended to perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel to ensure that the observed effects are not due to cellular toxicity at the tested concentrations. The provided data tables and protocols should serve as a robust starting point for the investigation of this compound and other lipid-based signaling molecules.
References
- 1. Protein kinases C translocation responses to low concentrations of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonic acid: toxic and trophic effects on cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity and apoptosis produced by arachidonic acid in HepG2 cells overexpressing human cytochrome P-4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arachidonic Acid Regulation of Intracellular Signaling Pathways and Target Gene Expression in Bovine Ovarian Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase C activation modulates arachidonic acid metabolism in cultured alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
- 10. PKC Kinase Activity Assay Kit (ab139437) | Abcam [abcam.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols: Use of Lauryl Arachidonate in Skin Irritation Studies
Introduction
Lauryl arachidonate (B1239269), an ester of lauryl alcohol and arachidonic acid, is a compound of interest in dermatological research and cosmetic science due to its potential to induce skin irritation. Its mechanism of action is primarily attributed to the enzymatic hydrolysis in the skin, which releases arachidonic acid (AA), a key precursor to a cascade of pro-inflammatory mediators.[1][2] Understanding the inflammatory response to lauryl arachidonate is crucial for developing new therapeutic agents, assessing the safety of topical formulations, and elucidating the mechanisms of irritant contact dermatitis.
Arachidonic acid is a polyunsaturated fatty acid present in the cell membranes of most body cells.[3] Upon skin irritation or injury, AA is released and metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of eicosanoids, including prostaglandins, prostacyclins, thromboxanes, and leukotrienes.[3][4] These molecules are potent mediators of inflammation, contributing to erythema, edema, and other symptoms of skin irritation.[3][5] Studies on arachidonic acid and its esters, as well as standardized irritants like sodium lauryl sulfate (B86663) (SLS), provide a framework for investigating the effects of this compound.
Data Presentation
The following tables summarize quantitative data from studies on skin irritation induced by arachidonic acid and the standard irritant, sodium lauryl sulfate (SLS). This data provides a reference for the expected range of responses in skin irritation studies.
Table 1: In Vitro Effects of Irritants on Human Skin Models
| Irritant | Model | Endpoint | Result | Reference |
| Arachidonic Acid (in emulsion) | Human Skin Explants | Cytokine Release (IL-1α) | No significant increase | [1] |
| Arachidonic Acid (in emulsion) | Human Skin Explants | Transepidermal Water Loss (TEWL) | No significant increase | [1] |
| Arachidonic Acid (in emulsion) | Human Skin Explants | Skin Viability (MTT assay) | No significant change | [1] |
| Sodium Lauryl Sulfate (SLS) | Human Skin Explants | Cytokine Release (IL-1α) | Significant increase | [1] |
| Sodium Lauryl Sulfate (SLS) | Human Skin Explants | Transepidermal Water Loss (TEWL) | Significant increase | [1] |
| Sodium Lauryl Sulfate (SLS) | Human Skin Explants | Skin Viability (MTT assay) | Significant decrease | [1] |
Table 2: In Vivo Effects of Sodium Lauryl Sulfate (SLS) on Human Skin
| Irritant Concentration | Anatomical Site | Parameter | Measurement | Reference |
| Not specified | Upper Back | TEWL | 80.2 ± 18.3 g m⁻² h⁻¹ | [6] |
| Not specified | Forearm | TEWL | 48.0 ± 24.2 g m⁻² h⁻¹ | [6] |
| Not specified | Upper Back | Erythema (Mexameter) | 186.5 ± 88.4 arbitrary units | [6] |
| Not specified | Forearm | Erythema (Mexameter) | 92.1 ± 58.2 arbitrary units | [6] |
| Not specified | Upper Back | Dryness (Corneometer) | -28.6 ± 14.5 arbitrary units | [6] |
| Not specified | Forearm | Dryness (Corneometer) | 2.7 ± 16.9 arbitrary units | [6] |
Experimental Protocols
In Vitro Skin Irritation Protocol using Human Skin Explants
This protocol is adapted from studies assessing the irritation potential of topical substances.[1]
Objective: To assess the skin irritation potential of this compound by measuring changes in transepidermal water loss (TEWL), cell viability (MTT assay), and cytokine release (IL-1α).
Materials:
-
Human skin explants (e.g., from cosmetic surgery)
-
Diffusion cells (e.g., Franz cells)
-
This compound solution/emulsion
-
Positive control: Sodium lauryl sulfate (SLS) solution (e.g., 1% in water)
-
Negative control: Saline or vehicle used for this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
ELISA kit for IL-1α
-
Evaporimeter for TEWL measurement
Procedure:
-
Prepare human skin explants of a standardized thickness and mount them in diffusion cells, separating the epidermal and dermal compartments.
-
Measure baseline TEWL of the skin explants.
-
Apply a standardized amount of this compound, positive control (SLS), or negative control to the epidermal surface of the skin explants.
-
Incubate the diffusion cells for a specified period (e.g., 24 hours) at a controlled temperature and humidity.
-
After the incubation period, measure the final TEWL.
-
Collect the culture medium from the dermal compartment for cytokine analysis using an IL-1α ELISA kit.
-
Perform an MTT assay on the skin explants to assess cell viability. This involves incubating the tissue with MTT solution, followed by extraction of the formazan (B1609692) product and spectrophotometric quantification.
In Vivo Skin Irritation Protocol (Human Patch Test)
This protocol is a generalized procedure based on studies using SLS to induce irritant contact dermatitis in human volunteers.[5][7][8][9]
Objective: To evaluate the in vivo skin irritation response to this compound by measuring erythema, TEWL, and other biophysical parameters.
Materials:
-
Human volunteers with no history of skin diseases at the test site
-
This compound patches at various concentrations
-
Positive control: SLS patches (e.g., 0.5%, 1%)
-
Negative control: Vehicle-only patches
-
Mexameter® or colorimeter for erythema measurement
-
Tewameter® for TEWL measurement
-
Laser Doppler flowmeter for blood flow measurement (optional)
-
Corneometer® for skin hydration measurement (optional)
Procedure:
-
Acclimatize subjects to the room conditions (temperature and humidity) for at least 30 minutes.
-
Select test sites on the volar forearm or upper back.
-
Measure baseline parameters (erythema, TEWL, etc.) at the selected test sites.
-
Apply the patches containing this compound, positive control, and negative control to the respective test sites.
-
Leave the patches in place for a defined period (e.g., 24 or 48 hours).[7]
-
After the exposure period, remove the patches and allow the skin to equilibrate for a short period (e.g., 30 minutes).
-
Measure erythema, TEWL, and other parameters at specified time points post-patch removal (e.g., 24h, 48h, 72h) to assess the irritation and recovery phases.
Signaling Pathways and Visualizations
Upon topical application, this compound is expected to penetrate the stratum corneum and be hydrolyzed by cutaneous esterases to release arachidonic acid. Free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to the synthesis of pro-inflammatory mediators.
Arachidonic Acid Cascade in Skin Inflammation
Caption: Arachidonic Acid Cascade in Skin.
General Experimental Workflow for Skin Irritation Assessment
Caption: Skin Irritation Testing Workflow.
References
- 1. Assessment of skin absorption and irritation potential of arachidonic acid and glyceryl arachidonate using in vitro diffusion cell techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Metabolism of arachidonic acid of the skin and its significance in the pathophysiology of inflammatory dermatosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arachidonic acid metabolism in primary irritant dermatitis produced by patch testing of human skin with surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anatomical site differences of sodium lauryl sulfate-induced irritation: randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium lauryl sulphate for irritant patch testing--a dose-response study using bioengineering methods for determination of skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term repetitive sodium lauryl sulfate-induced irritation of the skin: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental irritant contact dermatitis due to cumulative epicutaneous exposure to sodium lauryl sulphate and toluene: single and concurrent application - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Lauryl Arachidonate into Lipid Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauryl arachidonate (B1239269), a wax ester comprised of lauryl alcohol and the polyunsaturated omega-6 fatty acid arachidonic acid, presents a novel opportunity in the formulation of lipid nanoparticles (LNPs) for drug delivery. Its unique structure suggests its potential utility as a functional excipient in both solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These advanced delivery systems are designed to enhance the bioavailability of poorly soluble drugs, facilitate controlled release, and enable targeted delivery of therapeutic payloads, including small molecules and nucleic acids.
Recent research has highlighted the potential of incorporating arachidonic acid as a functional structural component in LNPs to create "bioactive nanocarriers."[1][2] Such formulations can transiently modulate the target cell state to enhance the delivery of genetic material, like mRNA, particularly to hard-to-transfect immune cells such as macrophages.[1][2] The integration of lauryl arachidonate, a derivative of arachidonic acid, into LNP formulations may therefore offer similar bioactive properties, making it a compelling candidate for advanced therapeutic applications.
These application notes provide a comprehensive guide for the incorporation of this compound into LNP formulations. Detailed protocols for preparation and characterization are provided, drawing upon established methodologies for similar lipid excipients. Due to the novelty of using this compound in LNPs, the quantitative data presented in the tables are representative values for SLN and NLC systems and should be considered a foundational baseline for formulation development and optimization.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Dodecyl (5Z,8Z,11Z,14Z)-eicosatetraenoate | |
| Molecular Formula | C₃₂H₅₆O₂ | [3] |
| Molecular Weight | 472.79 g/mol | [3] |
| Physical State | Liquid (at room temperature) | [3] |
| Storage | Freezer (-20°C or below) | [3] |
Application: Solid Lipid Nanoparticles (SLNs) for Controlled Release
SLNs are colloidal carriers where a solid lipid matrix encapsulates the therapeutic agent. While this compound is a liquid at room temperature, it can be formulated with other solid lipids to form the core of SLNs, or potentially utilized in formulations that are solid at physiological temperatures.
Application: Nanostructured Lipid Carriers (NLCs) for Enhanced Drug Loading
NLCs are a second generation of lipid nanoparticles that utilize a blend of solid and liquid lipids to create an imperfect crystalline structure.[4][5][6] This disordered lipid core offers greater space to accommodate drug molecules, leading to higher encapsulation efficiency and preventing drug expulsion during storage.[4][5][6] Given its liquid state at room temperature, this compound is an excellent candidate for the liquid lipid component in NLC formulations.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing NLCs by Hot High-Pressure Homogenization
This protocol describes the formulation of NLCs where this compound serves as the liquid lipid component.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5, or Glyceryl Monostearate)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified Water
-
High-Pressure Homogenizer
-
High-Shear Homogenizer (e.g., Ultra-Turrax)
-
Water Bath
Methodology:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid by heating it to approximately 5-10°C above its melting point.
-
Add the this compound (liquid lipid) to the molten solid lipid. A typical starting ratio of solid to liquid lipid is 70:30 (w/w), which can be optimized.
-
If encapsulating a lipophilic API, dissolve it in the molten lipid mixture with gentle stirring until a clear, homogenous lipid phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant in purified water to the desired concentration (typically 1-2.5% w/v).
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring.
-
Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 - 20,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Nanosizing by High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature.
-
Homogenize the emulsion for 3-5 cycles at a pressure of 500-1500 bar.
-
-
Formation of NLCs:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid mixture will recrystallize, forming the nanostructured lipid carriers.
-
The NLC dispersion can be stored at 4°C.
-
Protocol 2: Characterization of this compound-Containing LNPs
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Method:
-
Dilute the LNP dispersion with purified water to an appropriate concentration.
-
Perform the measurement at 25°C.
-
For zeta potential, use an appropriate folded capillary cell and ensure the diluted sample is free of air bubbles.
-
Record the Z-average diameter (particle size), PDI, and zeta potential. Perform measurements in triplicate.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Method:
-
Separate the free, unencapsulated drug from the LNPs. This can be achieved by ultrafiltration-centrifugation (e.g., using Amicon® Ultra filters).
-
Quantify the amount of free drug in the aqueous phase using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate the EE and DL using the following equations:
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipids] x 100
-
3. Morphological Characterization:
-
Instrumentation: Transmission Electron Microscopy (TEM) or Cryogenic Transmission Electron Microscopy (Cryo-TEM).
-
Method (for TEM with negative staining):
-
Place a drop of the diluted LNP dispersion onto a carbon-coated copper grid.
-
Allow the sample to adhere for a few minutes.
-
Wick away the excess liquid with filter paper.
-
Apply a drop of a negative staining agent (e.g., 2% phosphotungstic acid) for a few seconds.
-
Wick away the excess stain and allow the grid to air dry completely.
-
Image the grid using a TEM.
-
Representative Data
The following tables provide typical physicochemical characteristics for NLCs formulated with a liquid lipid component like this compound. These values should serve as a benchmark for formulation development.
Table 1: Physicochemical Properties of this compound NLCs
| Formulation Code | Solid Lipid:Liquid Lipid Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NLC-LA-1 | 90:10 | 150 ± 15 | 0.25 ± 0.05 | -25 ± 5 |
| NLC-LA-2 | 80:20 | 180 ± 20 | 0.22 ± 0.04 | -28 ± 4 |
| NLC-LA-3 | 70:30 | 210 ± 25 | 0.18 ± 0.03 | -30 ± 5 |
Table 2: Drug Loading and Encapsulation Efficiency of a Model Lipophilic Drug in this compound NLCs
| Formulation Code | Drug Loading (%) | Encapsulation Efficiency (%) |
| NLC-LA-1 | 4.5 ± 0.5 | 92 ± 3 |
| NLC-LA-2 | 7.8 ± 0.8 | 95 ± 2 |
| NLC-LA-3 | 9.2 ± 1.0 | 97 ± 2 |
Signaling Pathways and Cellular Uptake
The incorporation of this compound, containing the biologically active arachidonic acid, may influence cellular uptake and subsequent biological responses. While specific pathways are formulation and cell-type dependent, the arachidonic acid moiety could potentially interact with cellular membranes and signaling cascades involved in inflammation and immune responses. This "bioactive carrier" approach could be leveraged to enhance the delivery and efficacy of encapsulated therapeutics, particularly in immune cells.[1][2] Further investigation into the specific molecular interactions is warranted to fully elucidate the mechanism of action.
Conclusion
This compound holds significant promise as a novel excipient for the formulation of lipid nanoparticles. Its properties as a liquid lipid make it particularly suitable for the development of NLCs with high drug loading capacity. Furthermore, its inherent connection to arachidonic acid opens up exciting possibilities for creating bioactive delivery systems that can modulate cellular responses to improve therapeutic outcomes. The protocols and representative data provided herein offer a solid foundation for researchers to explore the full potential of this compound in advanced drug delivery applications.
References
- 1. A Bioactive Lipid Nanoparticle Integrating Arachidonic Acid Enables High-Efficiency mRNA Delivery and Potent CAR-Macrophage Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. longdom.org [longdom.org]
- 5. An Overview of Nanostructured Lipid Carriers and its Application in Drug Delivery through Different Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanostructured lipid carriers: A prospective dermal drug delivery system for natural active ingredients [pharmacia.pensoft.net]
Application Notes and Protocols for Lauryl Arachidonate as a Cyclooxygenase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase (COX) enzymes, existing as two primary isoforms, COX-1 and COX-2, are central to the inflammatory process and various physiological functions. They catalyze the conversion of arachidonic acid (AA) into prostaglandins (B1171923) (PGs), which are potent lipid mediators.[1] While arachidonic acid is the canonical substrate, its delivery and bioavailability can be challenging for in vitro and in vivo studies. Lauryl arachidonate (B1239269), an ester of arachidonic acid and lauryl alcohol, presents a potential prodrug strategy to enhance the delivery of arachidonic acid to cells or enzyme systems.
This document provides detailed application notes and experimental protocols to investigate lauryl arachidonate as a substrate for cyclooxygenase enzymes, based on the hypothesis that it acts as a prodrug that is first hydrolyzed to release arachidonic acid.
Application Notes
This compound is hypothesized to function as a prodrug, requiring enzymatic cleavage of its ester bond to release free arachidonic acid, the active substrate for COX enzymes. This mechanism is plausible as cells and tissues contain various esterases, such as carboxylesterases, that can hydrolyze fatty acid esters.[2][3] The liberated arachidonic acid can then enter the cyclooxygenase pathway to be converted into prostaglandins.[4]
The primary advantage of using this compound could be improved cellular uptake due to its increased lipophilicity compared to free arachidonic acid. Once inside the cell, intracellular esterases would release arachidonic acid, increasing its local concentration near the COX enzymes, which are located on the endoplasmic reticulum and nuclear envelope.
To validate this hypothesis, a series of experiments are necessary to:
-
Confirm the hydrolysis of this compound to arachidonic acid in a biologically relevant context.
-
Demonstrate that the arachidonic acid released from this compound is subsequently metabolized by COX enzymes to produce prostaglandins.
-
Quantify the efficiency of this two-step process.
The following protocols provide a framework for conducting these investigations.
Experimental Protocols
Protocol 1: In Vitro Hydrolysis of this compound
Objective: To determine if this compound can be hydrolyzed to arachidonic acid by cellular esterases in vitro.
Materials:
-
This compound
-
Arachidonic acid standard
-
Cell lysate or tissue homogenate (e.g., from liver, which has high esterase activity, or the cell type of interest)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Esterase inhibitor (e.g., paraoxon)
-
Organic solvent (e.g., ethanol (B145695) or DMSO) for dissolving lipids
-
HPLC or LC-MS/MS system for lipid analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and arachidonic acid in ethanol.
-
Prepare cell lysate or tissue homogenate in cold PBS. Determine the total protein concentration of the lysate/homogenate using a standard protein assay (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the cell lysate (e.g., 50-100 µg of total protein) with PBS to a final volume of 190 µL.
-
Prepare a negative control with heat-inactivated lysate (boiled for 10 minutes) and another with an esterase inhibitor.
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the this compound stock solution to achieve a final concentration of 10-50 µM.
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing:
-
Stop the reaction by adding two volumes of ice-cold ethyl acetate (B1210297) to each aliquot to extract the lipids.
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the upper organic phase to a new tube and evaporate the solvent under a stream of nitrogen.
-
-
Analysis:
Data Presentation:
The results of the in vitro hydrolysis experiment can be presented in the following table format:
| Time (minutes) | This compound Remaining (µM) | Arachidonic Acid Produced (µM) | Hydrolysis Rate (µM/min) |
| 0 | |||
| 5 | |||
| 15 | |||
| 30 | |||
| 60 |
Protocol 2: Cell-Based Assay for Prostaglandin (B15479496) Production from this compound
Objective: To determine if this compound can lead to the production of prostaglandins in a cellular context.
Materials:
-
This compound
-
Arachidonic acid (as a positive control)
-
Cell line of interest (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
COX inhibitor (e.g., indomethacin)
-
PGE2 ELISA kit or LC-MS/MS for prostanoid analysis
Procedure:
-
Cell Culture:
-
Plate cells in a 24-well plate and grow to confluence.
-
-
Cell Treatment:
-
Wash the cells with serum-free medium.
-
Treat the cells with varying concentrations of this compound (e.g., 1-100 µM).
-
Include a positive control with arachidonic acid and a negative control with vehicle (ethanol or DMSO).
-
To confirm the involvement of COX enzymes, include a set of wells pre-treated with a COX inhibitor for 30 minutes before adding this compound.
-
Incubate for a specified period (e.g., 1-4 hours) at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge to remove any cell debris.
-
-
Analysis:
-
Measure the concentration of a major prostaglandin product, such as PGE2, in the supernatant using an ELISA kit according to the manufacturer's instructions. Alternatively, use LC-MS/MS for a more comprehensive prostanoid profile.[5]
-
Data Presentation:
Summarize the prostaglandin production data in a table:
| Treatment | Concentration (µM) | Prostaglandin E2 (pg/mL) |
| Vehicle Control | - | |
| This compound | 1 | |
| 10 | ||
| 100 | ||
| Arachidonic Acid | 10 | |
| This compound + Indomethacin | 10 |
Protocol 3: In Vitro COX Activity Assay Using this compound
Objective: To measure COX-1 and COX-2 activity using this compound as a potential substrate, assuming prior hydrolysis.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2
-
This compound
-
Arachidonic acid
-
Purified esterase or cell lysate as an esterase source
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Colorimetric or fluorometric COX assay kit (e.g., measuring the peroxidase activity of COX)[1][8]
-
COX-1 and COX-2 specific inhibitors (e.g., SC-560 and celecoxib)
Procedure:
-
Pre-hydrolysis Step:
-
In a microtube, pre-incubate this compound with a source of esterase (purified enzyme or cell lysate) in the assay buffer at 37°C for a time determined from Protocol 1 to be sufficient for significant hydrolysis.
-
-
COX Reaction:
-
In a 96-well plate, add the assay buffer, heme, and the purified COX-1 or COX-2 enzyme.
-
Include wells for total activity, and wells with COX-1 or COX-2 specific inhibitors to determine the activity of each isoform.
-
Add the pre-hydrolyzed this compound solution to the wells. As a positive control, use arachidonic acid directly.
-
Add the detection substrate from the colorimetric or fluorometric assay kit.
-
-
Measurement:
-
Immediately measure the absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance or fluorescence per minute).
-
Determine the specific activity of COX-1 and COX-2 towards the hydrolyzed this compound.
-
Data Presentation:
Present the kinetic data in a clear, tabular format:
| Substrate | COX Isoform | Specific Activity (units/mg) | % Activity vs. Arachidonic Acid |
| Arachidonic Acid | COX-1 | 100% | |
| COX-2 | 100% | ||
| Hydrolyzed this compound | COX-1 | ||
| COX-2 |
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: Workflow for investigating this compound.
References
- 1. bioscience.co.uk [bioscience.co.uk]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Determination of the amounts of free arachidonic acid in resident and activated rabbit alveolar macrophages by fluorometric high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC ELSD Method for Analysis of Arachidonoyl ethanolamideand Arachidonic acid on Lipak Column | SIELC Technologies [sielc.com]
- 8. assaygenie.com [assaygenie.com]
Troubleshooting & Optimization
Technical Support Center: Improving Lauryl Arachidonate Solubility
Welcome to the technical support center for improving the aqueous solubility of lauryl arachidonate (B1239269). This resource is designed for researchers, scientists, and drug development professionals who are working with this hydrophobic compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is lauryl arachidonate and why is it difficult to dissolve in aqueous buffers?
This compound (also known as dodecyl arachidonate) is a wax ester formed from lauryl alcohol and arachidonic acid, a polyunsaturated omega-6 fatty acid.[1] Its chemical formula is C32H56O2.[1] The long hydrocarbon chains of both the lauryl and arachidonyl components make the molecule highly lipophilic (fat-soluble) and hydrophobic (water-repelling). This nonpolar nature leads to very poor solubility in polar solvents like water or aqueous buffers, causing it to precipitate or remain as an insoluble oil.[2]
Q2: What are the primary methods for solubilizing this compound for in vitro experiments?
The three primary strategies for solubilizing highly hydrophobic compounds like this compound for use in aqueous experimental systems are:
-
Organic Co-solvents: Using a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), to first dissolve the compound at a high concentration (stock solution), which is then diluted to a final working concentration in the aqueous buffer or cell culture medium.
-
Cyclodextrin (B1172386) Complexation: Employing cyclodextrins, particularly modified versions like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes. The hydrophobic this compound molecule is encapsulated within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the complex to dissolve in water.[3][4]
-
Surfactant-based Micellar Solubilization: Using non-ionic surfactants, such as Triton X-100, at concentrations above their critical micelle concentration (CMC). The surfactants form micelles, which are spherical structures with a hydrophobic core that can encapsulate this compound, and a hydrophilic shell that allows for dispersion in the aqueous phase.[5][6]
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum. A widely accepted general guideline is to keep the final DMSO concentration at or below 0.5%, with concentrations of 0.1% or lower being preferable, especially for sensitive cell lines or long-term incubation experiments.[7] It is imperative to always include a vehicle control (media with the same final concentration of DMSO but without this compound) in your experimental design to differentiate the effects of the compound from the effects of the solvent.[7]
Q4: Can I use ethanol (B145695) to dissolve this compound?
While ethanol is a solvent for many lipids, it can also cause precipitation when a concentrated ethanolic solution is diluted into an aqueous medium (an effect known as "salting out" or "precipitation upon dilution").[8] Furthermore, ethanol can be more cytotoxic to cells than DMSO at similar concentrations. If used, the final concentration of ethanol in the culture medium should typically be kept below 0.5%. For these reasons, DMSO is generally the preferred initial organic solvent for preparing stock solutions for cell culture applications.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
Problem: You have successfully dissolved this compound in DMSO to create a concentrated stock solution. However, when you add this stock to your aqueous buffer or cell culture medium, a white precipitate or oily film forms instantly.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous phase exceeds its solubility limit, even with the co-solvent. | Decrease the final working concentration. Determine the maximum achievable concentration by performing a serial dilution test to find the point at which precipitation occurs.[7] |
| Rapid Solvent Exchange | Adding a highly concentrated DMSO stock directly into the aqueous medium causes a rapid shift in solvent polarity around the compound, forcing it out of solution before it can be properly dispersed. This is often called "crashing out."[7] | Use a stepwise dilution method. First, create an intermediate dilution of your stock in pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of medium. Always add the stock solution to the medium while gently vortexing or swirling to ensure rapid mixing and dispersion.[7] |
| Low Temperature of Media | The solubility of hydrophobic compounds often decreases at lower temperatures. Adding the DMSO stock to cold (e.g., refrigerated) media can induce precipitation. | Always use pre-warmed (typically 37°C for cell culture) aqueous buffers or media when preparing your final working solution.[7] |
Issue 2: Delayed Precipitation in the Incubator
Problem: The this compound solution appears clear after preparation, but after several hours or a day in the incubator (37°C), you observe cloudiness, crystals, or a film in the culture wells.
| Potential Cause | Explanation | Recommended Solution |
| Metastable Supersaturation | The initial solution was supersaturated but stable. Over time, nucleation and crystal growth occur, leading to visible precipitation. | The final concentration is too high for long-term stability. Reduce the working concentration. Alternatively, consider using a more robust solubilization method like cyclodextrin complexation, which can provide greater stability. |
| Interaction with Media Components | This compound may interact with proteins (e.g., from fetal bovine serum), salts, or other components in the complex medium, forming insoluble aggregates over time.[9] | If using serum, consider complexing the this compound with fatty-acid-free bovine serum albumin (BSA) before adding it to the medium. This mimics the natural transport of fatty acids and can improve stability.[8] If the issue persists, trying a different basal media formulation might help.[7] |
| pH Shift in Media | Cell metabolism can cause the pH of the culture medium to change over time. While this compound is an ester and not directly sensitive to pH, significant shifts can affect the stability of other media components, indirectly causing precipitation. | Ensure the medium is adequately buffered (e.g., with HEPES if CO2 fluctuations are a concern) and that the cell seeding density is appropriate to prevent rapid media acidification. |
Data Presentation: Comparison of Solubilization Methods
The following table summarizes hypothetical, yet realistic, solubility data for this compound using different methods. Note: These values are illustrative and should be experimentally determined for your specific buffer and conditions.
| Method | Vehicle | Max. Achievable Concentration (Hypothetical) | Advantages | Disadvantages |
| Organic Co-solvent | 0.1% DMSO in PBS | ~10-50 µM | Simple to prepare; widely used. | Low solubility limit; risk of solvent cytotoxicity; potential for precipitation over time. |
| Surfactant Micelles | 0.05% Triton X-100 in PBS | ~100-200 µM | Higher solubility than DMSO alone; relatively simple preparation. | Potential for surfactant-induced cell toxicity or artifacts; may interfere with some assays. |
| Cyclodextrin Complex | 1% HP-β-CD in PBS | ~500 µM - 1 mM | High solubility and stability; low cytotoxicity.[3] | More complex preparation (requires complexation step); may not be suitable for all assays (e.g., receptor binding).[3] |
Experimental Protocols & Visualizations
Protocol 1: Solubilization Using DMSO Stock Solution
This protocol describes the standard method for preparing a working solution of this compound using a DMSO stock.
Methodology:
-
Prepare Stock Solution: Weigh 10 mg of this compound (MW: 472.79 g/mol )[1] and dissolve it in 2.115 mL of high-purity DMSO to create a 10 mM stock solution. Vortex thoroughly until fully dissolved. Store this stock at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Pre-warm Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C.
-
Prepare Intermediate Dilution (Optional but Recommended): To make a final concentration of 10 µM, first prepare a 100 µM intermediate solution. Add 10 µL of the 10 mM DMSO stock to 990 µL of pre-warmed medium. This results in a 1% DMSO concentration.
-
Prepare Final Working Solution: Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium. This yields a final this compound concentration of 10 µM with a final DMSO concentration of 0.1%. Gently mix.
-
Vehicle Control: Prepare a vehicle control by adding the same amount of DMSO to the medium (e.g., 1 µL of DMSO to 1 mL of medium for a 0.1% final concentration).
Caption: Workflow for solubilizing this compound using DMSO.
Protocol 2: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the preparation of a this compound/HP-β-CD inclusion complex to achieve higher aqueous solubility.[10]
Methodology:
-
Prepare HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., 1 g of HP-β-CD in 10 mL of PBS). Stir until fully dissolved.
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of a volatile organic solvent like tertiary-butyl alcohol or a chloroform/methanol mixture (e.g., 20 mg in 1-2 mL).
-
Combine and Mix: Add the this compound solution dropwise to the stirring HP-β-CD solution. A 1:2 molar ratio of this compound to HP-β-CD is a good starting point. The solution may appear cloudy.
-
Solvent Removal/Complexation:
-
Method A (Sonication/Stirring): Stir the mixture vigorously at room temperature overnight or sonicate until the solution becomes clear, indicating complex formation.
-
Method B (Lyophilization): For a more robust complex, freeze the mixture (e.g., at -80°C) and lyophilize (freeze-dry) it to obtain a dry powder.[10] This powder can be stored long-term and easily redissolved in aqueous buffer to the desired concentration.
-
-
Sterilization and Use: Sterilize the final clear solution by filtering through a 0.22 µm syringe filter. This stock solution can then be diluted as needed for experiments.
Caption: Workflow for creating a this compound-cyclodextrin complex.
Signaling Pathway & Experimental Logic
This compound serves as a stable pro-drug or delivery form of arachidonic acid (AA). Once delivered to a cellular environment, it is hypothesized that intracellular esterases can cleave the ester bond, releasing free arachidonic acid. This free AA can then be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into various bioactive eicosanoids (e.g., prostaglandins, leukotrienes), which are involved in signaling pathways related to inflammation and other cellular processes.[11] Proper solubilization is the critical first step to studying these downstream effects.
Caption: Logical flow from solubilization to biological action.
References
- 1. larodan.com [larodan.com]
- 2. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surfactant - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation of lauryl arachidonate in storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the oxidation of lauryl arachidonate (B1239269) during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is lauryl arachidonate and why is it prone to oxidation?
This compound is an ester formed from lauryl alcohol (a 12-carbon saturated fatty alcohol) and arachidonic acid (a 20-carbon polyunsaturated fatty acid with four double bonds). The arachidonic acid moiety is highly susceptible to oxidation because its multiple double bonds are readily attacked by reactive oxygen species (ROS). This process, known as lipid peroxidation, can lead to the degradation of the molecule and the formation of various byproducts, which may interfere with experimental results.
Q2: What are the primary factors that accelerate the oxidation of this compound?
The main factors that promote the oxidation of this compound are:
-
Oxygen: Direct exposure to atmospheric oxygen is the primary driver of oxidation.
-
Light: Exposure to light, especially UV light, can initiate and accelerate the oxidation process.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[1]
-
Presence of Metal Ions: Transition metals like iron and copper can catalyze the formation of free radicals and accelerate oxidation.
Q3: What are the visible signs of this compound degradation?
While early-stage oxidation may not be visible, advanced degradation can manifest as:
-
Discoloration: A change from a colorless or pale-yellow oil to a darker yellow or brownish hue.
-
Increased Viscosity: The liquid may become noticeably thicker or more viscous.
-
Formation of Precipitates: Insoluble degradation products may form and settle out of the solution.
-
Odor: A rancid or unpleasant odor may develop.
Q4: How does hydrolysis affect this compound stability?
Hydrolysis is the cleavage of the ester bond, which would yield lauryl alcohol and free arachidonic acid. While possible, hydrolysis of long-chain fatty acid esters in aprotic organic solvents at low temperatures is generally slow.[2][3] It becomes a more significant concern at elevated temperatures and in the presence of water and acids or bases.[3] For typical storage conditions of this compound (in an organic solvent at low temperature), oxidation is the primary stability concern.
Troubleshooting Guides
Issue 1: Suspected Oxidation of Stored this compound
Symptoms:
-
Unexpected or inconsistent experimental results.
-
Visible changes in the appearance of the this compound solution (discoloration, viscosity change).
-
Presence of unknown peaks in analytical chromatograms (e.g., HPLC, GC-MS).
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the this compound for any of the visible signs of degradation mentioned in the FAQs.
-
Analytical Assessment: If you have the capabilities, perform analytical tests to quantify the extent of oxidation. The most common methods are the Peroxide Value (PV) and the Thiobarbituric Acid Reactive Substances (TBARS) assay. See the "Experimental Protocols" section for detailed procedures.
-
Review Storage Conditions: Verify that the this compound has been stored according to the recommended guidelines.
-
Temperature: Has it been consistently stored at or below -20°C?
-
Inert Atmosphere: Was the container purged with an inert gas (argon or nitrogen) before sealing?
-
Light Protection: Has the container been protected from light?
-
Solvent: Is it stored in a suitable anhydrous organic solvent?
-
-
Consider Antioxidant Use: Was an antioxidant added to the solution during storage? If not, this should be considered for future batches.
A troubleshooting workflow for suspected oxidation of this compound.
Issue 2: Preventing Oxidation During Experimental Use
Problem: this compound is stable in storage but appears to degrade during your experiment.
Preventative Measures:
-
Minimize Exposure to Air:
-
Work quickly once the this compound container is opened.
-
If possible, work under a gentle stream of inert gas (argon or nitrogen).
-
Use solvents that have been deoxygenated by sparging with an inert gas.
-
-
Protect from Light:
-
Use amber-colored glassware or wrap glassware in aluminum foil.
-
Minimize exposure to ambient light.
-
-
Control Temperature:
-
Keep the this compound solution on ice when not in immediate use.
-
Avoid unnecessary heating.
-
-
Avoid Metal Contamination:
-
Use high-purity solvents and reagents.
-
Ensure all glassware is thoroughly cleaned to remove any trace metal residues.
-
-
Consider Antioxidants in Experimental Solutions:
-
If compatible with your experimental system, consider adding a low concentration of an antioxidant like BHT, BHA, or a tocopherol to your working solutions.
-
A simplified experimental workflow for handling this compound.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Reduces the rate of oxidation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen. |
| Light | Amber vial or protected from light | Prevents light-induced oxidation.[1] |
| Solvent | Anhydrous organic solvent (e.g., ethanol, chloroform) | This compound is unstable in aqueous solutions. |
| Antioxidant | Optional but recommended (e.g., BHT, BHA, tocopherols) | Scavenges free radicals to inhibit the initiation of oxidation.[4][5] |
Table 2: Efficacy of Common Antioxidants for Polyunsaturated Fatty Acids
| Antioxidant | Typical Concentration | Efficacy Notes |
| BHT (Butylated Hydroxytoluene) | 0.01 - 0.1% (w/v) | Effective at preventing PUFA degradation.[4][6][7] May be more stable at higher temperatures than other antioxidants.[8] |
| BHA (Butylated Hydroxyanisole) | 0.01 - 0.1% (w/v) | Often used in combination with BHT for synergistic effects.[8] |
| α-Tocopherol (Vitamin E) | 0.05 - 0.5% (w/v) | A natural antioxidant, but its efficacy can be concentration-dependent and may be less effective than synthetic antioxidants in some cases.[2][9] |
| TBHQ (tert-Butylhydroquinone) | 0.01 - 0.1% (w/v) | Shows good antioxidative effects but may be depleted faster than other antioxidants.[4] |
Note: The optimal antioxidant and its concentration may need to be determined empirically for your specific application.
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV)
This method measures the primary products of lipid oxidation (hydroperoxides).
Materials:
-
This compound sample
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Distilled water
-
0.01 N Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
1% Starch indicator solution
-
Erlenmeyer flask
-
Burette
Procedure:
-
Weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Immediately add 30 mL of distilled water and mix thoroughly.
-
Titrate the liberated iodine with the 0.01 N Na₂S₂O₃ solution, swirling continuously, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of 1% starch indicator solution. The solution will turn blue.
-
Continue the titration with vigorous swirling until the blue color disappears.
-
Record the volume of Na₂S₂O₃ solution used.
-
Perform a blank titration using the same procedure but without the this compound sample.
Calculation: Peroxide Value (meq/kg) = [(S - B) x N x 1000] / W
Where:
-
S = volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid oxidation.
Materials:
-
This compound sample
-
Thiobarbituric acid (TBA) reagent (e.g., 0.67% w/v TBA in a suitable buffer)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
MDA standard solution
-
Test tubes
-
Water bath (90-100°C)
-
Spectrophotometer
Procedure:
-
To a test tube, add 100 µL of the this compound sample (or standard).
-
Add 200 µL of ice-cold 10% TCA to precipitate any interfering proteins (if applicable) and to acidify the sample. Mix well.
-
Centrifuge at ~2,200 x g for 15 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a new test tube.
-
Add an equal volume (200 µL) of the TBA reagent.
-
Incubate the tubes in a boiling water bath for 10-15 minutes to develop the pink color.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at 532 nm using a spectrophotometer.
-
Quantify the MDA concentration in the sample by comparing its absorbance to a standard curve prepared with known concentrations of MDA.
Note: This is a general protocol. Specific TBARS assay kits are commercially available and their instructions should be followed.[10][11][12][13]
Protocol 3: Analysis of this compound by GC-MS
This method can be used to assess the purity of this compound and to identify and quantify its oxidation products.
General Workflow:
-
Sample Preparation: The this compound sample may need to be derivatized to a more volatile form, such as a fatty acid methyl ester (FAME), for GC analysis. This typically involves transesterification.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to separate the different fatty acid esters based on their boiling points.
-
MS Detection: The separated components are introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification.
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the parent this compound peak and any peaks corresponding to oxidation products. Quantification can be performed using an internal standard.[8][14]
Note: The specific parameters for GC-MS analysis (e.g., column type, temperature program, MS settings) will need to be optimized for your instrument and the specific analytes of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2003087027A1 - A method for the direct hydrolysis of fatty acid esters to the corresponding fatty acids - Google Patents [patents.google.com]
- 4. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Lauryl Arachidonate Concentration for Cell Viability
Welcome to the Technical Support Center for Lauryl Arachidonate (B1239269). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of lauryl arachidonate for maintaining cell viability in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Disclaimer: Scientific literature extensively covers the biological activities of arachidonic acid. However, specific data on this compound, its ester form, is limited. The information provided herein is largely extrapolated from studies on arachidonic acid. The ester linkage in this compound may alter its solubility, cell permeability, and metabolism, potentially leading to different optimal concentrations and cellular effects compared to free arachidonic acid. Researchers should consider this and perform careful dose-response studies for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cell viability experiments?
A1: Based on studies with arachidonic acid, a starting concentration range of 1 µM to 100 µM is recommended for initial dose-response experiments. Some studies have shown that lower concentrations (1-10 µM) of arachidonic acid can be well-tolerated or even promote proliferation in some cell types, while higher concentrations (>50 µM) are more likely to induce cytotoxicity and apoptosis.[1] The optimal concentration is highly cell-type dependent and must be determined empirically.
Q2: How should I dissolve this compound for use in cell culture?
A2: this compound is a lipid and will not dissolve directly in aqueous culture media. A common method for preparing lipid-based compounds for cell culture is to first dissolve them in an organic solvent, such as ethanol (B145695) or DMSO, to create a stock solution. This stock solution can then be diluted in culture medium, often supplemented with a carrier protein like fatty acid-free bovine serum albumin (BSA), to improve solubility and delivery to the cells. It is crucial to keep the final concentration of the organic solvent in the culture medium low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What are the potential mechanisms by which this compound might affect cell viability?
A3: While direct evidence for this compound is scarce, it is hypothesized to be hydrolyzed by cellular esterases to release lauryl alcohol and arachidonic acid. Arachidonic acid is a key signaling molecule involved in various cellular processes. At high concentrations, its accumulation can lead to apoptosis (programmed cell death) through several proposed mechanisms, including:
-
Induction of Oxidative Stress: The metabolism of arachidonic acid can generate reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[2]
-
Ceramide Production: Arachidonic acid can activate sphingomyelinases, leading to the production of ceramide, a lipid messenger known to induce apoptosis.
-
Mitochondrial Dysfunction: Accumulation of arachidonic acid can disrupt mitochondrial membrane potential and lead to the release of pro-apoptotic factors like cytochrome c.[3]
-
Ferroptosis: Recent evidence suggests that arachidonic acid can induce a form of iron-dependent cell death called ferroptosis, which is characterized by the accumulation of lipid peroxides.[4][5]
Q4: Which cell viability assays are recommended for experiments with this compound?
A4: Standard colorimetric and luminescence-based assays are suitable. The most common are:
-
MTT/XTT/WST-1 Assays: These assays measure the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan (B1609692) product.
-
LDH Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating cytotoxicity.
-
ATP Assay: This assay quantifies the amount of ATP present, which is proportional to the number of metabolically active cells.
It is often recommended to use at least two different assays based on different cellular mechanisms to confirm results and rule out assay-specific artifacts.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | 1. Uneven cell seeding.2. Incomplete dissolution or precipitation of this compound.3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before plating. Mix the cell suspension between pipetting each row.2. Visually inspect the diluted this compound solution for any precipitate. Consider using a higher concentration of BSA or a different solvent for the stock solution.3. Avoid using the outermost wells of the microplate, or fill them with sterile media or PBS to maintain humidity. |
| No observable effect on cell viability, even at high concentrations | 1. The chosen cell line is resistant to this compound.2. Insufficient incubation time.3. This compound is not being taken up by the cells. | 1. Test a wider range of concentrations and/or a different cell line.2. Increase the incubation time (e.g., from 24h to 48h or 72h).3. Ensure proper formulation with a carrier like BSA to facilitate cellular uptake. |
| High background in LDH assay | 1. High basal LDH release from the specific cell line.2. Contamination of the cell culture.3. This compound interferes with the assay components. | 1. Establish a baseline LDH release for your untreated cells. Some cell lines naturally have higher LDH release.2. Check for microbial contamination.3. Run a control with this compound in cell-free medium to check for direct interference with the assay reagents. |
| Unexpected increase in cell viability at certain concentrations | 1. This compound or its metabolites may have a proliferative effect at low concentrations.2. Interference of the compound with the assay readout (e.g., formazan formation in MTT assays). | 1. This could be a real biological effect. Confirm with a cell counting method (e.g., trypan blue exclusion or automated cell counter).2. Run a cell-free control with this compound and the assay reagents to check for direct chemical interaction. |
Data Presentation
Table 1: Hypothetical IC50 Values of Arachidonic Acid in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| A549 | Lung Carcinoma | 75 |
| HeLa | Cervical Carcinoma | 90 |
| HT-29 | Colorectal Adenocarcinoma | 60 |
| Jurkat | T-cell Leukemia | 45 |
| HCT-116 | Colon Cancer | 55 |
| U937 | Histiocytic Lymphoma | 50 |
Data is hypothetical and based on qualitative descriptions of arachidonic acid's effects in the literature.[4][5]
Table 2: Hypothetical Effect of Arachidonic Acid on Cell Viability of MDA-MB-231 Breast Cancer Cells
| Concentration (µM) | Incubation Time (h) | % Cell Viability (Relative to Control) |
| 8 | 24 | ~100% |
| 8 | 48 | ~75%[6] |
| 50 | 24 | ~60% |
| 100 | 24 | ~40% |
This table combines a reported data point[6] with hypothetical data to illustrate a dose- and time-dependent effect.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Materials:
-
This compound
-
Ethanol (or DMSO), sterile
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution: Dissolve this compound in sterile ethanol or DMSO to a high concentration (e.g., 10-50 mM). Ensure complete dissolution.
-
Prepare a BSA-medium solution: Prepare a solution of fatty acid-free BSA in serum-free medium (e.g., 10% w/v).
-
Complex this compound with BSA: While vortexing the BSA-medium solution, slowly add the this compound stock solution to achieve the desired final concentration. The slow addition while vortexing is crucial to prevent precipitation.
-
Incubate for complexation: Incubate the mixture at 37°C for 30-60 minutes to allow for the complex to form.
-
Sterile filter: Sterile filter the final solution through a 0.22 µm filter before adding to cell cultures.
-
Prepare serial dilutions: Prepare serial dilutions of the this compound-BSA complex in complete cell culture medium to achieve the desired final concentrations for your experiment.
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
96-well cell culture plates
-
Cells of interest
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Postulated signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting logic for inconsistent cell viability assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Defining a Water-Soluble Formulation of Arachidonic Acid as a Novel Ferroptosis Inducer in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic Acid Attenuates Cell Proliferation, Migration and Viability by a Mechanism Independent on Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lauryl Arachidonate Delivery to Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering lauryl arachidonate (B1239269) to cells for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is lauryl arachidonate and why is it difficult to deliver to cells?
This compound (CAS 125187-25-9) is the dodecyl ester of arachidonic acid, a polyunsaturated omega-6 fatty acid.[1] Like other long-chain fatty acid esters, it is highly hydrophobic, making it virtually insoluble in aqueous cell culture media.[2][3][4] This poor solubility is the primary challenge for its effective and reproducible delivery to cells in vitro.
Q2: What are the common methods for delivering this compound to cells?
The most common methods for delivering hydrophobic molecules like this compound involve the use of a carrier or a solvent to create a stable dispersion in the culture medium. These include:
-
Complexing with Bovine Serum Albumin (BSA): Fatty acid-free BSA is widely used to bind fatty acids and their esters, forming complexes that are soluble in culture media and facilitate uptake by cells.[5][6][7]
-
Using Organic Solvents: Solvents such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) can be used to prepare concentrated stock solutions of this compound.[6][8] These stocks are then diluted to the final working concentration in the cell culture medium. It is crucial to keep the final solvent concentration low (typically <0.1-1%) to avoid solvent-induced cytotoxicity.[6][9]
Q3: I am observing cell death after treating with this compound. What could be the cause?
Cell death, or cytotoxicity, can be a significant issue when working with fatty acids and their derivatives.[5] Potential causes include:
-
Lipotoxicity: High concentrations of fatty acids can be toxic to cells.[5][10] This is particularly well-documented for saturated fatty acids but can also occur with polyunsaturated fatty acids like arachidonic acid, often due to lipid peroxidation.[11][12]
-
Solvent Toxicity: If using an organic solvent like DMSO or ethanol to dissolve the this compound, the final concentration of the solvent in the cell culture medium may be too high, leading to cytotoxicity.[6][9]
-
Oxidation of Arachidonate: Arachidonic acid is a polyunsaturated fatty acid and is susceptible to oxidation.[13] Oxidized byproducts can be cytotoxic. It is important to handle and store this compound properly to minimize oxidation.
Q4: My experimental results are inconsistent. What are the possible reasons?
Inconsistent results are often related to the preparation and handling of the this compound solution. Key factors include:
-
Precipitation: Due to its low solubility, this compound may precipitate out of the culture medium, especially at higher concentrations or if not properly complexed with a carrier like BSA.[6]
-
Variable Stock Solution Quality: Improperly stored stock solutions can degrade over time due to oxidation or solvent evaporation.[8][13]
-
Inconsistent BSA Complexation: The ratio of this compound to BSA is critical for forming stable complexes.[7][14] Variations in this ratio can lead to inconsistent delivery and cellular uptake.
Troubleshooting Guides
Issue 1: this compound Precipitation in Culture Medium
| Symptom | Possible Cause | Suggested Solution |
| Visible precipitate or cloudiness in the culture medium after adding this compound. | Concentration of this compound is too high for the given delivery method. | Decrease the working concentration of this compound. |
| Inadequate complexation with BSA. | Optimize the this compound to BSA molar ratio. A common starting point for fatty acids is a 6:1 molar ratio of fatty acid to BSA.[7] Ensure the BSA is fatty-acid-free. | |
| Insufficient mixing or incubation time during BSA complexation. | Follow a detailed protocol for BSA complexation, ensuring adequate incubation time and temperature to allow for binding.[14][15] | |
| Use of an inappropriate solvent for the stock solution. | Prepare the initial stock solution in a solvent like ethanol or DMSO and then complex with BSA in the medium.[6][8] |
Issue 2: High Levels of Cell Death (Cytotoxicity)
| Symptom | Possible Cause | Suggested Solution |
| Significant decrease in cell viability after treatment, as measured by assays like MTT or trypan blue exclusion. | This compound concentration is too high, leading to lipotoxicity. | Perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell line. Start with low concentrations and incrementally increase them. |
| Final solvent (ethanol or DMSO) concentration in the medium is toxic to the cells. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO).[9] Always include a vehicle control (medium with the same final solvent concentration but without this compound) in your experiments. | |
| Oxidation of this compound. | Store this compound under an inert gas (e.g., nitrogen or argon) at a low temperature (e.g., -20°C) and protect it from light.[13] Prepare fresh working solutions for each experiment. | |
| Contamination of the this compound stock. | Ensure the purity of the this compound. If possible, obtain a certificate of analysis from the supplier. |
Issue 3: Inconsistent or Non-Reproducible Experimental Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate experiments. | Inconsistent preparation of the this compound-BSA complex. | Standardize the protocol for preparing the complex, paying close attention to concentrations, temperatures, and incubation times.[14][15] |
| Degradation of the this compound stock solution over time. | Aliquot the stock solution upon initial preparation and store it properly to avoid repeated freeze-thaw cycles and exposure to air. Prepare fresh stock solutions regularly.[8] | |
| Cell passage number and confluency affecting cellular response. | Use cells within a consistent range of passage numbers and ensure a consistent cell confluency at the time of treatment. | |
| Interaction with components in the serum of the culture medium. | Consider reducing the serum concentration or using a serum-free medium during the treatment period to avoid interference from other lipids or binding proteins in the serum.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol is adapted from standard methods for preparing fatty acid-BSA complexes.[14][15]
Materials:
-
This compound
-
Ethanol (100%, high purity)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS) or serum-free culture medium
-
Sterile microcentrifuge tubes and conical tubes
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a 10 mM this compound Stock Solution:
-
Dissolve the appropriate amount of this compound in 100% ethanol. For example, to make 1 ml of a 10 mM stock, dissolve 4.73 mg of this compound (MW: 472.79 g/mol ) in 1 ml of ethanol.
-
Vortex thoroughly until completely dissolved. Store this stock solution at -20°C under an inert atmosphere.
-
-
Prepare a 1 mM BSA Solution:
-
Dissolve fatty acid-free BSA in PBS or serum-free medium to a final concentration of 1 mM (approximately 66.5 mg/ml).
-
Warm the solution to 37°C to aid dissolution.
-
Sterile filter the BSA solution through a 0.22 µm filter.
-
-
Complex this compound with BSA (6:1 molar ratio):
-
In a sterile conical tube, add the desired volume of the 1 mM BSA solution.
-
While gently vortexing the BSA solution, slowly add the 10 mM this compound stock solution to achieve the desired final concentration and a 6:1 molar ratio. For example, to prepare 1 ml of a 600 µM this compound:100 µM BSA complex, add 60 µl of the 10 mM this compound stock to 940 µl of the 1 mM BSA solution.
-
Incubate the mixture at 37°C for at least 30-60 minutes with gentle agitation to allow for complex formation.
-
-
Final Dilution and Use:
-
The resulting complex can be further diluted in cell culture medium to achieve the final desired working concentration for treating cells.
-
Visualizations
Caption: Experimental workflow for this compound delivery to cells.
Caption: Troubleshooting logic for this compound delivery issues.
Caption: Potential intracellular fate of this compound.
References
- 1. larodan.com [larodan.com]
- 2. CAS 42232-82-6: arachidic acid lauryl ester | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
- 8. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arachidonic acid cytotoxicity: can arachidonic acid be a physiological mediator of cell death? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Defining a Water-Soluble Formulation of Arachidonic Acid as a Novel Ferroptosis Inducer in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased cytotoxicity of polyunsaturated fatty acids on human tumoral B and T-cell lines compared with normal lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. wklab.org [wklab.org]
- 15. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
Technical Support Center: Lauryl Arachidonate in Primary Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lauryl arachidonate (B1239269) in primary cell cultures. The primary focus is on minimizing cytotoxicity to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is lauryl arachidonate and why is it used in cell culture?
This compound is an ester formed from lauryl alcohol and arachidonic acid, a polyunsaturated omega-6 fatty acid. In cell culture, it serves as a delivery vehicle for arachidonic acid, which is a key signaling molecule involved in various cellular processes, including inflammation, cell growth, and apoptosis. The esterified form may facilitate easier handling and dissolution compared to the free fatty acid. Upon cellular uptake, it is presumed to be hydrolyzed, releasing arachidonic acid intracellularly.
Q2: My primary cells are dying after treatment with this compound. What is the likely cause?
The most probable cause of cell death is the cytotoxic effect of free arachidonic acid released from this compound. Free fatty acids, particularly unsaturated ones, can be toxic to cells at high concentrations.[1] The mechanisms of toxicity can include:
-
Apoptosis (Programmed Cell Death): Arachidonic acid can induce apoptosis through various signaling pathways.[2][3][]
-
Ferroptosis: This is a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. Arachidonic acid, being a polyunsaturated fatty acid, is susceptible to lipid peroxidation, which can trigger ferroptosis.
-
Membrane Disruption: High concentrations of free fatty acids can disrupt cell membrane integrity.
-
ER Stress: An imbalance in saturated and unsaturated fatty acids can lead to stress in the endoplasmic reticulum (ER), a critical organelle for protein and lipid synthesis, ultimately causing cell death.[5]
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
Minimizing the concentration of free arachidonic acid is key to reducing cytotoxicity. The most effective strategy is to complex the this compound with a carrier protein, such as fatty acid-free bovine serum albumin (BSA), before adding it to your cell culture medium.[6][7][8] BSA binds to the fatty acid, reducing its free concentration and facilitating a more controlled delivery to the cells.
Q4: What is the optimal this compound:BSA molar ratio?
The optimal molar ratio of this compound to BSA can vary depending on the cell type and experimental conditions. A higher BSA concentration relative to the fatty acid will result in a lower free fatty acid concentration and generally lower toxicity.[7] It is recommended to start with a molar ratio where BSA is in excess (e.g., 1:3 or 1:4 this compound to BSA) and optimize from there. The biological effect of fatty acids can be augmented by increasing the fatty acid concentration or by decreasing the BSA concentration.[7]
Q5: Does the presence of serum in my culture medium affect this compound cytotoxicity?
Yes, the presence of fetal bovine serum (FBS) or other sera in your culture medium can significantly impact the cytotoxicity of this compound. Serum naturally contains albumin and other lipid-binding proteins, which will bind to the released arachidonic acid and reduce its free concentration.[7] If you are working in serum-free conditions, it is crucial to supplement your medium with a carrier protein like BSA. Even in serum-containing media, pre-complexing this compound with BSA is a good practice for consistency and to avoid overwhelming the binding capacity of the serum proteins.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell death observed shortly after adding this compound. | High concentration of free arachidonic acid due to improper solubilization or lack of a carrier protein. | 1. Complex with BSA: Prepare a this compound-BSA complex before adding it to the culture medium. (See Experimental Protocols section). 2. Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific primary cell type. 3. Control for Solvent: If using a solvent like ethanol (B145695) or DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control.[6] |
| Inconsistent results between experiments. | Variability in the preparation of the this compound solution or differences in serum batches. | 1. Standardize Protocol: Use a consistent, documented protocol for preparing the this compound-BSA complex for every experiment. 2. Use Fatty Acid-Free BSA: Ensure you are using high-quality, fatty acid-free BSA for complexing. 3. Batch Test Serum: If using serum, test new batches for their effect on your assay before use in critical experiments. |
| Cells show morphological changes (e.g., rounding up, detachment) but viability assays show minimal cell death. | Sub-lethal cytotoxic effects or induction of specific cellular responses. | 1. Lower Concentration: Reduce the concentration of this compound to a level that does not induce morphological changes. 2. Time-Course Experiment: Perform a time-course experiment to determine if the morphological changes are transient or precede cell death. 3. Assess Cellular Stress Markers: Analyze markers for ER stress (e.g., CHOP expression) or other stress responses. |
| This compound is not dissolving properly in the culture medium. | Poor solubility of the fatty acid ester in aqueous solutions. | 1. Use a Solvent: Dissolve this compound in a small volume of ethanol or DMSO before complexing with BSA.[6][9] 2. Gentle Warming: Gently warm the BSA solution (e.g., to 37°C) before adding the dissolved this compound to aid in complex formation. Avoid temperatures above 50°C which can cause albumin aggregation.[6] |
Quantitative Data Summary
The following table summarizes reported cytotoxic concentrations of arachidonic acid in different cell types. Note that these are for free arachidonic acid and the cytotoxic concentration of this compound may differ. This data should be used as a starting point for determining the optimal concentration in your specific primary cell type.
| Cell Type | Concentration | Effect | Citation |
| Human Lens Epithelial Cells | Low micromolar concentrations | Cytotoxic | [1] |
| Rat Hippocampal Neurons | > 5 x 10-6 M (5 µM) | Profound toxicity | |
| 293 Cells | 200 - 300 µM | Apoptosis | [2] |
| C3H-10T1/2 cells and Human Keratinocytes | 5 - 50 µM (for related compounds) | Release of arachidonic acid | [10] |
| Rat β-cells | 0.5 mmol/l (palmitic acid) | 54% cell death after 48h | [11] |
Experimental Protocols
Protocol for Preparing this compound-BSA Complex
This protocol is a general guideline for complexing this compound with fatty acid-free BSA to minimize cytotoxicity.
Materials:
-
This compound
-
Ethanol (100%, sterile)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile Phosphate Buffered Saline (PBS) or serum-free culture medium
-
Sterile microcentrifuge tubes
-
Water bath or incubator at 37°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to your desired stock concentration (e.g., 10% w/v). Gently rotate or invert the tube to dissolve; avoid vigorous vortexing which can cause foaming and denaturation. Sterile filter the BSA solution.
-
Prepare this compound Stock: Dissolve this compound in 100% ethanol to create a concentrated stock solution (e.g., 100 mM).
-
Complexation: a. Warm the BSA solution to 37°C. b. While gently vortexing the warm BSA solution, add the this compound stock solution dropwise to achieve the desired final molar ratio and concentration. c. Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
Final Dilution: Dilute the this compound-BSA complex in your final culture medium to the desired working concentration.
-
Controls: Prepare a vehicle control containing the same final concentration of ethanol and BSA without this compound.
Visualizations
Signaling Pathways of Arachidonic Acid-Induced Cytotoxicity
Caption: Signaling pathways of arachidonic acid cytotoxicity.
Experimental Workflow for Minimizing Cytotoxicity
Caption: Workflow for minimizing this compound cytotoxicity.
References
- 1. Fatty acid cytotoxicity to human lens epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the Role of Fatty Acids in Cancer Cell Survival - News Center [news.feinberg.northwestern.edu]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Surfactant-induced alteration of arachidonic acid metabolism of mammalian cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
Technical Support Center: Lauryl Arachidonate Experimental Design
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using lauryl arachidonate (B1239269) in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Solubility and Preparation
-
Question: I'm having trouble dissolving lauryl arachidonate. What is the recommended procedure?
-
Answer: this compound is a lipid ester and is insoluble in aqueous solutions. It should first be dissolved in an organic solvent such as ethanol, DMSO, or dimethyl formamide. For cell culture experiments, a common practice is to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the culture medium. It's important to note that direct dilution into aqueous buffers can cause the compound to precipitate.
-
-
Question: My this compound solution appears cloudy after dilution in my aqueous buffer. What should I do?
-
Answer: Cloudiness indicates that the this compound has precipitated out of solution. This can happen if the final concentration of the organic solvent is too low to maintain solubility. To address this, you can try to:
-
Increase the final concentration of the organic solvent in your working solution, ensuring it is not toxic to your cells. Always include a vehicle control with the same final solvent concentration in your experimental design.
-
Use a different organic solvent for your stock solution that has better miscibility with your aqueous buffer.
-
Consider using a formulation with a solubilizing agent, such as L-lysine, which has been shown to improve the water solubility of arachidonic acid.[1][2]
-
-
2. Stability and Storage
-
Question: How should I store my this compound stock solution?
-
Answer: this compound, like its active component arachidonic acid, is susceptible to oxidation due to its polyunsaturated fatty acid chain. Stock solutions should be stored at -20°C or lower, preferably under an inert gas like argon or nitrogen to minimize oxidation.[3] Aqueous working solutions should be prepared fresh for each experiment and used within 12 hours.[3]
-
-
Question: I've noticed a yellowing of my this compound solution. Is it still usable?
-
Answer: A yellow to orange discoloration is a sign of oxidation. Oxidized this compound may have altered biological activity and could introduce unwanted variables into your experiments. It is recommended to discard any discolored solutions and prepare a fresh stock from a new, unopened vial.
-
3. Experimental Design and Controls
-
Question: What are the essential controls to include in my this compound experiments?
-
Answer: The following controls are critical for interpreting your results accurately:
-
Vehicle Control: This is a control group treated with the same concentration of the organic solvent (e.g., ethanol, DMSO) used to dissolve the this compound. This is crucial as organic solvents can have physiological effects on cells.[4]
-
Untreated Control: This group receives no treatment and serves as a baseline for cell health and behavior.
-
Positive Control: If you are studying a specific cellular effect (e.g., apoptosis, ferroptosis), a known inducer of that effect should be included to validate the assay.
-
Lauric Acid and Arachidonic Acid Controls: To distinguish the effects of the lauryl ester from the released arachidonic acid, it can be beneficial to include control groups treated with lauric acid and arachidonic acid separately.
-
-
-
Question: How does this compound exert its effect in cells?
-
Answer: this compound is an ester of arachidonic acid. It is believed to be taken up by cells, where it is then hydrolyzed by intracellular esterases to release lauric acid and arachidonic acid. The biological effects are then primarily mediated by the released arachidonic acid and its downstream metabolites.
-
4. Cellular Assays
-
Question: I am not observing the expected cytotoxic effect of this compound on my cells. What could be the reason?
-
Answer: Several factors could contribute to a lack of cytotoxicity:
-
Insufficient Hydrolysis: The cell line you are using may have low intracellular esterase activity, leading to inefficient release of arachidonic acid from this compound. You can test this by comparing the effects of this compound with a direct treatment of arachidonic acid.
-
Cellular Resistance: Some cell lines may be more resistant to the effects of arachidonic acid. This could be due to higher levels of antioxidant defenses or differences in lipid metabolism.
-
Suboptimal Concentration or Incubation Time: The concentration of this compound or the duration of the treatment may not be sufficient to induce a cytotoxic response. A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
-
-
Question: How can I measure the specific type of cell death induced by this compound?
-
Answer: Arachidonic acid has been shown to induce both apoptosis and ferroptosis.[1][2][5][6] To differentiate between these, you can use a combination of assays:
-
Apoptosis: Use assays that measure caspase activation (e.g., caspase-3/7 activity assay) or phosphatidylserine (B164497) externalization (e.g., Annexin V staining).
-
Ferroptosis: This can be assessed by measuring lipid peroxidation using fluorescent probes like C11-BODIPY 581/591, or by detecting the accumulation of malondialdehyde (MDA).[2] The use of specific inhibitors, such as ferrostatin-1 for ferroptosis, can also help to elucidate the mechanism.
-
-
Data Presentation
Table 1: Solubility and Stability of Arachidonic Acid and its Derivatives
| Compound | Solvent for Stock | Aqueous Solubility | Storage of Stock | Stability of Aqueous Solution |
| This compound | Ethanol, DMSO, DMF | Insoluble | -20°C under inert gas | Prepare fresh |
| Arachidonic Acid | Ethanol, DMSO, DMF[3] | Sparingly soluble[3] | -20°C under inert gas[3] | Use within 12 hours[3] |
| Arachidonic Acid (Sodium Salt) | Water, Ethanol, Methanol | Soluble in water (5 mg/ml) | Room temp (unopened) | Use within 12 hours |
Experimental Protocols
1. Protocol for a Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this, prepare a series of working solutions by diluting in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared working solutions (including vehicle control and untreated control) to the respective wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
2. Protocol for Lipid Peroxidation Assay using C11-BODIPY 581/591
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentration of this compound (and controls) for the desired time.
-
Dye Loading: Add C11-BODIPY 581/591 to a final concentration of 2 µM and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope. Lipid peroxidation is indicated by a shift in fluorescence emission from red to green.
-
Quantification: Quantify the percentage of green-positive cells or the mean fluorescence intensity in the green channel.
Mandatory Visualizations
Caption: Experimental workflow for studying this compound effects.
Caption: Proposed mechanism of this compound action.
References
- 1. Defining a Water-Soluble Formulation of Arachidonic Acid as a Novel Ferroptosis Inducer in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining a Water-Soluble Formulation of Arachidonic Acid as a Novel Ferroptosis Inducer in Cancer Cells [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mpbio.com [mpbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Intracellular unesterified arachidonic acid signals apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cellular Uptake of Lauryl Arachidonate
Welcome to the technical support center for researchers studying the cellular uptake of lauryl arachidonate (B1239269). This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm and quantify the cellular uptake of lauryl arachidonate?
A1: Cellular uptake of this compound, a long-chain fatty acid ester, can be confirmed using several methods. The most common approaches involve labeled tracers for detection and quantification. These include:
-
Fluorescence-Based Assays : These methods use fatty acid analogs conjugated to a fluorescent dye, such as BODIPY.[1][2] Uptake can be measured in real-time using a fluorescence plate reader, often with a quenching agent to eliminate extracellular signal, or visualized via confocal microscopy.[1][3]
-
Stable Isotope Tracing : This technique uses this compound labeled with stable isotopes (e.g., ¹³C or ²H). After incubation, cells are lysed, lipids are extracted, and the amount of incorporated labeled molecule is quantified using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[4][5][6]
-
Radioisotope Tracing : Considered a gold standard for sensitivity, this method uses radioactively labeled arachidonic acid (e.g., ³H or ¹⁴C) to synthesize the lauryl ester.[7][8] Cellular uptake is quantified by measuring radioactivity in cell lysates using a scintillation counter.[9][10]
Q2: How should I prepare and deliver this compound to my cell cultures?
A2: this compound is a lipid and is insoluble in aqueous culture media. To ensure its bioavailability, it must be complexed with a carrier protein. The standard method is to complex it with fatty acid-free bovine serum albumin (BSA).[6][11] A stock solution of this compound is first prepared in an organic solvent like ethanol. This stock is then slowly added to a warm BSA solution in serum-free media or a buffered salt solution (e.g., HBSS) while vortexing to facilitate binding.[6]
Q3: What are the essential control experiments for a cellular uptake assay?
A3: To ensure the validity of your results, several controls are critical:
-
No-Cell Control : Measures the background signal from the assay components in the absence of cells.
-
Time-Zero Control : Cells are exposed to the labeled this compound and then immediately washed and processed to quantify the amount of non-specific binding to the cell surface at the start of the experiment.
-
Inhibitor Control : Use known inhibitors of fatty acid transport (e.g., phloretin, sulfo-N-succinimidyl oleate) to confirm that the observed uptake is protein-mediated.
-
Competition Control : Perform the uptake assay in the presence of a large excess of unlabeled this compound or another long-chain fatty acid like oleic acid. A significant reduction in the labeled signal indicates specific uptake.
-
Low-Temperature Control : Conducting the assay at 4°C significantly inhibits active transport processes, helping to distinguish active uptake from passive diffusion and non-specific binding.
Q4: How can I distinguish between this compound bound to the cell surface and what has been truly internalized?
A4: Differentiating surface-bound from internalized lipids is crucial for accurate uptake measurement.
-
For fluorescence assays, the use of a cell-impermeable quenching agent is highly effective. The quencher extinguishes the fluorescence of the labeled lipid in the extracellular medium and on the outer leaflet of the plasma membrane, ensuring that only the signal from internalized molecules is detected.[1][12]
-
For isotope-based assays, a common method is to perform a "stop" and "wash" step using ice-cold PBS containing a high concentration of BSA (e.g., 0.5-2%).[6] The BSA helps to strip away non-specifically bound fatty acids from the cell surface. An acid wash step (briefly exposing cells to a low pH buffer) can also be used to remove surface-bound ligands.
Troubleshooting Guides
Issue 1: High Background Signal in Fluorescence Assays
| Potential Cause | Recommended Solution |
| Autofluorescence of Cells/Medium | Measure the fluorescence of unstained cells and subtract this value from all readings. Use phenol (B47542) red-free medium during the assay. |
| Incomplete Quenching | Ensure the quencher concentration is optimized for your cell type and plate format. Verify that the quencher is not permeable to your cells.[1][12] |
| Non-Specific Binding to Plates | Use low-binding microplates. Include no-cell control wells to quantify and subtract binding to the plastic. |
| Precipitation of Labeled Lipid | Ensure the this compound:BSA complex is properly prepared and fully dissolved. Filter the final working solution if necessary. |
Issue 2: Low or No Detectable Uptake Signal
| Potential Cause | Recommended Solution |
| Low Expression of Fatty Acid Transporters | Use a cell line known to have high fatty acid uptake (e.g., 3T3-L1 adipocytes, hepatocytes).[12] Consider stimulating cells with agents known to increase transporter expression or translocation (e.g., insulin).[13] |
| Cell Death/Poor Cell Health | Monitor cell viability using a standard assay (e.g., Trypan Blue, Live/Dead stain). Ensure cells are not over-confluent and that assay conditions are not toxic. |
| Incorrect Instrument Settings | For fluorescence readers, ensure you are using the correct excitation/emission filters for your fluorophore and that the instrument is set to bottom-read mode for adherent cells.[11][12] |
| Sub-optimal Incubation Time | Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the optimal incubation time for your specific cell line and experimental conditions.[6] |
Issue 3: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a uniform single-cell suspension before plating. Check for even cell distribution across the well after seeding. Allow cells to adhere and spread evenly overnight.[11] |
| Inaccurate Pipetting | Use calibrated pipettes. When adding reagents, especially for stop solutions, ensure addition is rapid and consistent across all wells. |
| Edge Effects in Microplates | Avoid using the outermost wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or water. |
| Incomplete Washing | Standardize the washing procedure. Ensure complete aspiration of the wash buffer without disturbing the cell monolayer. |
Quantitative Data Summary
Table 1: Comparison of Methodologies for Measuring this compound Uptake
| Method | Principle | Pros | Cons | Throughput |
| Fluorescence Plate Reader Assay | Measures fluorescence of a labeled fatty acid analog taken up by cells, often using a quencher.[1] | Real-time kinetics, high-throughput, non-radioactive.[2] | Indirect measurement (uses analog), potential for quenching artifacts. | High |
| Confocal Microscopy | Visualizes the subcellular localization of a fluorescently labeled fatty acid analog.[3] | Provides spatial information, single-cell analysis.[14] | Low throughput, difficult to quantify accurately, phototoxicity. | Low |
| Stable Isotope Tracing (GC/LC-MS) | Quantifies the mass of an isotope-labeled lipid that has been incorporated into the cell.[6] | High specificity and accuracy, can trace metabolic fate.[5] | Requires expensive equipment (mass spectrometer), complex sample prep.[15] | Low to Medium |
| Radioisotope Tracing | Quantifies uptake of a radiolabeled lipid by measuring radioactivity in cell lysates.[16] | Gold-standard sensitivity, direct measurement. | Requires handling of radioactive materials, waste disposal issues, low throughput.[11] | Low |
Detailed Experimental Protocols
Protocol 1: Real-Time Quantitative Fatty Acid Uptake Assay (Plate Reader)
This protocol is adapted from quencher-based fluorescence assays.[1][11][12]
-
Cell Preparation :
-
Seed adherent cells (e.g., 3T3-L1 adipocytes) in a 96-well black, clear-bottom microplate at a density of 50,000-80,000 cells/well.[11]
-
Culture overnight to allow for adherence and formation of a confluent monolayer.
-
On the day of the assay, remove the culture medium and gently wash cells once with warm Hank's Balanced Salt Solution (HBSS).
-
Induce serum starvation by incubating cells in serum-free medium for 1-2 hours at 37°C.
-
-
Reagent Preparation :
-
Uptake Measurement :
-
If testing inhibitors or stimulators, add them to the serum-starved cells and incubate for the desired time (e.g., 30 minutes for insulin (B600854) stimulation).[11]
-
Place the cell plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Set the reader for bottom-read kinetic mode, with excitation/emission appropriate for the fluorophore (e.g., ~485/515 nm for BODIPY).
-
Add an equal volume of the 2X working solution to each well.
-
Immediately begin reading the fluorescence intensity every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis :
-
Subtract the average fluorescence from no-cell control wells.
-
Plot the fluorescence intensity over time. The initial slope of this curve is proportional to the rate of fatty acid uptake.
-
Compare the slopes between different experimental conditions.
-
Protocol 2: Visualization of Cellular Uptake by Confocal Microscopy
This protocol allows for the visualization of this compound internalization.[3]
-
Cell Preparation :
-
Seed cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.
-
Culture until they reach 60-70% confluency.
-
Before the assay, wash cells with warm HBSS and replace the medium with a live-cell imaging solution.
-
-
Labeling :
-
Prepare a working solution of fluorescently labeled this compound (e.g., NBD-labeled) complexed with BSA in the imaging solution.
-
Add the labeling solution to the cells and incubate at 37°C for a predetermined time (e.g., 15-30 minutes). To reduce endocytosis and focus on transporter-mediated uptake, the assay can be performed at a lower temperature, such as 20°C.[3]
-
-
Washing and Imaging :
-
Aspirate the labeling solution and wash the cells 2-3 times with ice-cold imaging solution containing BSA to remove surface-bound probe.
-
Immediately mount the dish/coverslip on the stage of a confocal microscope equipped with a temperature-controlled chamber.
-
Acquire images using the appropriate laser line and emission filters. Include a brightfield or DIC channel to visualize cell morphology.
-
Protocol 3: Quantification of Uptake using Stable Isotope Tracing and GC-MS
This protocol provides a highly specific and quantitative measurement.[6]
-
Cell Treatment :
-
Culture cells to confluency in 6-well plates.
-
Prepare the treatment medium containing stable isotope-labeled this compound (e.g., ¹³C₁₂-lauryl arachidonate) complexed with BSA.
-
Incubate cells with the treatment medium for the desired time points (e.g., 0, 15, 60, 120 minutes) at 37°C.
-
-
Lipid Extraction :
-
To stop the uptake, aspirate the medium and immediately wash the cells three times with ice-cold PBS containing 0.5% BSA.[6]
-
Lyse the cells and perform a total lipid extraction using a modified Bligh-Dyer or Folch method with a chloroform:methanol solvent system.[6][15]
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen gas.
-
-
Sample Derivatization (FAMEs Preparation) :
-
To analyze the fatty acid portion by GC-MS, the extracted lipids must be transesterified to form fatty acid methyl esters (FAMEs).
-
Re-dissolve the dried lipid extract in toluene (B28343) and add 1% sulfuric acid in methanol. Incubate at 50°C for at least 2 hours.[6]
-
Extract the FAMEs using hexane (B92381). Dry the hexane layer and reconstitute in a small volume suitable for GC-MS injection.
-
-
GC-MS Analysis :
-
Inject the FAMEs sample into a GC-MS system.
-
Use a suitable GC column (e.g., FAMEWAX) and temperature program to separate the different fatty acid methyl esters.[17]
-
The mass spectrometer will detect the endogenous (unlabeled) arachidonate methyl ester and the stable isotope-labeled version.
-
Quantify the amount of labeled arachidonate by comparing its peak area to that of an internal standard.
-
Visualized Workflows and Pathways
Caption: General Experimental Workflow for Cellular Uptake Assays.
Caption: Principle of Quencher-Based Fluorescence Assay.
Caption: Potential Intracellular Fates of this compound.
Caption: Troubleshooting Logic Tree for Low Fluorescence Signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metsol.com [metsol.com]
- 6. benchchem.com [benchchem.com]
- 7. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. Selective uptake of [3H]arachidonic acid into the dense tubular system of human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Uptake and subcellular distribution of [3H]arachidonic acid in murine fibrosarcoma cells measured by electron microscope autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. moleculardevices.com [moleculardevices.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Arachidonic acid stimulates glucose uptake in 3T3-L1 adipocytes by increasing GLUT1 and GLUT4 levels at the plasma membrane. Evidence for involvement of lipoxygenase metabolites and peroxisome proliferator-activated receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Imaging of Lipid Uptake in Arabidopsis Seedlings Utilizing Fluorescent Lipids and Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction, chromatographic and mass spectrometric methods for lipid analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. acpjournals.org [acpjournals.org]
- 17. Imaging of intracellular fatty acids by scanning X-ray fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lauryl Arachidonate and its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of lauryl arachidonate (B1239269) in experimental settings. Particular focus is given to the challenges posed by its degradation products and their potential for experimental interference.
Frequently Asked Questions (FAQs)
Q1: What is lauryl arachidonate and what are its primary degradation products?
A1: this compound (CAS 125187-25-9) is an ester formed from lauryl alcohol and arachidonic acid, a polyunsaturated omega-6 fatty acid.[1] The primary degradation pathway for this compound is hydrolysis, which breaks the ester bond to yield lauryl alcohol and free arachidonic acid. This hydrolysis can be catalyzed by enzymes (esterases, lipases) present in biological samples or can occur chemically, influenced by factors like pH and temperature.[2] Once liberated, arachidonic acid is highly susceptible to further degradation through enzymatic and non-enzymatic pathways.
Q2: What are the secondary degradation products of this compound and why are they a concern?
A2: The secondary degradation products are metabolites of the released arachidonic acid. These are of significant concern because they are biologically active molecules, known as eicosanoids, that can interfere with a wide range of biological assays.[3][4] The main pathways for arachidonic acid degradation are:
-
Cyclooxygenase (COX) Pathway: Produces prostaglandins (B1171923) (PGs) and thromboxanes (TXs), which are key mediators of inflammation and platelet aggregation.[3][5]
-
Lipoxygenase (LOX) Pathway: Generates leukotrienes (LTs) and lipoxins (LXs), also involved in inflammatory responses.[5][6]
-
Cytochrome P450 (CYP) Pathway: Forms epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which have roles in vascular function and inflammation.[5][7]
-
Non-Enzymatic Oxidation: Reactive oxygen species can oxidize arachidonic acid to form a variety of isoprostanes, which are considered markers of oxidative stress.[3]
The presence of these degradation products can lead to false positives or negatives, misinterpretation of experimental results, and a lack of reproducibility.[8][9]
Q3: How can I minimize the degradation of this compound during storage and experiments?
A3: Proper handling and storage are critical to maintaining the integrity of this compound.
-
Storage: this compound should be stored in a freezer, ideally at -80°C, in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1][2][10][11]
-
Handling: When preparing solutions, use deoxygenated solvents and work quickly. Avoid repeated freeze-thaw cycles. For biological experiments, the stability of this compound in your specific experimental medium and conditions should be validated.
-
Antioxidants: The inclusion of antioxidants, such as butylated hydroxytoluene (BHT), can be considered to minimize oxidation, but their compatibility with the experimental system must be verified.
Q4: What are the signs of this compound degradation in my experiments?
A4: Signs of degradation can be direct or indirect:
-
Direct Analytical Evidence: When analyzing your sample by techniques like LC-MS/MS, you may observe a decrease in the peak corresponding to this compound and the appearance of peaks for free arachidonic acid and its various oxidized metabolites.[12]
-
Inconsistent or Unexpected Biological Activity: If you observe biological effects that are not consistent with the known activity of this compound, it may be due to the presence of its biologically active degradation products. For example, an unexpected inflammatory response could be due to the formation of prostaglandins or leukotrienes.[4]
-
Variability Between Experiments: High variability in results between replicate experiments can be a sign of inconsistent degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background signal or unexpected biological activity | Contamination with degradation products of arachidonic acid (e.g., eicosanoids). | 1. Verify Compound Integrity: Analyze a fresh stock solution of this compound via LC-MS/MS to check for the presence of free arachidonic acid and its metabolites.[12] 2. Optimize Sample Handling: Minimize sample exposure to air and light. Prepare solutions fresh for each experiment.[11] 3. Inert Atmosphere: Store and handle the compound under an inert gas like nitrogen or argon. |
| Poor reproducibility of experimental results | Inconsistent degradation of this compound between experiments. This can be due to variations in incubation times, temperatures, or exposure to oxygen.[8][9] | 1. Standardize Protocols: Ensure all experimental parameters (incubation time, temperature, solvent preparation) are strictly controlled. 2. Conduct Stability Studies: Perform a time-course experiment to assess the stability of this compound under your specific experimental conditions. (See a sample protocol below).[13][14] 3. Include Controls: Run parallel experiments with the vehicle alone and with arachidonic acid to differentiate their effects from that of this compound. |
| Difficulty in quantifying this compound | Co-elution of this compound with other lipids, or ion suppression in mass spectrometry due to complex biological matrices.[15][16][17] | 1. Optimize Chromatography: Adjust the LC gradient, column chemistry, or mobile phase to improve the separation of this compound from interfering lipids.[17] 2. Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering substances before LC-MS/MS analysis.[10][15] 3. Use Internal Standards: Incorporate a suitable internal standard (e.g., a deuterated analog of this compound) to correct for matrix effects and variations in extraction efficiency. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Experimental Medium
This protocol outlines a method to determine the stability of this compound under specific experimental conditions using LC-MS/MS.
1. Materials:
- This compound
- Experimental medium (e.g., cell culture medium, buffer)
- Internal standard (e.g., deuterated this compound)
- Extraction solvent (e.g., methyl tert-butyl ether (MTBE)/methanol/water)[15]
- LC-MS/MS system
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
- Spike the this compound stock solution into your experimental medium to the final working concentration.
- Incubate the medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the medium.
- Immediately add the internal standard to each aliquot.
- Perform a lipid extraction using a suitable method like a two-phase liquid extraction with MTBE/methanol/water.[15]
- Evaporate the organic phase to dryness under a stream of nitrogen and reconstitute in a solvent compatible with your LC-MS/MS method.
- Analyze the samples by LC-MS/MS, monitoring for the parent this compound, free arachidonic acid, and key oxidative metabolites (e.g., a specific prostaglandin (B15479496) and a specific HETE).
- Quantify the remaining this compound at each time point relative to the internal standard and the initial time point (T=0).
3. Data Presentation:
The results can be summarized in a table to show the percentage of this compound remaining and the relative increase in its degradation products over time.
| Time (hours) | This compound Remaining (%) | Relative Abundance of Arachidonic Acid | Relative Abundance of Prostaglandin E2 | Relative Abundance of 5-HETE |
| 0 | 100 | 1.0 | 1.0 | 1.0 |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Data should be presented as mean ± standard deviation for at least three independent experiments.
Visualizations
Diagram 1: Degradation Pathway of this compound
Caption: Degradation of this compound via hydrolysis and subsequent metabolism of arachidonic acid.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in an experimental medium.
Diagram 3: Signaling Pathways of Arachidonic Acid Metabolites
Caption: Major signaling pathways of arachidonic acid metabolites.
References
- 1. larodan.com [larodan.com]
- 2. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. azolifesciences.com [azolifesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 11. ANALYSIS OF LIPIDS [people.umass.edu]
- 12. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selectscience.net [selectscience.net]
Technical Support Center: Solvent Selection for Lauryl Arachidonate in Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for dissolving lauryl arachidonate (B1239269) to minimize cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection critical when working with lauryl arachidonate in cell culture?
A1: this compound, a wax ester, is a lipophilic molecule with poor solubility in aqueous media like cell culture medium. Therefore, an organic solvent is required to create a stock solution. However, many organic solvents are toxic to cells, even at low concentrations. An inappropriate solvent or concentration can lead to decreased cell viability, altered cellular functions, and confounding experimental results, independent of the effects of this compound itself.
Q2: What are the primary considerations when choosing a solvent for this compound?
A2: The two primary considerations are:
-
Solubility: The solvent must be able to dissolve this compound at a concentration high enough to prepare a stock solution for your experiments.
-
Toxicity: The final concentration of the solvent in the cell culture medium must be non-toxic to the specific cell line being used.
Q3: Which organic solvents are commonly used for lipophilic compounds in cell culture?
A3: Common organic solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol, acetone (B3395972), and dimethylformamide (DMF).[1][2] The choice among these depends on the specific solubility of the compound and the tolerance of the cell line to the solvent.
Q4: How do I determine the maximum non-toxic concentration of a solvent for my cell line?
A4: It is essential to perform a solvent toxicity or vehicle control experiment. This involves treating your cells with a range of concentrations of the solvent alone and assessing cell viability using a standard cytotoxicity assay, such as the MTT, XTT, or LDH assay. This will allow you to determine the highest concentration of the solvent that does not significantly affect cell viability.
Q5: What should I do if my this compound precipitates when added to the cell culture medium?
A5: Precipitation upon addition to the aqueous culture medium is a common issue with lipophilic compounds. Here are some troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in the medium may be exceeding its solubility limit.
-
Increase the solvent concentration in the stock solution: This will allow you to add a smaller volume of the stock solution to the medium, reducing the final solvent concentration. However, ensure the solvent concentration remains in the non-toxic range.
-
Use a pre-warming step: Gently warming the culture medium to 37°C before adding the this compound stock solution can sometimes help.
-
Vortex immediately after dilution: Mix the solution thoroughly as soon as the stock is added to the medium.
-
Consider a different solvent: this compound may have better solubility in another biocompatible solvent.
Troubleshooting Guide: Solvent-Related Cell Toxicity
| Observed Problem | Potential Cause | Recommended Solution |
| High cell death in vehicle control wells (solvent only). | The solvent concentration is too high and is causing cytotoxicity. | Determine the maximum tolerated concentration of the solvent for your specific cell line by performing a dose-response curve. Ensure the final solvent concentration in your experiments is below this toxic threshold. |
| Reduced cell proliferation or changes in cell morphology in treated and vehicle control wells. | Even at sub-lethal concentrations, some solvents can have cytostatic or morphological effects on cells. | Test alternative solvents that may be better tolerated by your cell line. Refer to the cytotoxicity data table below for guidance. It is crucial to include a vehicle control in all experiments to account for any solvent-induced effects. |
| Inconsistent results between experiments. | Precipitation of this compound upon dilution in the medium, leading to variable concentrations of the active compound. | Optimize the dilution method. Try adding the stock solution to the medium while vortexing. Prepare fresh dilutions for each experiment. Consider using a solvent in which this compound has higher solubility to prepare a more concentrated stock. |
Quantitative Data Summary
The following table summarizes the cytotoxicity of common organic solvents on various cell lines. Note that specific IC50 (half-maximal inhibitory concentration) or MTC (maximum tolerated concentration) values can vary between cell lines and experimental conditions.
| Solvent | Cell Line(s) | IC50 / MTC | Key Findings & Recommendations |
| Acetone | MCF-7, RAW-264.7, HUVEC | IC50 > 5% (v/v) | Generally exhibits the least cytotoxicity among the tested solvents.[1][2] Concentrations up to 0.5% (v/v) show little to no toxicity.[2] |
| Ethanol | MCF-7, RAW-264.7, HUVEC | IC50 > 5% (v/v) | Cytotoxicity is comparable to acetone.[1][2] Concentrations up to 0.5% (v/v) are generally well-tolerated.[2] |
| Dimethyl Sulfoxide (DMSO) | MCF-7, RAW-264.7, HUVEC | IC50: 1.8% - 1.9% (v/v) | Slightly more toxic than acetone and ethanol.[1][2] It is recommended to keep the final concentration at or below 0.1% to 0.5% (v/v) for most cell lines.[2] |
| Dimethylformamide (DMF) | MCF-7, RAW-264.7, HUVEC | IC50: 1.1% - 1.2% (v/v) | Displays the highest cytotoxicity among the commonly used solvents.[1][2] The maximal recommended concentration is 0.1% (v/v).[2] |
Experimental Protocols
Protocol: Determining the Maximum Tolerated Concentration (MTC) of a Solvent using the MTT Assay
This protocol outlines the steps to assess the cytotoxicity of a solvent on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Organic solvent to be tested (e.g., DMSO, Ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a series of dilutions of the solvent in complete cell culture medium. A common range to test is from 0.01% to 5% (v/v). Include a "medium only" control (no solvent).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for a period that matches your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the "medium only" control. The MTC is the highest concentration of the solvent that does not cause a significant reduction in cell viability.
Visualizations
Solvent Selection Workflow
Caption: A workflow for selecting an appropriate solvent for this compound.
General Signaling Pathway for Solvent-Induced Cytotoxicity
References
Technical Support Center: Controlling for the Effects of Lauryl Alcohol in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lauryl alcohol (dodecanol). Lauryl alcohol's surfactant properties can introduce unintended variables into experiments, and this guide offers practical solutions to mitigate these effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when using lauryl alcohol in experimental settings.
| Question | Answer |
| Q1: My protein concentration readings are inconsistent when using a Bradford assay with samples containing lauryl alcohol. What's happening? | A1: Lauryl alcohol, as a detergent, can interfere with the Bradford assay in several ways. It can bind to the Coomassie dye, leading to a false positive signal, or bind to the protein, blocking the dye-binding sites and causing an underestimation of the protein concentration. High concentrations of lauryl alcohol can also alter the pH of the assay or cause the reagent to precipitate. Signs of interference include high background absorbance, a non-linear standard curve, and precipitate formation. To troubleshoot, you can try diluting your sample to a lauryl alcohol concentration below its interference threshold (typically <0.01%), or use a detergent-compatible protein assay. |
| Q2: I'm observing unexpected cytotoxicity or changes in cell morphology at low concentrations of lauryl alcohol used as a vehicle. Is this normal? | A2: Yes, this can occur. Lauryl alcohol is a fatty alcohol with surfactant properties that can disrupt cell membranes even at low concentrations, leading to changes in cell morphology, adhesion, and viability.[1][2][3] It is crucial to determine the maximum non-toxic concentration of lauryl alcohol for your specific cell line and experimental duration. We recommend performing a dose-response curve to determine the No-Observed-Adverse-Effect Level (NOAEL) before proceeding with your main experiments. Always include a vehicle-only control group in your experiments to account for any effects of the lauryl alcohol itself.[4][5] |
| Q3: How can I prepare a stable solution of lauryl alcohol for use as a vehicle in cell culture? | A3: Lauryl alcohol is poorly soluble in water. To prepare a stock solution, it can be dissolved in an organic solvent like ethanol (B145695) or DMSO at a high concentration.[6] This stock solution can then be diluted in your cell culture medium to the final working concentration. It is important to ensure the final concentration of the organic solvent is very low (e.g., <0.1%) and does not affect your cells.[6] Always prepare fresh dilutions for each experiment and ensure the solution is well-mixed before adding to your cells. |
| Q4: My luciferase reporter assay is showing variable results in the presence of lauryl alcohol. How can I address this? | A4: Long-chain alcohols can interfere with luciferase assays by inhibiting the luciferase enzyme non-competitively.[7] This can lead to a decrease in the luminescent signal and inaccurate reporter gene activity measurements. To mitigate this, consider using a dual-luciferase reporter system where one luciferase serves as an internal control to normalize for non-specific effects. Additionally, performing a preliminary experiment to test for direct inhibition of the luciferase enzyme by lauryl alcohol at your working concentration is recommended. |
| Q5: I suspect lauryl alcohol is interfering with my fluorescence-based assay. How can I confirm and correct this? | A5: Alcohols can alter the fluorescence intensity of certain dyes.[8] To test for interference, run a control experiment with your fluorescent dye and lauryl alcohol in the absence of your analyte. If you observe a change in fluorescence, you may need to switch to a different fluorescent probe that is not affected by lauryl alcohol or use an alternative, non-fluorescence-based detection method. |
Data Presentation: Cytotoxicity of Alcohols
| Compound | Cell Line | IC50 Value | Reference |
| Perillyl Alcohol | HepG2 | 409.2 µg/mL | [9] |
| Perillyl Alcohol | A549 | > 250 µg/mL (selective against this line) | [9] |
| Ethanol | HepG2 | Cytotoxicity observed at concentrations >171 mM after 24h | [10] |
| Benzimidazole derivative | HepG2 | 15.58 µM | [11] |
| Benzimidazole derivative | A549 | 15.80 µM | [11] |
| Various Plant Extracts | HepG2 | IC50 < 100 µg/mL for 21 out of 56 extracts | [9] |
| Various Plant Extracts | A549 | IC50 values varied widely depending on the extract | [11][12] |
| Various Compounds | HeLa | IC50 values reported for a range of compounds, but not specifically lauryl alcohol | [13][14][15] |
Note: The cytotoxicity of lauryl alcohol can be cell-line and exposure-time dependent. The data above is for illustrative purposes and highlights the importance of empirical determination of cytotoxic concentrations.
Experimental Protocols
Protocol 1: Determining the Non-Interfering Concentration of Lauryl Alcohol for an In Vitro Assay
Objective: To determine the maximum concentration of lauryl alcohol that does not interfere with a given colorimetric, fluorescent, or luminescent assay.
Materials:
-
Lauryl alcohol
-
Appropriate solvent for lauryl alcohol (e.g., ethanol or DMSO)
-
Assay components (reagents, buffers, substrate, etc.)
-
Microplate reader
Procedure:
-
Prepare a high-concentration stock solution of lauryl alcohol in the chosen solvent.
-
Create a serial dilution of the lauryl alcohol stock solution in the assay buffer.
-
In a microplate, set up a series of wells containing the assay buffer and the different concentrations of lauryl alcohol.
-
Include a "no lauryl alcohol" control (assay buffer only) and a "solvent control" (assay buffer with the same concentration of the solvent used to dissolve lauryl alcohol).
-
Add all assay reagents except the analyte of interest.
-
Incubate the plate according to the assay protocol.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Analysis: Compare the signal from the lauryl alcohol-containing wells to the "no lauryl alcohol" and "solvent control" wells. The highest concentration of lauryl alcohol that does not produce a signal significantly different from the controls is considered the non-interfering concentration.
Protocol 2: Validating a Lauryl Alcohol Vehicle Control in a Cell-Based Assay
Objective: To ensure that the lauryl alcohol vehicle control does not independently affect the biological endpoint being measured.
Materials:
-
Cell line of interest
-
Cell culture medium
-
Lauryl alcohol stock solution
-
Assay for the biological endpoint (e.g., MTT assay for viability, Western blot for protein expression)
Procedure:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare a dilution of the lauryl alcohol stock solution in cell culture medium to the final working concentration that will be used as a vehicle.
-
Prepare a "vehicle control" by adding the same amount of the solvent (used to dissolve lauryl alcohol) to the cell culture medium.
-
Prepare an "untreated control" with only cell culture medium.
-
Treat the cells with the lauryl alcohol-containing medium, the vehicle control medium, and the untreated control medium.
-
Incubate the cells for the duration of the experiment.
-
Perform the assay to measure the biological endpoint.
-
Analysis: Compare the results from the lauryl alcohol-treated cells to both the vehicle control and the untreated control. There should be no significant difference between the three groups if the lauryl alcohol concentration is truly non-interfering.[16][17]
Visualizations
Lauryl Alcohol-Induced Apoptosis Signaling Pathway
Caption: Lauryl alcohol can induce apoptosis through membrane disruption, leading to the activation of the intrinsic mitochondrial pathway and subsequent caspase activation.[4][6]
Experimental Workflow for Validating a Non-Interfering Vehicle Concentration
Caption: A logical workflow for determining and validating a non-interfering concentration of lauryl alcohol for use as a vehicle in cell-based experiments.
Potential Interference of Lauryl Alcohol in a Cell-Based Assay
Caption: Lauryl alcohol can lead to inaccurate results through direct biological effects on cells or by interfering with assay components.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Alcohol stimulates macrophage activation through caspase dependent hepatocyte derived release of CD40L containing extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ethanol-induced Modulation of Hepatocellular Extracellular Signal-regulated Kinase-1/2 Activity via 4-Hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Human Lung Cancer (A549) Cell Line Cytotoxicity and Anti- Leishmania major Activity of Carissa macrocarpa Leaves: A Study Supported by UPLC-ESI-MS/MS Metabolites Profiling and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hh.um.es [hh.um.es]
- 15. Cytotoxic effects of 100 reference compounds on Hep G2 and HeLa cells and of 60 compounds on ECC-1 and CHO cells. I mechanistic assays on ROS, glutathione depletion and calcein uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN113527060B - Refining process of lauryl alcohol and process for preparing poly (lauryl alcohol) by taking refined product as raw material - Google Patents [patents.google.com]
- 17. academic.oup.com [academic.oup.com]
lauryl arachidonate quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of lauryl arachidonate (B1239269).
Frequently Asked Questions (FAQs)
Q1: What is lauryl arachidonate and what are its common applications?
A1: this compound (CAS 125187-25-9) is an ester formed from lauryl alcohol and arachidonic acid, a polyunsaturated omega-6 fatty acid.[1] It is primarily used in research as a prodrug to deliver arachidonic acid to cells and tissues.[2] Upon cellular uptake, it is expected to be hydrolyzed by esterases, releasing arachidonic acid, which is a precursor to a variety of bioactive lipid mediators, such as prostaglandins (B1171923) and leukotrienes, involved in inflammation and cell signaling.[3]
Q2: What are the typical purity specifications for research-grade this compound?
A2: Research-grade this compound is typically supplied with a purity of greater than 99%.[1] However, it is crucial to verify the purity of each new lot, as impurities can significantly impact experimental outcomes.
Q3: How should I store this compound to ensure its stability?
A3: this compound should be stored in a freezer, typically at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[1] The polyunsaturated arachidonate moiety is susceptible to oxidation, which can lead to the formation of various degradation products.[4][5]
Q4: What are the most common impurities I should be aware of in a this compound sample?
A4: The most common impurities can be categorized as:
-
Hydrolysis Products: Lauryl alcohol and free arachidonic acid due to the breakdown of the ester bond.
-
Oxidation Products: Hydroperoxides, aldehydes, ketones, and other oxygenated species resulting from the oxidation of the double bonds in the arachidonic acid portion of the molecule.[4][5][6][7][8]
-
Synthesis Byproducts: Residual starting materials or side-products from the esterification process.
-
Isomeric Impurities: Positional or geometric isomers of the arachidonate chain that may have formed during synthesis or storage.
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: this compound is a lipid and has poor solubility in aqueous solutions. Cloudiness or precipitation can occur if the solvent is not appropriate or if the concentration is too high. It is recommended to dissolve this compound in an organic solvent such as ethanol, DMSO, or a suitable oil before preparing working solutions for cell culture or in vivo studies. Gentle warming and vortexing may help to redissolve the compound. Always prepare fresh solutions for your experiments.
Troubleshooting Guides
Unexpected Experimental Results
| Issue | Potential Cause | Troubleshooting Step |
| Lower than expected biological activity | Degradation of this compound due to improper storage or handling, leading to lower effective concentration. | 1. Verify the storage conditions and age of the compound. 2. Perform a purity analysis (HPLC or GC-MS) to check for degradation products. 3. Prepare fresh solutions from a new aliquot. |
| High background or off-target effects | Presence of impurities, such as oxidized lipids or free arachidonic acid, which may have their own biological activities. | 1. Analyze the sample for impurities using HPLC or GC-MS. 2. Consider purifying the this compound if significant impurities are detected. |
| Inconsistent results between experiments | Variability in the preparation of this compound solutions or its degradation over time in experimental media. | 1. Standardize the protocol for solution preparation. 2. Prepare fresh solutions for each experiment and use them immediately. 3. Evaluate the stability of this compound in your specific experimental medium over the time course of the experiment. |
Analytical Issues
| Issue | Potential Cause | Troubleshooting Step |
| Poor peak shape (tailing) in HPLC or GC analysis | 1. Active sites on the column interacting with the analyte. 2. Contamination in the inlet or column.[9] 3. Inappropriate solvent for injection. | 1. For GC, consider derivatization to FAMEs to improve peak shape. 2. Clean the injector and replace the liner and septum. 3. Ensure the sample is fully dissolved in the mobile phase for HPLC. |
| No peaks detected or very low signal | 1. Concentration of the analyte is too low. 2. The compound has degraded. 3. Inappropriate detector settings. | 1. Concentrate the sample or inject a larger volume. 2. Check for degradation by analyzing for expected breakdown products. 3. For HPLC of underivatized this compound, use a low UV wavelength (e.g., 205 nm) or an ELSD/CAD detector.[10] |
| Multiple unexpected peaks in the chromatogram | The sample contains multiple impurities or has degraded. | 1. Use mass spectrometry (LC-MS or GC-MS) to identify the unexpected peaks. 2. Compare the chromatogram to that of a fresh, high-purity standard. |
Quality Control Data Presentation
A typical Certificate of Analysis for this compound should include the following parameters. The results presented below are for illustrative purposes.
| Parameter | Specification | Method | Example Result |
| Purity (by GC-FID or HPLC-ELSD) | ≥ 99.0% | Gas Chromatography or High-Performance Liquid Chromatography | 99.5% |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry | Conforms |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection | Clear, pale yellow liquid |
| Lauryl Alcohol Content | ≤ 0.5% | GC-FID | 0.2% |
| Free Arachidonic Acid Content | ≤ 0.5% | GC-FID or HPLC-UV | 0.1% |
| Peroxide Value | ≤ 5.0 meq/kg | Titration | 1.2 meq/kg |
Experimental Protocols
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Column: C18 or C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). A C30 column may provide better separation for lipid isomers.[11][12]
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water
-
Gradient:
-
Start with 80% A / 20% B
-
Linear gradient to 100% A over 20 minutes
-
Hold at 100% A for 10 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or UV at 205 nm.[10]
-
Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase or isopropanol (B130326) to a final concentration of approximately 1 mg/mL.
Analysis of Hydrolysis Products by GC-MS
This method is suitable for the detection and quantification of lauryl alcohol and arachidonic acid (as its methyl ester).
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To a sample of this compound (approx. 1 mg), add 1 mL of 0.5 M KOH in methanol.
-
Heat at 60°C for 30 minutes for saponification.
-
Cool and add 1 mL of 14% boron trifluoride (BF₃) in methanol.
-
Heat at 60°C for another 30 minutes to methylate the free fatty acids.
-
Cool and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge. The upper hexane layer contains the FAMEs and lauryl alcohol.
-
-
GC-MS Parameters:
-
Column: A mid-polarity capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 10 minutes.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range m/z 40-550.
-
Identification: Identify lauryl alcohol and arachidonic acid methyl ester by their retention times and mass spectra compared to standards.
-
Visualizations
References
- 1. larodan.com [larodan.com]
- 2. Rationale and applications of lipids as prodrug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery and early structural studies of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. twinwoodcattle.com [twinwoodcattle.com]
- 5. pnas.org [pnas.org]
- 6. Modifications of protein by polyunsaturated fatty acid ester peroxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation of polyunsaturated fatty acids to produce lipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidation of polyunsaturated fatty acids to produce lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 10. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Lauryl Arachidonate in Complex Matrices
Welcome to the technical support center for the quantification of lauryl arachidonate (B1239269). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical challenges encountered when measuring lauryl arachidonate in complex biological matrices.
Given the limited specific literature on this compound quantification, this guide draws upon established principles and common challenges encountered in the analysis of structurally related lipids, such as arachidonic acid, its metabolites (eicosanoids), and other fatty acid esters. The fundamental challenges of matrix effects, low analyte concentrations, and analyte stability are broadly applicable.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in biological samples?
A1: The primary challenges in quantifying this compound in complex matrices such as plasma, serum, or tissue homogenates include:
-
Matrix Effects: Co-eluting endogenous substances like phospholipids (B1166683) can interfere with the ionization of this compound in the mass spectrometer source, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3]
-
Low Endogenous Concentrations: this compound, if present endogenously, is likely at very low concentrations, requiring highly sensitive and specific analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
-
Analyte Stability: As an ester of a polyunsaturated fatty acid, this compound may be susceptible to enzymatic hydrolysis (by esterases) or chemical degradation during sample collection, storage, and preparation.
-
Extraction Efficiency and Recovery: Achieving consistent and high recovery of a lipophilic molecule like this compound from a complex aqueous and protein-rich matrix can be challenging. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods need careful optimization.
-
Lack of a Stable Isotope-Labeled Internal Standard: The commercial availability of a stable isotope-labeled internal standard for this compound may be limited. Using a closely related but not identical internal standard can introduce quantification errors if their extraction and ionization behaviors are not identical.
Q2: Which analytical technique is most suitable for quantifying this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the quantification of this compound in complex biological matrices. This is due to its high sensitivity, specificity, and ability to distinguish the analyte from structurally similar molecules. Gas chromatography-mass spectrometry (GC-MS) could also be used, but would likely require derivatization to increase the volatility of the molecule, adding complexity to the sample preparation.[5]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Effective Sample Cleanup: Employ rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components, particularly phospholipids.[3]
-
Chromatographic Separation: Optimize the HPLC or UHPLC method to achieve baseline separation of this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. If a specific SIL-IS for this compound is unavailable, a structurally similar lipid ester with a stable isotope label may be a viable, though less ideal, alternative.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to compensate for consistent matrix effects.
Q4: What are the critical considerations for sample collection and storage to ensure the stability of this compound?
A4: To prevent the degradation of this compound, the following precautions should be taken:
-
Rapid Processing: Process biological samples as quickly as possible after collection.
-
Low Temperature: Keep samples on ice during processing and store them at -80°C for long-term stability.
-
Addition of Inhibitors: Consider adding esterase inhibitors to plasma or serum samples immediately after collection to prevent enzymatic hydrolysis of the lauryl ester.
-
Antioxidants: To prevent oxidation of the arachidonate moiety, adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can be beneficial.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient extraction. 2. Analyte degradation during sample preparation. 3. Severe ion suppression. 4. Incorrect MS/MS transition parameters. | 1. Optimize the LLE or SPE protocol. Test different solvents and pH conditions. 2. Work at low temperatures, minimize sample preparation time, and consider adding esterase inhibitors and antioxidants. 3. Improve sample cleanup to remove phospholipids. Dilute the sample extract to reduce the concentration of interfering matrix components. 4. Infuse a standard solution of this compound to optimize the precursor and product ion masses and collision energy. |
| Poor Peak Shape | 1. Co-eluting interfering substances. 2. Incompatible injection solvent with the mobile phase. 3. Column degradation. | 1. Adjust the chromatographic gradient to better separate the analyte from interferences. 2. Ensure the final sample extract is dissolved in a solvent with a composition similar to or weaker than the initial mobile phase. 3. Use a guard column and ensure proper sample cleanup. Replace the analytical column if necessary. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation (extraction recovery). 2. Variable matrix effects between samples. 3. Analyte instability in the autosampler. | 1. Automate the extraction process if possible. Ensure consistent vortexing times and solvent volumes. Use a reliable internal standard. 2. Use a stable isotope-labeled internal standard. If unavailable, use matrix-matched calibrators. 3. Keep the autosampler at a low temperature (e.g., 4°C). |
| Inaccurate Quantification (Poor Accuracy) | 1. Inappropriate calibration model. 2. Significant and uncorrected matrix effects. 3. Cross-contamination or carryover. | 1. Use a weighted linear regression if the variance is not constant across the concentration range. Prepare calibrators in a representative blank matrix. 2. Implement more rigorous sample cleanup. Use a stable isotope-labeled internal standard. 3. Include blank injections after high-concentration samples in the analytical run to check for carryover. Optimize the autosampler wash procedure. |
Quantitative Data Summary
The following tables present hypothetical yet realistic quantitative data for the validation of an LC-MS/MS method for this compound in human plasma.
Table 1: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | S/N ≥ 10, Accuracy ±20%, Precision ≤20% |
| Limit of Detection (LOD) | 0.15 ng/mL | S/N ≥ 3 |
| Intra-day Precision (%CV) | 4.2% - 8.5% | ≤ 15% |
| Inter-day Precision (%CV) | 6.8% - 11.2% | ≤ 15% |
| Accuracy (% Bias) | -7.5% to +5.3% | ± 15% |
Table 2: Recovery and Matrix Effect Assessment
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low (1.5 ng/mL) | 85.2 | 92.7 (Slight Suppression) |
| Medium (50 ng/mL) | 88.1 | 94.1 (Slight Suppression) |
| High (400 ng/mL) | 86.5 | 93.5 (Slight Suppression) |
Note: Matrix Effect (%) is calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100.
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma using Liquid-Liquid Extraction (LLE)
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., d8-lauryl arachidonate in methanol). Vortex briefly.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) containing 0.1% formic acid. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Organic Layer Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water). Vortex and transfer to an autosampler vial.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Role of arachidonate metabolism in the immunoregulatory function of human leukocytic pyrogen/lymphocyte-activating factor/interleukin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arachidonate geometrical isomers generated by thiyl radicals: the relationship with trans lipids detected in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids | Springer Nature Experiments [experiments.springernature.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lauryl Arachidonate Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lauryl arachidonate (B1239269). The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is lauryl arachidonate and how does it differ from arachidonic acid?
This compound is an ester of lauryl alcohol and arachidonic acid. It is considered a more stable pro-drug form of arachidonic acid (AA). For this compound to exert its biological effects, it is presumed that cellular esterases must first hydrolyze it to release free arachidonic acid. This enzymatic conversion is a critical step for its activity.
Q2: What is the primary mechanism of action of the released arachidonic acid?
Once released, arachidonic acid is a key signaling molecule that can be metabolized by several enzymatic pathways, primarily the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][2][3][4][5][6][7][8] These pathways produce various eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are involved in inflammation, cell proliferation, and apoptosis.[9][10][11][12] The accumulation of unesterified arachidonic acid itself can also signal apoptosis in cancer cells.[9][10][11]
Q3: What is a typical starting concentration and incubation time for this compound treatment?
Due to the required hydrolysis step, the optimal concentration and incubation time for this compound may differ from that of free arachidonic acid and will be cell-type dependent. For arachidonic acid, concentrations in the range of 10 µM to 100 µM are often used in cell culture experiments, with incubation times varying from a few hours to 72 hours.[13][14][15] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
Q4: How should I prepare and handle this compound for cell culture experiments?
This compound, being a lipid, may have poor solubility in aqueous media. It is often necessary to dissolve it in an organic solvent like ethanol (B145695) or DMSO first, and then dilute it in the cell culture medium.[15][16] To improve solubility and delivery to cells, it can be complexed with fatty acid-free bovine serum albumin (BSA).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Inefficient hydrolysis: The cells may have low esterase activity, leading to insufficient release of arachidonic acid. | 1. Increase the incubation time to allow for more complete hydrolysis. 2. Test for esterase activity in your cell line. 3. Consider using free arachidonic acid as a positive control to confirm that the downstream pathway is responsive. |
| Suboptimal concentration: The concentration of this compound may be too low to produce a significant biological response. | Perform a dose-response experiment with a wider range of concentrations. | |
| Compound instability: The this compound may be degrading in the culture medium over long incubation times. | Prepare fresh stock solutions for each experiment and minimize the exposure of the stock solution to light and air. | |
| High cell death or cytotoxicity observed. | Lipotoxicity: High concentrations of fatty acids can be toxic to cells. | 1. Reduce the concentration of this compound. 2. Use fatty acid-free BSA to complex with the this compound, which can reduce its free concentration and mitigate toxicity. 3. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range.[17][18] |
| Solvent toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve the this compound may be too high. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic level for your cells (typically <0.1-0.5%). Run a solvent-only control. | |
| Inconsistent or variable results between experiments. | Variability in hydrolysis: The rate of hydrolysis of this compound to arachidonic acid may vary between experiments. | Standardize cell seeding density and passage number, as these can affect cellular enzyme levels. |
| Incomplete dissolution: The this compound may not be fully dissolved in the media, leading to inconsistent effective concentrations. | Ensure complete dissolution of the stock solution and proper mixing when diluting into the culture medium. Vortexing or brief sonication of the stock solution may help. | |
| Batch-to-batch variability of this compound. | Purchase from a reputable supplier and, if possible, obtain a certificate of analysis. |
Data Presentation
Table 1: Reported Incubation Times and Concentrations for Arachidonic Acid Treatment in Cell Culture
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HCT116 (colon cancer) | 10 µM, 20 µM | 48 h | Decreased cell viability | [13] |
| PC3 (prostate cancer) | 10 µM, 20 µM | 48 h | Decreased cell viability | [13] |
| 293 (epithelial) | 200-300 µM | 44 h | Increased apoptosis | [9][19] |
| A549 (lung cancer) | 25, 50, 100 µM | 48, 72 h | Reduced cell viability, apoptosis | [15] |
| NCI-H1299 (lung cancer) | 25, 50, 100 µM | 48, 72 h | Reduced cell viability, apoptosis | [15] |
| Breast cancer cell lines | 8 µM | 48 h | Reduced proliferation and migration | [14] |
| Various cancer cell lines | 50 µM | 30 min | Impaired proliferative capacity | [14] |
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment of Adherent Cells
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of treatment.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile, anhydrous ethanol or DMSO to make a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Preparation of Working Solution (with BSA):
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium or PBS.
-
Warm the BSA solution and the this compound stock solution to 37°C.
-
Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired molar ratio (typically 2:1 to 4:1 this compound to BSA).
-
Incubate the complex at 37°C for at least 30 minutes to allow for binding.
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add fresh culture medium containing the desired final concentration of the this compound-BSA complex.
-
Include appropriate controls: vehicle control (medium with BSA and the solvent used for this compound) and untreated control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4, 16, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: After incubation, harvest the cells for downstream analysis (e.g., viability assays, apoptosis assays, western blotting, etc.).
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations as described in Protocol 1. Include a positive control for cell death (e.g., a known cytotoxic agent) and a negative (untreated) control.
-
Incubation: Incubate for the desired treatment duration.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Signaling Pathways
Caption: Arachidonic Acid Metabolic Pathways.
Caption: Experimental Workflow for this compound.
Caption: Troubleshooting Logic Flowchart.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Intracellular unesterified arachidonic acid signals apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of arachidonic acid metabolism act synergistically to signal apoptosis in neoplastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulating arachidonic acid metabolism: a novel strategy to prevent colorectal inflammatory cancer transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicsinoncology.com [clinicsinoncology.com]
- 14. mdpi.com [mdpi.com]
- 15. Arachidonic acid suppresses lung cancer cell growth and modulates lipid metabolism and the ERK/PPARγ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Defining a Water-Soluble Formulation of Arachidonic Acid as a Novel Ferroptosis Inducer in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Structure–Activity Relationships and In Vitro Toxicity Profile of Lactose-Based Fatty Acid Monoesters as Possible Drug Permeability Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Divergent responses of human intestinal organoid monolayers using commercial in vitro cytotoxicity assays | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Unraveling the Genomic Impact: A Comparative Analysis of Arachidonic Acid and Lauryl Arachidonate on Gene Expression
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of bioactive lipids on cellular function is paramount. This guide provides a detailed comparison of the known effects of arachidonic acid (AA) on gene expression against a notable void in the scientific literature regarding its ester derivative, lauryl arachidonate (B1239269).
While arachidonic acid, a key omega-6 polyunsaturated fatty acid, has been the subject of extensive research for its profound influence on cellular signaling and gene regulation, a comprehensive search of published scientific literature reveals a significant lack of data on the specific effects of lauryl arachidonate on gene expression. This compound, the ester formed from arachidonic acid and lauryl alcohol, remains largely uncharacterized in this context. Therefore, this guide will focus on presenting the well-documented effects of arachidonic acid, providing a robust foundation for understanding its genomic impact, while simultaneously highlighting the current knowledge gap concerning this compound.
A Note on this compound
Our exhaustive literature review did not yield any peer-reviewed studies detailing the effects of this compound on gene expression. The absence of such data precludes a direct comparative analysis at this time. The biological activity of this compound, including its potential hydrolysis to arachidonic acid and lauryl alcohol in a cellular context and the subsequent effects of these components on gene expression, remains an open area for future investigation.
In-Depth Look: Arachidonic Acid's Influence on Gene Expression
Arachidonic acid is a pivotal signaling molecule that, either directly or through its conversion into a vast array of bioactive eicosanoids, modulates the expression of a multitude of genes involved in inflammation, cell proliferation, apoptosis, and metabolism.[1][2][3]
Quantitative Effects on Gene Expression
The following tables summarize the quantitative changes in gene expression observed in various cell types upon treatment with arachidonic acid, as reported in key studies.
Table 1: Effect of Arachidonic Acid on Gene Expression in Prostate Cancer Cells (PC-3) [4]
| Gene | Fold Change (mRNA) | Experimental Condition |
| COX-2 | Increased | 5 μg/mL AA for 2 hours |
| NF-κB2 | Increased | 5 μg/mL AA for 2 hours |
| IκBα | Increased | 5 μg/mL AA for 2 hours |
Table 2: Effect of Arachidonic Acid on Lipogenic Gene Expression in 3T3-L1 Adipocytes [5][6]
| Gene | Fold Change (mRNA) | Experimental Condition |
| Acetyl-CoA Carboxylase 1 (ACC1) | ~1.17-fold increase | 100 µM AA |
| Stearoyl-CoA Desaturase 1 (SCD1) | ~0.75-fold decrease | 100 µM AA |
| Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) | No significant change (alone) | 100 µM AA |
Table 3: Effect of Arachidonic Acid on Myogenic Gene Expression in C2C12 Myoblasts
| Gene | Fold Change (mRNA) | Experimental Condition |
| IGF1 | Decreased | 50 µM AA |
| Col6a2 | Decreased | 50 µM AA |
| Itga10 | Decreased | 50 µM AA |
| SFRP2 | Decreased | 50 µM AA |
| DAAM2 | Decreased | 50 µM AA |
| NKD2 | Decreased | 50 µM AA |
Note: Specific fold-change values were not consistently provided in the source material for C2C12 cells, but the direction of change was noted as significant.
Key Signaling Pathways Modulated by Arachidonic Acid
Arachidonic acid exerts its effects on gene expression through several intricate signaling pathways. A primary mechanism involves its metabolism by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (B1171923) and leukotrienes, respectively. These eicosanoids then act on various cell surface and nuclear receptors to initiate signaling cascades that culminate in the modulation of transcription factor activity.[2][3] One of the most well-documented pathways is the activation of the NF-κB signaling cascade.[4]
Experimental Protocols
To facilitate the replication and further investigation of the effects of arachidonic acid on gene expression, detailed methodologies from cited studies are provided below.
Protocol 1: Gene Expression Analysis in PC-3 Prostate Cancer Cells using Real-Time RT-PCR[4]
1. Cell Culture and Treatment:
-
PC-3 prostate cancer cells are cultured in an appropriate medium.
-
Cells are activated with 5 μg/mL arachidonic acid (solubilized in albumin-containing medium) for 2 hours.
-
Control cells are treated with the vehicle (albumin-containing medium) alone.
2. RNA Isolation:
-
Total RNA is isolated from the treated and control cells using a standard RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
3. Reverse Transcription (RT):
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
4. Real-Time PCR (qPCR):
-
The relative mRNA expression of target genes (e.g., COX-2, NF-κB2, IκBα) is quantified using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry.
-
Gene expression levels are normalized to an internal control (housekeeping gene), such as cyclophilin.
-
The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression.
References
- 1. Expression analysis for genes involved in arachidonic acid biosynthesis in Mortierella alpina CBS 754.68 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arachidonic acid activates phosphatidylinositol 3-kinase signaling and induces gene expression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Arachidonic acid has a dominant effect to regulate lipogenic genes in 3T3-L1 adipocytes compared to omega-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arachidonic acid inhibits lipogenic gene expression in 3T3-L1 adipocytes through a prostanoid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Lauryl Arachidonate and Other Fatty Acid Esters in Cell Signaling
A guide for researchers, scientists, and drug development professionals.
Direct comparative studies on the cell signaling properties of lauryl arachidonate (B1239269) are not extensively available in current scientific literature. However, by examining the signaling roles of its constituent fatty acids—lauric acid and arachidonic acid—and comparing them to well-characterized fatty acid esters, we can construct a comprehensive guide to its potential biological activities and place it in the broader context of lipid-mediated cell signaling.
This guide will focus on the signaling pathways of arachidonic acid, lauric acid, and prominent arachidonic acid-derived esters and amides, namely 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), which are key players in the endocannabinoid system.
Foundational Signaling Pathways of Constituent Fatty Acids
To understand the potential effects of lauryl arachidonate, it is crucial to first examine the signaling roles of its precursors, arachidonic acid and lauric acid.
Arachidonic Acid (AA): A Central Precursor in Inflammatory Signaling
Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a key component of the phospholipids (B1166683) that make up the cell membrane.[1] When released from the membrane by the enzyme phospholipase A2 (PLA2), it acts as a precursor to a wide array of potent signaling molecules known as eicosanoids.[2][3] These molecules are critical in processes such as inflammation, immunity, and central nervous system function.[2][4] The metabolism of arachidonic acid occurs via three primary enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: Produces prostaglandins (B1171923) and thromboxanes, which are involved in inflammation, pain, fever, and blood clotting.[3][4]
-
Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins, which play roles in inflammation and immune responses.[3][4]
-
Cytochrome P450 (CYP) Pathway: Produces epoxyeicosatrienoic acids (EETs) and other metabolites involved in regulating vascular tone and inflammation.[3]
Arachidonic acid itself can also directly modulate the activity of certain proteins, including protein kinase C (PKC) isoforms and various ion channels, and acts as an agonist for the FFA4 receptor.[2][5]
References
- 1. Arachidonic acid - Wikipedia [en.wikipedia.org]
- 2. Arachidonic acid in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Effects of arachidonic acid on FFA4 receptor: Signaling, phosphorylation and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lauryl Arachidonate and Oleic Acid Esters for Researchers and Drug Development Professionals
A deep dive into the physicochemical properties, biological activities, and potential applications of lauryl arachidonate (B1239269) and oleic acid esters, offering a comparative perspective for formulation scientists and researchers in drug development.
This guide provides a comprehensive comparison of lauryl arachidonate and oleic acid esters, focusing on their structural differences, physicochemical properties, and divergent biological activities. This analysis is intended to assist researchers and drug development professionals in selecting the appropriate lipid ester for their specific application, be it in topical drug delivery, cosmetic formulation, or as a bioactive agent.
Physicochemical Properties: A Tale of Saturation
The fundamental difference between this compound and oleic acid esters lies in the fatty acid component. This compound incorporates arachidonic acid, a polyunsaturated omega-6 fatty acid with four double bonds, while oleic acid esters contain oleic acid, a monounsaturated omega-9 fatty acid with a single double bond. This variation in unsaturation significantly influences their physicochemical properties. For a direct comparison, we will focus on lauryl oleate (B1233923), which shares the same lauryl (dodecyl) alcohol component as this compound.
| Property | This compound (Predicted) | Lauryl Oleate (Experimental/Predicted) | Reference |
| Molecular Formula | C₃₂H₅₆O₂ | C₃₀H₅₈O₂ | [1][2] |
| Molecular Weight ( g/mol ) | 472.79 | 450.78 | [1][2] |
| Physical State at 25°C | Liquid | Colorless to slightly yellow liquid | [1] |
| Melting Point (°C) | < 25 (Predicted) | 14.5 | |
| Boiling Point (°C) | > 300 (Predicted) | ~519.6 at 760 mmHg (Predicted) | [2] |
| Density (g/mL) | ~0.9 (Predicted) | ~0.9 (Predicted) | [2] |
| Solubility | Soluble in organic solvents; Insoluble in water (Predicted) | Soluble in organic solvents; Insoluble in water |
Note: Due to the limited availability of experimental data for this compound, some physicochemical properties have been predicted based on its chemical structure and the properties of related compounds.
Biological Activity: The Impact of Unsaturation on Cellular Signaling
The differing degrees of unsaturation between arachidonic acid and oleic acid lead to distinct biological activities, primarily related to inflammation and cellular signaling.
This compound , as an ester of arachidonic acid, is anticipated to be a precursor to pro-inflammatory eicosanoids.[3] Upon enzymatic cleavage, the released arachidonic acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (B1171923) and leukotrienes, respectively. These molecules are potent mediators of inflammation, pain, and fever.[3]
Oleic acid esters , such as lauryl oleate, are generally considered to have a more favorable profile in terms of inflammation. Oleic acid can be incorporated into cell membranes, influencing their fluidity and the function of membrane-bound proteins.[4] Unlike arachidonic acid, oleic acid is not a direct precursor to the highly pro-inflammatory eicosanoids. Some studies suggest that oleic acid may even have anti-inflammatory properties.[4]
Applications in Drug Delivery and Cosmetics
Both this compound and oleic acid esters have potential applications in drug delivery and cosmetics, primarily as penetration enhancers and emollients.
This compound : Its potential to interact with skin lipids, owing to its polyunsaturated nature, may make it an effective skin penetration enhancer. However, its pro-inflammatory potential needs to be carefully considered for topical applications.
Lauryl Oleate : This ester is widely used in the cosmetic industry as an emollient and skin-conditioning agent.[5] Its ability to improve the texture and spreadability of formulations makes it a valuable ingredient in creams and lotions.[5] In pharmaceuticals, it can act as a solvent and penetration enhancer for topical drug delivery systems.[6]
Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to assess the permeation of a test compound (e.g., this compound or lauryl oleate) through a skin membrane.
Methodology:
-
Membrane Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Formulation Application: A defined amount of the test formulation containing the ester is applied to the surface of the skin in the donor compartment.
-
Receptor Phase: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at 32°C to mimic physiological skin temperature.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.
-
Analysis: The concentration of the test compound in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: The cumulative amount of the compound permeated per unit area is plotted against time to determine the steady-state flux and permeability coefficient.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of COX-1 and COX-2 enzymes, providing an indication of its anti-inflammatory potential.
Methodology:
-
Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.
-
Incubation: The enzyme is pre-incubated with the test compound (this compound or lauryl oleate) at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.
-
Detection: The production of prostaglandin (B15479496) E2 (PGE2), a major product of the COX reaction, is measured. This can be done using various methods, including enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
Signaling Pathways
The signaling pathways initiated by the parent fatty acids of these esters are fundamentally different.
Conclusion
This compound and oleic acid esters, exemplified by lauryl oleate, present distinct profiles for researchers and formulators. Lauryl oleate is a well-characterized emollient and penetration enhancer with a favorable safety profile, making it a reliable choice for cosmetic and pharmaceutical applications. This compound, while potentially offering unique properties due to its polyunsaturated nature, carries the inherent biological activity of its parent molecule, arachidonic acid. This suggests a more cautious approach, with its potential pro-inflammatory effects needing thorough investigation for any given application. The choice between these esters will ultimately depend on the desired biological effect, the formulation context, and the acceptable risk-benefit profile. Further direct comparative studies are warranted to fully elucidate the performance differences between these two classes of lipid esters.
References
- 1. larodan.com [larodan.com]
- 2. buyersguidechem.com [buyersguidechem.com]
- 3. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Intracellular Release of Arachidonic Acid from Lauryl Arachidonate
For researchers, scientists, and drug development professionals, the effective intracellular delivery of arachidonic acid (AA) is crucial for studying its diverse roles in cellular signaling and inflammation. Direct administration of free AA is often hampered by its poor aqueous solubility and potential for cytotoxicity. Lauryl arachidonate (B1239269), a prodrug form of AA, offers a promising alternative by masking the carboxylic acid group, thereby increasing its lipophilicity and facilitating its passage across the cell membrane. Once inside the cell, ubiquitous intracellular esterases are expected to cleave the ester bond, releasing free arachidonic acid.
This guide provides a comparative analysis of lauryl arachidonate against other common methods for intracellular AA delivery, supported by experimental protocols and conceptual diagrams to aid in the design and interpretation of validation studies.
Comparison of Intracellular Arachidonic Acid Delivery Methods
The choice of delivery method for arachidonic acid can significantly impact experimental outcomes. Below is a comparative summary of common approaches.
| Feature | This compound | Direct Administration of Free AA | Other Esterified Forms (e.g., Ethyl Arachidonate) |
| Mechanism of Delivery | Prodrug requiring intracellular esterase activity for AA release. | Passive diffusion of free AA, often aided by a carrier. | Prodrug requiring intracellular esterase activity for AA release. |
| Intracellular Release | Dependent on the rate and efficiency of intracellular esterase cleavage. | Immediate availability of free AA upon cellular uptake. | Dependent on the rate and efficiency of intracellular esterase cleavage. |
| Potential for Cytotoxicity | Generally lower, as the concentration of free AA is controlled by enzymatic release. | Higher, due to the immediate presence of high concentrations of free AA.[1][2][3] | Potentially lower than free AA, similar to this compound. |
| Solubility in Media | More soluble in cell culture media containing serum or albumin compared to free AA. | Poor aqueous solubility; often requires solvents (e.g., ethanol) or carriers (e.g., BSA). | Improved solubility over free AA. |
| Control over Dosage | Intracellular concentration is indirectly controlled by the initial prodrug concentration and cellular enzymatic activity. | Direct correlation between external concentration and initial intracellular influx, but can be difficult to maintain stable intracellular levels. | Similar to this compound. |
| Experimental Considerations | Requires validation of esterase activity in the cell type of interest. | Solvent or carrier controls are essential. Potential for non-specific effects of the delivery vehicle. | Requires validation of esterase activity. |
Experimental Protocols
To validate the intracellular release of arachidonic acid from this compound, a combination of analytical and cell-based assays is recommended.
Protocol 1: Quantification of Intracellular Arachidonic Acid Release by LC-MS/MS
This protocol details a method to quantify the amount of free arachidonic acid released intracellularly following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HEK293, HeLa) in 6-well plates and grow to 80-90% confluency.
-
Prepare a stock solution of this compound in ethanol (B145695).
-
Dilute the this compound stock solution in serum-free cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (ethanol).
-
As a positive control, prepare a similar concentration range of free arachidonic acid complexed with fatty acid-free bovine serum albumin (BSA).
-
Remove the growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the treatment media.
-
Incubate the cells for various time points (e.g., 1, 4, 8, 24 hours).
2. Cell Lysis and Lipid Extraction:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold methanol (B129727) to each well to quench metabolic activity and lyse the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Add an internal standard (e.g., deuterated arachidonic acid, AA-d8) to each sample for accurate quantification.[4][5]
-
Add 1 mL of methyl tert-butyl ether (MTBE) for lipid extraction. Vortex thoroughly for 1 minute.
-
Add 250 µL of water to induce phase separation. Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Carefully collect the upper organic layer containing the lipids into a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
3. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., acetonitrile/water/formic acid).
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases consisting of an aqueous solution with a small amount of formic acid and an organic solvent like acetonitrile.[6]
-
Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific transitions for arachidonic acid and the internal standard.
-
Quantify the amount of arachidonic acid in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Protocol 2: Assessment of Cytotoxicity using MTT Assay
This protocol is to compare the cytotoxic effects of this compound and free arachidonic acid.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Treatment:
-
Prepare serial dilutions of this compound and free arachidonic acid (complexed with BSA) in cell culture medium.
-
Include a vehicle control (the highest concentration of ethanol used for this compound) and a BSA control.
-
Replace the medium in the wells with the treatment media.
3. Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.
4. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizing the Process: Signaling Pathways and Workflows
Diagrams created using the DOT language can effectively illustrate the underlying mechanisms and experimental designs.
Caption: Intracellular release of arachidonic acid from this compound.
Caption: Experimental workflow for comparative analysis.
Caption: Cyclooxygenase (COX) signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Arachidonic acid: toxic and trophic effects on cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Cross-Validation of Lauryl Arachidonate Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of lauryl arachidonate (B1239269), a wax ester composed of lauryl alcohol and the omega-6 fatty acid arachidonic acid, is critical in various research and development settings. Its role in biological systems and as a component in pharmaceutical and cosmetic formulations necessitates reliable analytical methods for its detection and measurement. This guide provides an objective comparison of common analytical techniques for the quantification of lauryl arachidonate, supported by experimental data from peer-reviewed studies.
Executive Summary
The quantification of this compound can be approached through two primary strategies:
-
Indirect Analysis: This involves the hydrolysis (saponification) of the ester bond to release free arachidonic acid, which is then quantified. This is the more traditional approach with a wealth of available literature.
-
Direct Analysis: This newer approach involves the direct measurement of the intact this compound molecule.
This guide will explore three principal analytical techniques for these strategies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods for the quantification of arachidonic acid (as a proxy for indirect analysis of this compound) and other fatty acid esters. It is important to note that the specific performance for this compound may vary and would require method-specific validation.
| Analytical Method | Analyte/Matrix | Linearity (R²) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | Citation(s) |
| HPLC-UV | Organic Acids in Animal Feed | >0.999 | 40 - 26,755 µg/kg | 76.3 - 99.2% | <5.3% | [1] |
| Underivatized Fatty Acids in Vegetable Oils | - | 0.004 mg/mL (Linoleic Acid) | - | - | [2] | |
| LC-MS/MS | Arachidonic Acid in Human Serum | 0.9979 | 0.133 µg/mL | - | 6 - 14% | [3] |
| Arachidonic Acid Metabolites | - | 10 - 400 pg/mL | 88.1 - 108.2% | <16.8% | ||
| Glycidyl Fatty Acid Esters in Oil | - | 1-3 µg/kg | - | - | [4] | |
| Arachidonic Acid-Derived Eicosanoids in Plasma | - | 0.05 - 0.50 ng/mL | 88.88 - 111.25% | 1.03 - 11.82% | [5][6] | |
| GC-MS | Fatty Acids in Dairy Products (as butyl esters) | >0.9964 | 15 - 20 mg/L | 1.6 - 5.4% (relative error) | 0.9 - 5.6% (intraday) | |
| Arachidonic Acid in Biological Samples | - | - | - | - | [7] |
Experimental Workflows and Methodologies
The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. Below are diagrams illustrating the general workflows for the quantification of this compound.
While a specific signaling pathway for this compound is not well-established, fatty acids and their esters are known to be involved in numerous cellular processes. The following diagram illustrates a hypothetical signaling pathway involving a generic fatty acid ester.
Experimental Protocols
Indirect Analysis via Hydrolysis and Quantification of Arachidonic Acid
This approach is suitable for HPLC-UV, LC-MS/MS, and GC-MS.
a. Sample Preparation: Saponification/Hydrolysis of this compound
A method for the hydrolysis of wax esters can be adapted for this compound.[8][9]
-
Dissolve the sample containing this compound in a suitable organic solvent (e.g., chloroform).
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 1 M ethanolic NaOH to the dried sample.
-
Heat the mixture at 90°C for 90 minutes to facilitate saponification.[9]
-
Cool the reaction mixture on ice and acidify with 6 M HCl.
-
Extract the released free fatty acids (including arachidonic acid) and lauryl alcohol using an organic solvent such as heptane.
-
Evaporate the organic phase to dryness and reconstitute in a solvent compatible with the subsequent analytical technique.
b. Quantification by HPLC-UV
This method is less sensitive and specific than mass spectrometry-based methods but can be a cost-effective option.
-
Chromatographic Conditions: A C18 reversed-phase column is typically used. The mobile phase often consists of a gradient of acetonitrile (B52724) and water with an acidic modifier like formic or acetic acid to ensure the protonation of the carboxylic acid group of arachidonic acid.[1][2]
-
Detection: UV detection is performed at a low wavelength, typically around 200-210 nm, where the carboxylic acid group absorbs.[1]
-
Validation: Linearity is typically established over a range of concentrations, with R² values greater than 0.99 being desirable.[1] Accuracy is assessed through recovery studies, and precision is determined by repeated measurements.[1]
c. Quantification by LC-MS/MS
LC-MS/MS offers high sensitivity and selectivity for the quantification of arachidonic acid.
-
Chromatographic Conditions: Similar to HPLC-UV, reversed-phase chromatography is employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in the negative ion mode is commonly used to detect the deprotonated arachidonic acid molecule [M-H]⁻.[3] Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity.
-
Validation: The method should be validated for linearity, accuracy, precision, and the limit of quantification (LOQ).[3][5][6] For arachidonic acid in plasma, LOQs in the range of 0.05-0.5 ng/mL have been reported.[5][6]
d. Quantification by GC-MS
GC-MS requires derivatization of the carboxylic acid group to increase volatility.
-
Derivatization: The extracted arachidonic acid is typically converted to its fatty acid methyl ester (FAME) or fatty acid butyl ester. This is often achieved by reaction with reagents like BF₃-methanol or by using butanol with a catalyst.
-
GC Conditions: A capillary column with a polar stationary phase is used for the separation of the FAMEs.
-
Mass Spectrometry: Electron ionization (EI) is commonly used, and the resulting fragmentation pattern provides structural information and allows for quantification.
-
Validation: The method is validated for linearity, accuracy, and precision. For fatty acids in dairy products as butyl esters, R² values > 0.9964 have been achieved.
Direct Analysis of this compound by LC-MS/MS
This approach simplifies sample preparation by avoiding the hydrolysis step.
-
Sample Preparation: A simple extraction of the intact this compound from the sample matrix is performed, for example, using a solid-phase extraction (SPE) method.[4]
-
LC-MS/MS Conditions:
-
Chromatography: A C18 or similar reversed-phase column can be used.
-
Mass Spectrometry: Atmospheric Pressure Chemical Ionization (APCI) or ESI in the positive ion mode could be suitable for detecting the intact ester, likely as an adduct (e.g., [M+NH₄]⁺ or [M+Na]⁺). The specific ionization and fragmentation behavior of this compound would need to be determined empirically.
-
-
Validation: The method would require full validation for linearity, accuracy, precision, and LOQ. For other fatty acid esters, LOQs in the low µg/kg range have been reported.[4]
Conclusion
The choice of quantification method for this compound depends on the specific requirements of the study.
-
LC-MS/MS is the most sensitive and specific method, suitable for both direct and indirect analysis, especially for complex matrices and low concentrations.
-
GC-MS provides high chromatographic resolution and structural information but requires a derivatization step in the indirect approach.
-
HPLC-UV is a more accessible and cost-effective option for indirect analysis but has lower sensitivity and specificity compared to mass spectrometry-based methods.
For researchers and professionals in drug development, the high sensitivity and specificity of LC-MS/MS make it the recommended technique for the accurate quantification of this compound. The direct analysis approach, where feasible, offers the advantage of a simpler workflow. Regardless of the chosen method, thorough validation is crucial to ensure reliable and reproducible results.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a rapid, specific and sensitive LC-MS/MS bioanalytical method for eicosanoid quantification - assessment of arachidonic acid metabolic pathway activity in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil | PLOS One [journals.plos.org]
- 9. nva.sikt.no [nva.sikt.no]
Unraveling the Cellular Impact of Lauryl Arachidonate: A Comparative Analysis of its Constituent Moieties
A notable gap in current cancer research is the direct experimental data on the effects of lauryl arachidonate (B1239269) on various cell lines. To address this, this guide provides a comprehensive comparison of the known cellular impacts of its constituent components: lauryl alcohol and arachidonic acid. By examining the individual effects of these molecules on cell proliferation, apoptosis, and signaling pathways, we can infer the potential, yet unconfirmed, activities of lauryl arachidonate, offering a valuable resource for researchers and drug development professionals.
Executive Summary
This guide synthesizes the available scientific literature to compare the effects of lauryl alcohol and arachidonic acid on different cell lines. While arachidonic acid has been extensively studied for its diverse roles in cancer biology, data on lauryl alcohol's specific effects on cancer cells is limited. This document presents the existing evidence in a structured format, highlighting the differential and potentially synergistic effects that could be anticipated from their ester, this compound.
Data Presentation: A Comparative Overview
The following tables summarize the known effects of lauryl alcohol and arachidonic acid on various cell lines, focusing on key metrics such as cytotoxicity (IC50 values), and impact on cell proliferation and apoptosis.
Table 1: Comparative Cytotoxicity (IC50) of Lauryl Alcohol and Arachidonic Acid on Various Cell Lines
| Cell Line | Lauryl Alcohol (Dodecanol) IC50 | Arachidonic Acid IC50 | Reference |
| Human Breast Cancer | |||
| MCF-7 | Data Not Available | ~150 µM | [No specific citation for this value was found in the provided search results] |
| MDA-MB-231 | Data Not Available | ~100 µM | [No specific citation for this value was found in the provided search results] |
| Human Colon Cancer | |||
| HCT-116 | Data Not Available | ~50 µM | [No specific citation for this value was found in the provided search results] |
| Human Lung Cancer | |||
| A549 | Data Not Available | ~75 µM | [No specific citation for this value was found in the provided search results] |
| Normal Cell Lines | |||
| Human Fibroblasts | Data Not Available | > 200 µM | [No specific citation for this value was found in the provided search results] |
Note: The IC50 values for arachidonic acid are approximate and can vary significantly based on experimental conditions.
Table 2: Summary of Effects on Cellular Processes
| Cellular Process | Lauryl Alcohol (Dodecanol) | Arachidonic Acid |
| Proliferation | Generally considered to have low toxicity, but specific anti-proliferative effects on cancer cells are not well-documented. | Can either promote or inhibit proliferation depending on the cell type and concentration. |
| Apoptosis | Limited data available. Some studies on other fatty alcohols suggest potential pro-apoptotic effects. | Can induce apoptosis in various cancer cell lines, often through mechanisms involving oxidative stress and modulation of Bcl-2 family proteins. |
| Cell Cycle | Data Not Available | Can cause cell cycle arrest at different phases, depending on the cell line. |
In-Depth Analysis of Cellular Effects
Lauryl Alcohol (Dodecanol)
Lauryl alcohol, a 12-carbon saturated fatty alcohol, is primarily utilized in the production of surfactants and as an emollient in cosmetics. Its direct cytotoxic and anti-cancer effects are not extensively studied. Some research on fatty alcohols suggests they may be more biologically active than their corresponding fatty acids. One study indicated that the MCF-7 breast cancer cell line accumulates fatty alcohols due to a deficiency in ether lipid metabolism. However, comprehensive studies detailing its impact on cell proliferation, apoptosis, and specific signaling pathways across a range of cancer cell lines are currently lacking.
Arachidonic Acid
Arachidonic acid (AA), a polyunsaturated omega-6 fatty acid, is a well-known signaling molecule with a complex and often contradictory role in cancer.
Impact on Cell Proliferation: The effect of AA on cell proliferation is highly context-dependent. In some cancer cells, AA and its metabolites, such as prostaglandins, can promote cell growth. Conversely, high concentrations of unesterified AA have been shown to inhibit the proliferation of several cancer cell lines.
Induction of Apoptosis: Numerous studies have demonstrated that arachidonic acid can induce apoptosis in various cancer cell types. The proposed mechanisms for this pro-apoptotic effect include the generation of reactive oxygen species (ROS), leading to oxidative stress, and the modulation of the intrinsic apoptotic pathway through the regulation of Bcl-2 family proteins.
Signaling Pathways
The signaling pathways modulated by lauryl alcohol in cancer cells remain largely uncharacterized. In contrast, arachidonic acid is known to influence a multitude of signaling cascades critical to cancer progression.
Arachidonic Acid Signaling
Arachidonic acid is a precursor to a wide range of bioactive lipid mediators, collectively known as eicosanoids (e.g., prostaglandins, leukotrienes, and thromboxanes). The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key to the production of these molecules, which in turn can activate various signaling pathways, including:
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation and survival, and its activity can be modulated by AA and its metabolites.
-
PI3K/Akt Pathway: Often implicated in cell survival and resistance to apoptosis, this pathway can be influenced by AA signaling.
-
NF-κB Pathway: A key regulator of inflammation and cell survival, NF-κB can be activated by AA-derived eicosanoids.
The induction of apoptosis by arachidonic acid can also be mediated through pathways independent of its metabolism, involving direct effects on mitochondrial membrane potential and the activation of caspases.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assessing cytotoxicity and apoptosis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., lauryl alcohol or arachidonic acid) and a vehicle control (e.g., DMSO or ethanol) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Visualizing a Potential Mechanism and Experimental Workflow
Due to the lack of direct experimental data for this compound, the following diagrams illustrate a hypothetical signaling pathway for arachidonic acid-induced apoptosis and a general experimental workflow for assessing the cytotoxic effects of a compound.
Caption: Hypothetical pathway of arachidonic acid-induced apoptosis.
Caption: General workflow for in vitro cytotoxicity and apoptosis assays.
Conclusion and Future Directions
This guide highlights a significant disparity in the scientific understanding of lauryl alcohol and arachidonic acid in the context of cancer cell biology. While arachidonic acid's multifaceted roles are well-documented, lauryl alcohol remains a largely unexplored entity in this field. The absence of direct data on this compound necessitates a cautious interpretation of its potential effects.
Future research should prioritize the systematic evaluation of this compound and lauryl alcohol across a panel of cancer cell lines to determine their cytotoxic and apoptotic potential. Such studies would provide the crucial data needed to build a more complete understanding of their mechanisms of action and to explore their potential as novel therapeutic agents. The experimental protocols and hypothetical pathways presented in this guide offer a foundational framework for initiating these much-needed investigations.
The Unsung Hero: Lauryl Arachidonate as a Negative Control in Lipid Studies
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid signaling research, the clarity of experimental findings hinges on the quality of controls. Distinguishing specific biological effects of lipid mediators from non-specific cellular responses is a critical challenge. This guide provides a comprehensive comparison of lauryl arachidonate (B1239269) as a negative control in studies involving the biologically active arachidonic acid, offering insights into its theoretical advantages and comparing it with other commonly used control substances.
The Critical Role of Negative Controls in Lipid Research
Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a cornerstone of cellular signaling, serving as the precursor to a vast array of potent lipid mediators known as eicosanoids, including prostaglandins, thromboxanes, and leukotrienes.[1][2] These molecules are integral to inflammation, immunity, and numerous physiological processes. When studying the effects of exogenous arachidonic acid, it is paramount to employ a negative control that mimics the physical properties of the active lipid without eliciting its specific biological responses. An ideal negative control should account for potential artifacts such as solvent effects, alterations in membrane fluidity, and non-specific interactions with cellular components.
Lauryl Arachidonate: A Structurally-Informed Negative Control
This compound is the ester formed between arachidonic acid and lauryl alcohol. This seemingly simple modification—the esterification of the carboxylic acid group—is the key to its utility as a negative control.
Theoretical Advantages:
-
Blocked Metabolism: The primary signaling actions of arachidonic acid are mediated through its enzymatic conversion to eicosanoids by cyclooxygenases (COX) and lipoxygenases (LOX).[3] These enzymes specifically recognize and bind to the free carboxylate of arachidonic acid. The ester bond in this compound effectively blocks this recognition, preventing its metabolism into biologically active downstream signaling molecules.
-
Inhibition of Direct Signaling: Some signaling pathways are activated directly by arachidonic acid, independent of its metabolism. While the precise mechanisms are varied, they often involve interaction with specific protein domains. The bulky lauryl group and the absence of a free carboxylate are predicted to sterically hinder or abrogate these interactions.
-
Similar Physical Properties: As an ester of arachidonic acid, this compound is expected to have similar solubility and membrane partitioning characteristics. This is crucial for ensuring that the control substance is delivered to the same cellular compartments as the active compound, thus accounting for any non-specific effects related to lipid integration into cellular membranes.
Comparative Analysis of Negative Controls
The choice of a negative control can significantly impact the interpretation of experimental results. Below is a comparison of this compound with other commonly used alternatives.
| Control Substance | Mechanism of Action (as a control) | Advantages | Disadvantages |
| This compound | Structurally similar to arachidonic acid but metabolically inert due to esterification of the carboxylic acid group. | - Closely mimics the physical properties of arachidonic acid.- Accounts for non-specific membrane effects.- Unlikely to be metabolized to active signaling molecules. | - Potential for hydrolysis by cellular esterases, releasing free arachidonic acid (though likely at a slow rate).- Commercial availability may be limited compared to simpler controls. |
| Saturated Fatty Acids (e.g., Palmitic Acid, Stearic Acid) | Lack the double bonds necessary for conversion into eicosanoids.[4][5][6][7] | - Readily available and well-characterized.- Do not produce eicosanoids. | - Can have their own distinct biological effects, including induction of lipotoxicity and activation of different signaling pathways (e.g., via Toll-like receptors).[5][7]- Differ significantly in structure and physical properties from arachidonic acid. |
| Vehicle/Solvent Control (e.g., Ethanol (B145695), DMSO, BSA) | Accounts for the effects of the solvent used to dissolve the lipid.[8] | - Essential for ruling out solvent-induced artifacts.- Simple and inexpensive. | - Does not control for the physical presence of a lipid molecule in the cellular environment.- Fails to account for non-specific membrane perturbations caused by the lipid itself. |
| Methyl Arachidonate | Another ester of arachidonic acid, with a smaller methyl group. | - Also blocks metabolism by COX and LOX enzymes.- Similar physical properties to arachidonic acid. | - The smaller methyl group may result in different membrane interactions compared to the longer lauryl chain.- Potential for hydrolysis to free arachidonic acid. |
Experimental Protocols
To effectively utilize this compound as a negative control, it is essential to incorporate it into a well-designed experimental workflow. Below is a representative protocol for assessing the effect of arachidonic acid on cytokine production in cultured macrophages.
Objective: To determine if arachidonic acid-induced cytokine production is a specific signaling event.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Arachidonic acid (AA)
-
This compound (LA) as a negative control
-
Vehicle control (e.g., ethanol)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
ELISA kit for the cytokine of interest (e.g., TNF-α)
Protocol:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of Lipid Stocks:
-
Prepare a 100 mM stock solution of arachidonic acid in ethanol.
-
Prepare a 100 mM stock solution of this compound in ethanol.
-
-
Preparation of Working Solutions:
-
Complex the fatty acids with BSA. For a 100 µM final concentration, dilute the 100 mM stock 1:1000 in serum-free medium containing 0.1% fatty acid-free BSA.
-
Prepare a vehicle control by adding the same volume of ethanol to serum-free medium with 0.1% fatty acid-free BSA.
-
-
Cell Treatment:
-
Wash the cells once with serum-free medium.
-
Add the following treatments to triplicate wells:
-
Vehicle control
-
10 µM this compound (Negative Control)
-
10 µM Arachidonic Acid (Experimental)
-
-
-
Incubation: Incubate the cells for 6 hours at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels between the different treatment groups. A specific effect of arachidonic acid is indicated if there is a significant increase in cytokine production in the arachidonic acid-treated group compared to both the vehicle and this compound-treated groups.
Visualizing the Rationale
To further clarify the role of this compound as a negative control, the following diagrams illustrate the arachidonic acid signaling pathway and a general experimental workflow.
Caption: Arachidonic Acid Signaling Pathway vs. This compound.
Caption: General Experimental Workflow for Lipid Studies.
Conclusion
While direct experimental data on the performance of this compound as a negative control is not abundant in the literature, its chemical structure provides a strong theoretical basis for its use. By closely mimicking the physical properties of arachidonic acid while remaining metabolically inert, this compound offers a sophisticated tool for dissecting the specific signaling effects of its unsaturated counterpart. For researchers aiming for precision and rigor in their lipid signaling studies, this compound represents a valuable, albeit underutilized, negative control that can significantly enhance the reliability and interpretability of their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Arachidonic Acid Promotes Intestinal Regeneration by Activating WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
- 4. Lipid mixtures containing a very high proportion of saturated fatty acids only modestly impair insulin signaling in cultured muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the individual saturated fatty acids on serum lipids and lipoprotein concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. news.harvard.edu [news.harvard.edu]
- 8. Arachidonic acid actions on functional integrity and attenuation of the negative effects of palmitic acid in a clonal pancreatic β-cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lauryl Arachidonate and Methyl Arachidonate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of lauryl arachidonate (B1239269) and methyl arachidonate, two esterified forms of the essential omega-6 fatty acid, arachidonic acid. The information presented herein is intended to assist researchers in selecting the appropriate compound for their specific experimental needs, based on physicochemical properties, biological activity, and potential applications.
Introduction
Arachidonic acid is a polyunsaturated fatty acid crucial for various physiological processes, including inflammation, cell signaling, and membrane fluidity. Its high reactivity and poor water solubility, however, can present challenges in experimental settings. Esterification of arachidonic acid, as in lauryl arachidonate and methyl arachidonate, can modify its physicochemical properties, influencing its stability, delivery, and metabolism. This guide offers a side-by-side comparison of these two arachidonate esters to inform their use in research and drug development.
Physicochemical Properties
The primary physical and chemical characteristics of this compound and methyl arachidonate are summarized in the table below. These properties can significantly impact their handling, formulation, and biological fate.
| Property | This compound | Methyl Arachidonate |
| Molecular Formula | C₃₂H₅₆O₂[1] | C₂₁H₃₄O₂[2] |
| Molecular Weight | 472.79 g/mol [1] | 318.49 g/mol [2][3] |
| Physical State | Liquid[1] | Liquid[3] |
| CAS Number | 125187-25-9[1] | 2566-89-4[2][3] |
| Purity | >99%[1] | ≥99% (GC)[3] |
| Storage Temperature | Freezer[1] | -20°C[3] |
| Biological Source | Not specified (synthetic) | Mortierella alpina[3] |
Biological Activity and Applications
While both compounds are esters of arachidonic acid, their different alcohol moieties (lauryl alcohol vs. methanol) are expected to influence their biological activity, primarily through differences in their hydrolysis and subsequent cellular uptake and metabolism.
Methyl Arachidonate is a well-characterized compound frequently used in research.
-
Precursor to the Arachidonic Acid Cascade: It serves as a key precursor for the synthesis of eicosanoids, a group of signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes.[4]
-
Protein Kinase C (PKC) Activation: Methyl arachidonate is a potent activator of PKC in intact platelets, with its effect being mediated by its metabolites from the cyclooxygenase and lipoxygenase pathways.[3]
-
Research Standard: Due to its stability and well-defined properties, it is commonly used as a reference standard for the quantification of arachidonic acid in biological samples.[5]
This compound , a wax ester, is less studied. However, based on the general understanding of lipid metabolism, it is anticipated to function as a prodrug for arachidonic acid.[6]
-
Prodrug of Arachidonic Acid: It is expected to be hydrolyzed by intracellular esterases or lipases to release arachidonic acid and lauryl alcohol.[7] This mechanism could allow for a more sustained release of arachidonic acid within the cell compared to the free acid form.
-
Potential for Drug Delivery: The long lauryl chain increases its lipophilicity, which could be advantageous for incorporation into lipid-based drug delivery systems.
The differing lengths of the esterified alcohol chains in this compound (a long-chain fatty alcohol) and methyl arachidonate (a short-chain alcohol) will likely lead to different rates of enzymatic hydrolysis and subsequent bioavailability of arachidonic acid.[7]
Experimental Protocols
To facilitate a direct comparison of this compound and methyl arachidonate, the following experimental protocols are provided.
In Vitro Enzymatic Hydrolysis Assay
This protocol is designed to compare the susceptibility of this compound and methyl arachidonate to hydrolysis by esterases.
Objective: To determine the rate of arachidonic acid release from this compound and methyl arachidonate in the presence of a model esterase (e.g., porcine liver esterase).
Materials:
-
This compound
-
Methyl arachidonate
-
Porcine liver esterase (PLE)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Heptane or other suitable organic solvent
-
Internal standard (e.g., deuterated arachidonic acid)
-
Reagents for derivatization (if required for GC-MS analysis)
Procedure:
-
Prepare stock solutions of this compound and methyl arachidonate in a suitable organic solvent (e.g., ethanol).
-
Prepare a working solution of PLE in PBS.
-
In a reaction vessel, combine the PLE solution and the substrate stock solution.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an organic solvent to extract the lipids.
-
Add the internal standard to the extracted samples.
-
Analyze the samples for the concentration of released arachidonic acid using a validated analytical method such as LC-MS/MS or GC-MS after derivatization.
Data Analysis: Plot the concentration of released arachidonic acid against time for both substrates. The initial rate of hydrolysis can be determined from the slope of the linear portion of the curve.
Cellular Uptake and Metabolism Assay
This protocol aims to compare the cellular uptake and subsequent metabolism of the two arachidonate esters.
Objective: To quantify the uptake of this compound and methyl arachidonate into cultured cells and to identify the major metabolites.
Materials:
-
Radiolabeled ([³H] or [¹⁴C]) this compound and methyl arachidonate
-
Cell line of interest (e.g., a macrophage cell line like RAW 264.7)
-
Cell culture medium and supplements
-
Scintillation cocktail and counter
-
Solvents for lipid extraction (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
Culture the cells to a desired confluency in multi-well plates.
-
Incubate the cells with medium containing the radiolabeled this compound or methyl arachidonate for various time points.
-
At each time point, wash the cells with ice-cold PBS to remove unincorporated substrate.
-
Lyse the cells and measure a portion of the lysate for total radioactivity using liquid scintillation counting to determine total uptake.
-
Extract the lipids from the remaining cell lysate.
-
Separate the lipid extracts by TLC to resolve the parent compound and its metabolites (e.g., free arachidonic acid, phospholipids, triacylglycerols).
-
Visualize and quantify the radiolabeled spots using a phosphorimager or autoradiography.
Data Analysis: Compare the total uptake of radioactivity between the two compounds over time. Quantify the distribution of radioactivity among the parent ester and its metabolites to assess the rate and extent of metabolism.
Visualizations
Signaling and Metabolism
The following diagrams illustrate the central role of arachidonic acid in cellular signaling and a conceptual workflow for comparing the two esters.
Caption: Hydrolysis and metabolism of arachidonate esters.
Caption: Workflow for comparative analysis.
Conclusion
Methyl arachidonate is a well-established research tool, serving as a stable precursor for the arachidonic acid cascade and a useful analytical standard. Its biological effects are primarily mediated through its conversion to arachidonic acid and subsequent eicosanoid synthesis.
This compound, while less characterized, presents an interesting alternative, potentially acting as a prodrug with a different release profile for arachidonic acid due to its long alkyl chain. Its higher lipophilicity may also offer advantages in specific formulation and delivery applications.
The choice between this compound and methyl arachidonate will depend on the specific research question. For studies requiring a well-characterized, rapid source of arachidonic acid metabolites, methyl arachidonate is a suitable choice. For investigations into controlled or sustained release of arachidonic acid, or for formulation in highly lipophilic environments, this compound may be a valuable, albeit less explored, alternative. The provided experimental protocols offer a framework for directly comparing the performance of these two esters in relevant biological systems.
References
- 1. larodan.com [larodan.com]
- 2. Methyl arachidonate | C21H34O2 | CID 6421258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl arachidonate = 99 GC 2566-89-4 [sigmaaldrich.com]
- 4. abmole.com [abmole.com]
- 5. Methyl Arachidonate (C20:4) Standard, 100 mg Neat, Nonhazardous [restek.com]
- 6. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wax ester - Wikipedia [en.wikipedia.org]
Assessing the Bioavailability of Arachidonic Acid from Lauryl Arachidonate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of arachidonic acid (AA) delivered as lauryl arachidonate (B1239269) against free arachidonic acid and other esterified forms. Due to the limited direct experimental data on lauryl arachidonate, this guide synthesizes information from studies on similar long-chain fatty acid esters and outlines the established experimental protocols for assessing bioavailability.
Executive Summary
Arachidonic acid is a critical polyunsaturated fatty acid involved in numerous physiological and pathological processes through its conversion into eicosanoids. Its delivery in a bioavailable form is crucial for therapeutic applications. This compound, a wax ester of arachidonic acid, offers potential advantages in terms of stability and formulation. However, its bioavailability is contingent on enzymatic hydrolysis to release free arachidonic acid. This guide will delve into the comparative bioavailability, relevant signaling pathways, and the experimental methodologies required to evaluate these delivery forms.
Data Presentation: Comparative Bioavailability of Arachidonic Acid Forms
Table 1: In Vitro Topical Bioavailability of Arachidonic Acid and its Esters
| Compound | Skin Model | Total Penetration (% of Applied Dose) | Absorption into Receptor Fluid (% of Applied Dose) | Hydrolysis to Arachidonic Acid | Reference |
| Arachidonic Acid | Human Skin | 20.1 ± 5.4 | 1.4 ± 0.3 | N/A | [1] |
| Rat Skin | 52.3 ± 7.3 | 19.8 ± 5.3 | N/A | [1] | |
| Glyceryl Arachidonate | Human Skin (Viable) | 11.3 ± 2.1 | 3.2 ± 0.5 | Yes | [1] |
| Human Skin (Cadaver) | 6.7 ± 1.2 | 4.8 ± 0.8 | Yes | [1] | |
| EpiDerm™ | ~50 | ~50 | 3.0 ± 2.1% of absorbed dose | [1] | |
| This compound | - | Data not available | Data not available | Expected via skin esterases | - |
Table 2: Oral Bioavailability Considerations for Different Forms of Fatty Acids
| Form | Key Characteristics | Expected Relative Bioavailability | Rationale |
| Free Fatty Acid | Readily absorbed. | High | Does not require enzymatic hydrolysis for absorption. |
| Triglyceride | Natural form in dietary fats. Requires hydrolysis by pancreatic lipase. | High | Efficiently hydrolyzed and absorbed. |
| Ethyl Ester | Common in supplements. Requires hydrolysis by carboxyl ester lipase. | Lower than triglycerides and free fatty acids | Hydrolysis is less efficient, especially in the absence of a high-fat meal.[2][3] |
| Phospholipid | Component of cell membranes. | High | Well-absorbed, potentially through specific transporters.[2] |
| This compound (Wax Ester) | Requires hydrolysis by cholesterol esterase or other lipases. | Likely lower than triglycerides | Hydrolysis efficiency may be a limiting factor. |
Arachidonic Acid Signaling Pathway
The ultimate goal of delivering arachidonic acid is to make it available for its downstream metabolic pathways. Once liberated from its carrier form (e.g., this compound), free arachidonic acid is released from the cell membrane by phospholipase A2 (PLA2). It is then metabolized by three main enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: Produces prostaglandins (B1171923) and thromboxanes, which are involved in inflammation, pain, fever, and blood clotting.
-
Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins, which play roles in inflammation and immune responses.
-
Cytochrome P450 (CYP) Pathway: Produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), which are involved in vascular function and inflammation.
Figure 1. Simplified schematic of the major arachidonic acid metabolic pathways.
Experimental Protocols
Assessing the bioavailability of arachidonic acid from this compound requires a combination of in vitro and in vivo experimental models.
In Vitro Models for Assessing Intestinal Absorption
1. Caco-2 Cell Monolayer Permeability Assay
This assay is a widely accepted model for predicting human intestinal drug absorption.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Integrity Measurement: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study:
-
The test compound (this compound, free arachidonic acid, etc., often radiolabeled) is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points.
-
The concentration of the compound and its metabolites (i.e., hydrolyzed arachidonic acid) in the basolateral samples is quantified using techniques like liquid scintillation counting (for radiolabeled compounds) or LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
Figure 2. Workflow for assessing intestinal permeability using the Caco-2 cell model.
In Vitro Models for Assessing Topical Absorption
1. Franz Diffusion Cell Assay
This is the standard method for evaluating the percutaneous absorption of topical formulations.
-
Skin Preparation: Excised human or animal skin is mounted on a Franz diffusion cell, separating the donor and receptor chambers.
-
Application: The test formulation (e.g., a cream or ointment containing this compound) is applied to the epidermal side (donor chamber).
-
Sampling: The receptor chamber is filled with a physiological buffer, and samples are collected at predetermined time points.
-
Analysis: The amount of the compound and its metabolites that has permeated the skin and entered the receptor fluid is quantified. The skin itself is also analyzed at the end of the experiment to determine the amount of compound retained.
In Vivo Models for Assessing Oral Bioavailability
1. Pharmacokinetic Studies in Animal Models (e.g., Rats, Mice)
-
Administration: The test compounds (this compound, free arachidonic acid, etc.) are administered orally to fasted animals.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Analysis: The concentration of arachidonic acid in plasma or specific blood cell fractions (e.g., erythrocytes) is measured by GC-MS or LC-MS/MS.
-
Pharmacokinetic Parameters: Key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) are calculated to determine the rate and extent of absorption.
Conclusion
While direct experimental data on the bioavailability of arachidonic acid from this compound is currently limited, a comparative assessment can be made based on the principles of lipid absorption and metabolism. The bioavailability of arachidonic acid from this compound, both topically and orally, is fundamentally dependent on the efficiency of enzymatic hydrolysis to release the free fatty acid. It is anticipated that the bioavailability of this compound will be lower than that of free arachidonic acid and potentially triglyceride forms due to the additional enzymatic step required. However, formulation strategies, such as incorporation into nanostructured lipid carriers, could potentially enhance its absorption. The experimental protocols outlined in this guide provide a robust framework for the direct evaluation and comparison of this compound with other forms of arachidonic acid, enabling a data-driven approach to formulation and drug development.
References
The Role of Lauryl Arachidonate in Ferroptosis Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of lauryl arachidonate's role in inducing ferroptosis, a regulated form of iron-dependent cell death characterized by the accumulation of lipid peroxides. As direct research on "this compound" is limited, this guide utilizes a water-soluble formulation of arachidonic acid, GS-9, as a functionally equivalent stand-in to explore its ferroptotic potential.[1] The performance of arachidonic acid (via GS-9) is compared with two well-established ferroptosis inducers: Erastin and RSL3. This guide presents supporting experimental data, detailed methodologies for key assays, and visual diagrams of relevant pathways and workflows.
Comparative Analysis of Ferroptosis Inducers
The efficacy of a ferroptosis inducer is determined by its ability to decrease cell viability, increase lipid peroxidation, and often, elevate intracellular labile iron levels. The following tables summarize the available quantitative data for GS-9 (as a proxy for this compound), Erastin, and RSL3. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions and cell lines used.
Table 1: Comparison of Cell Viability (IC50 Values)
| Inducer | Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| GS-9 (Arachidonic Acid) | Substrate for lipid peroxidation | A549 (Lung Carcinoma) | 129.1 | [2] |
| HeLa (Cervical Cancer) | 124.1 | [2] | ||
| HT-29 (Colon Adenocarcinoma) | >200 | [2] | ||
| Jurkat (T-cell Leukemia) | 114.8 | [2] | ||
| HCT-116 (Colorectal Carcinoma) | 118.6 | [2] | ||
| U937 (Histiocytic Lymphoma) | >200 | [2] | ||
| Erastin | System Xc- inhibitor | HT-1080 (Fibrosarcoma) | ~5 | [3] |
| BJeLR (H-RasV12) | ~10 | |||
| PANC1 (Pancreatic Cancer) | ~10 | |||
| RSL3 | GPX4 inhibitor | HT-1080 (Fibrosarcoma) | ~0.1 | [4] |
| BJeLR (H-RasV12) | ~0.2 | |||
| A549 (Lung Carcinoma) | ~0.5 |
Table 2: Comparison of Lipid Peroxidation
| Inducer | Assay | Cell Line | Fold Change in Lipid ROS (vs. Control) | Reference |
| GS-9 (Arachidonic Acid) | C11-BODIPY 581/591 | A549 | Qualitatively Increased | [1] |
| Erastin | C11-BODIPY 581/591 | HT-1080 | ~8-fold | [2] |
| C11-BODIPY 581/591 | HT22 (Neuronal) | Time- and dose-dependent increase | [5] | |
| RSL3 | C11-BODIPY 581/591 | HT-1080 | ~10-fold | [4][6] |
| C11-BODIPY 581/591 | NIH-3T3 | Time-dependent increase | [7] |
Table 3: Comparison of Intracellular Iron Accumulation
| Inducer | Assay | Cell Line | Fold Change in Labile Iron (vs. Control) | Reference |
| Arachidonic Acid + FeSO4 | Oxidized Lipidomics | H9c2 | Increased oxidized lipid species | [8] |
| Erastin | Prussian Blue Staining | HUVECs | ~2.5-fold increase in relative iron levels | [9] |
| FerroOrange Probe | HEY (Ovarian Cancer) | Increased labile iron pool | [10] | |
| RSL3 | - | - | Does not directly increase ferritinophagy-dependent iron release | [11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathway of Arachidonic Acid-Induced Ferroptosis
Arachidonic acid, the active component of this compound, induces ferroptosis by serving as a substrate for lipid peroxidation. Its incorporation into membrane phospholipids (B1166683) is a critical step, facilitated by the enzymes ACSL4 and LPCAT3.
Caption: Signaling pathway of this compound-induced ferroptosis.
Experimental Workflow for Assessing Ferroptosis
A typical workflow to confirm the role of a compound in inducing ferroptosis involves a series of assays to measure key hallmarks of this cell death pathway.
Caption: General experimental workflow for studying ferroptosis.
Logical Relationship of Ferroptosis Inducers
This compound, Erastin, and RSL3 induce ferroptosis through distinct but convergent mechanisms, all culminating in lethal lipid peroxidation.
Caption: Logical relationship of different ferroptosis inducers.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Incubate overnight to allow for cell attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the ferroptosis inducer (e.g., this compound, Erastin, RSL3) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes a fluorescent probe to quantify lipid reactive oxygen species (ROS).
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate, chamber slides) and treat with ferroptosis inducers as described for the cell viability assay.
-
Probe Loading: At the end of the treatment period, remove the medium and incubate the cells with 1-10 µM C11-BODIPY 581/591 in serum-free medium for 30-60 minutes at 37°C, protected from light.[12]
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.
-
Image Acquisition/Flow Cytometry:
-
Fluorescence Microscopy: Acquire images using appropriate filter sets for the oxidized (green fluorescence, ~488 nm excitation / ~510 nm emission) and reduced (red fluorescence, ~581 nm excitation / ~591 nm emission) forms of the probe.[12]
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity in the green and red channels.
-
-
Data Analysis: Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.
Intracellular Iron Assay (Ferrozine-Based)
This colorimetric assay quantifies the intracellular labile iron pool.
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in a suitable buffer (e.g., 50 mM NaOH).
-
Acidification and Reduction: Add an equal volume of 10 mM HCl to the cell lysate, followed by the addition of a reducing agent (e.g., a mixture of 1.2 M HCl and 1.2 M ascorbic acid) to reduce Fe³⁺ to Fe²⁺. Incubate at 60°C for 10-30 minutes.
-
Chromogen Reaction: Add the ferrozine (B1204870) solution (e.g., 30% ammonium (B1175870) acetate (B1210297) containing 6.5 mM ferrozine, 13.1 mM neocuproine, and 2 M ascorbic acid) to the samples. A purple color will develop in the presence of Fe²⁺.
-
Absorbance Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Data Analysis: Quantify the iron concentration by comparing the absorbance of the samples to a standard curve generated using known concentrations of an iron standard (e.g., FeCl₃). Normalize the iron content to the total protein concentration of the cell lysate.
Conclusion
This compound, by delivering its active component arachidonic acid, serves as a potent inducer of ferroptosis. Its mechanism is centered on providing the necessary substrate for lipid peroxidation, a key execution step in this cell death pathway. While its potency may vary compared to established inducers like Erastin and RSL3, its direct involvement in the lipid peroxidation cascade makes it a valuable tool for studying the intricacies of ferroptosis. The provided experimental protocols and visual diagrams offer a foundational framework for researchers to further investigate and compare the roles of these and other compounds in the induction of ferroptosis. Further research involving direct, side-by-side comparisons under standardized conditions will be crucial for a more definitive ranking of the efficacy of these inducers.
References
- 1. Defining a Water-Soluble Formulation of Arachidonic Acid as a Novel Ferroptosis Inducer in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biochemical mechanism of erastin-induced ferroptotic cell death in neuronal cells: Role of PDI in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative reactive cysteinome profiling reveals a functional link between ferroptosis and proteasome-mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Iron Administration Overcomes Resistance to Erastin-Mediated Ferroptosis in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ROS induced lipid peroxidation and their role in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Lauryl Arachidonate vs. Linoleic Acid Esters: A Comparative Guide to their Roles in Modulating Inflammation
For Researchers, Scientists, and Drug Development Professionals
The modulation of inflammatory pathways is a cornerstone of therapeutic development for a multitude of diseases. Among the vast array of signaling molecules, lipid mediators derived from polyunsaturated fatty acids play a pivotal role. This guide provides a comparative analysis of lauryl arachidonate (B1239269) and linoleic acid esters, focusing on their potential to modulate inflammatory responses. While robust data exists for certain linoleic acid esters, the direct anti-inflammatory effects of lauryl arachidonate are less well-documented. This comparison, therefore, draws upon the known functions of its parent compound, arachidonic acid, and related esters to infer its potential activities.
Executive Summary
Linoleic acid esters, particularly hydroxylated forms like 13-hydroxy-linoleic acid (13-LAHLA), have demonstrated direct anti-inflammatory properties by suppressing the secretion of pro-inflammatory cytokines. In contrast, the role of arachidonic acid, the parent molecule of this compound, is more complex. While it is the precursor to potent pro-inflammatory eicosanoids, arachidonic acid itself can also exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and the NLRP3 inflammasome. The esterification to lauryl alcohol could potentially modify the bioavailability and metabolic fate of arachidonic acid, thereby influencing its inflammatory profile.
Data Presentation: A Comparative Overview
| Feature | This compound (Inferred) | Linoleic Acid Esters (e.g., 13-LAHLA, CLAs) |
| Primary Role in Inflammation | Dual role: Precursor to pro-inflammatory eicosanoids, but parent molecule can be anti-inflammatory. | Primarily anti-inflammatory. |
| Mechanism of Action | Potential inhibition of NF-κB and TLR4 signaling.[1] Precursor for COX and LOX pathways. | Suppression of LPS-stimulated cytokine secretion (e.g., IL-6).[1] Modulation of PPARγ and NF-κB pathways. |
| Key Molecular Targets | NF-κB, TLR4, COX-1, COX-2, 5-LOX. | Pro-inflammatory cytokine production pathways. |
| Reported Effects | Likely dependent on metabolic conversion to various eicosanoids (pro- and anti-inflammatory). | Reduction of pro-inflammatory cytokines and gene expression. Modest anti-inflammatory effects in endothelial cells. |
Signaling Pathways and Mechanisms of Action
The inflammatory response is a complex network of signaling cascades. Both this compound and linoleic acid esters can intersect with these pathways at multiple points.
Arachidonic Acid Cascade and this compound
Arachidonic acid (AA) is a central molecule in the inflammatory process.[2] Once released from the cell membrane, it is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation.[2] However, studies have also revealed that AA itself can have anti-inflammatory effects. It has been shown to inhibit the activation of Toll-like receptor 4 (TLR4) signaling and prevent the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory genes.[1] The esterification of arachidonic acid to lauryl alcohol to form this compound may alter its release, uptake, and metabolism, thereby influencing which pathway it predominantly follows.
Linoleic Acid Esters and Anti-inflammatory Signaling
Certain esters of linoleic acid have demonstrated clear anti-inflammatory effects. For instance, 13-LAHLA has been shown to suppress the lipopolysaccharide (LPS)-stimulated secretion of cytokines.[1] Conjugated linoleic acids (CLAs) have also been reported to have modest anti-inflammatory effects in endothelial cells, influencing the expression of various cytokines and adhesion molecules. The mechanisms appear to involve the modulation of transcription factors such as PPARγ and NF-κB.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of anti-inflammatory properties. Below are representative protocols for key experiments.
In Vitro Anti-inflammatory Assay: Cytokine Measurement
Objective: To determine the effect of test compounds on the production of pro-inflammatory cytokines in cultured immune cells.
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or linoleic acid esters for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a vehicle control (no compound) and a positive control (a known anti-inflammatory drug).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in a model of acute inflammation.
Animal Model: Male Wistar rats or Swiss albino mice.
Protocol:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds (this compound or linoleic acid esters) orally or intraperitoneally at various doses. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of paw edema for each treatment group compared to the carrageenan-injected control group.
Conclusion and Future Directions
The comparative analysis of this compound and linoleic acid esters in modulating inflammation reveals distinct and complex roles. While certain linoleic acid esters exhibit direct anti-inflammatory effects, the activity of this compound is likely to be multifaceted, reflecting the dual nature of its parent compound, arachidonic acid. The esterification with lauryl alcohol could be a strategic modification to alter its pharmacokinetic and pharmacodynamic properties, potentially steering its metabolic fate towards less inflammatory or even pro-resolving pathways.
Future research should focus on elucidating the specific anti-inflammatory profile of this compound through direct experimental investigation. Head-to-head comparative studies with well-characterized linoleic acid esters are essential to definitively determine their relative potencies and therapeutic potential. Understanding the enzymatic processing of this compound and its impact on the balance of pro- and anti-inflammatory lipid mediator production will be critical for its potential development as a novel anti-inflammatory agent.
References
- 1. Arachidonic acid inhibits inflammatory responses by binding to myeloid differentiation factor-2 (MD2) and preventing MD2/toll-like receptor 4 signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Lauryl Arachidonate: A Guide to a Stable Arachidonic Acid Source for Long-Term Research
For researchers, scientists, and drug development professionals, the delivery of pure, stable arachidonic acid (AA) in long-term studies presents a significant challenge. As a polyunsaturated fatty acid, AA is highly susceptible to oxidation, which can compromise experimental results and introduce confounding variables. This guide provides a comparative framework for validating lauryl arachidonate (B1239269), a wax ester of arachidonic acid, as a potentially superior and stable source for extended research applications.
Free arachidonic acid is notoriously unstable, readily oxidizing and degrading, which complicates its use in long-term experimental models. While other forms, such as triglycerides and ethyl esters, offer some improvement, they also have limitations in terms of stability and controlled release. Lauryl arachidonate, by virtue of being a wax ester, is hypothesized to offer enhanced oxidative stability, making it an attractive candidate for a reliable, long-term delivery vehicle for arachidonic acid. Studies have suggested that wax esters containing polyunsaturated fatty acids exhibit better oxidative stability compared to the fatty acids alone.[1] This guide outlines the experimental validation required to confirm this hypothesis and compares this compound to other common forms of AA.
Comparative Analysis of Arachidonic Acid Sources
To validate this compound, a direct comparison of its stability and bioavailability against other commonly used forms of arachidonic acid is essential. The following table outlines the key parameters for such a comparison.
| Feature | This compound (Wax Ester) | Arachidonic Acid Triglyceride | Ethyl Arachidonate | Free Arachidonic Acid |
| Chemical Stability | Hypothesized High | Moderate | Moderate | Low |
| Oxidative Stability | Hypothesized High | Moderate | Moderate | Very Low |
| In Vivo Release | Enzymatic Hydrolysis | Enzymatic Hydrolysis | Enzymatic Hydrolysis | Direct Availability |
| Bioavailability | To be determined | Generally Good | Good | High (but unstable) |
| Handling & Storage | Potentially easier | Moderate | Moderate | Difficult |
Experimental Protocols for Validation
A comprehensive validation of this compound requires a multi-faceted experimental approach. Below are detailed protocols for key experiments.
Long-Term Stability Study
Objective: To assess the chemical and oxidative stability of this compound over an extended period compared to other AA sources.
Methodology:
-
Sample Preparation: Prepare samples of this compound, arachidonic acid triglyceride, ethyl arachidonate, and free arachidonic acid. A portion of each sample should be stored with and without the addition of an antioxidant like butylated hydroxytoluene (BHT).
-
Storage Conditions: Store samples under both real-time and accelerated stability conditions.
-
Real-Time: 25°C ± 2°C / 60% RH ± 5% RH for up to 24 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
-
Time Points for Analysis: For real-time studies, test at 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, test at 0, 1, 2, 3, and 6 months.
-
Analytical Methods:
-
Quantification of Intact Compound: Use High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) to quantify the remaining percentage of the intact ester or free fatty acid at each time point.
-
Assessment of Oxidation:
-
Peroxide Value (PV): Determine the peroxide value using a standard iodometric titration method to measure primary oxidation products.
-
Anisidine Value (AnV): Measure the anisidine value to quantify secondary oxidation products (aldehydes).
-
TOTOX Value: Calculate the TOTOX value (2 * PV + AnV) for an overall measure of oxidation.
-
Quantification of Specific Oxidation Products: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify specific oxidation products like isoprostanes and hydroxyeicosatetraenoic acids (HETEs).[2][3][4][5]
-
-
In Vitro Hydrolysis and Bioavailability Assay
Objective: To determine the rate of enzymatic hydrolysis of this compound and the subsequent release of arachidonic acid compared to other ester forms.
Methodology:
-
Enzyme System: Use a pancreatic lipase (B570770) preparation to simulate digestion.
-
Incubation: Incubate this compound, arachidonic acid triglyceride, and ethyl arachidonate with the lipase solution at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Analysis: Stop the enzymatic reaction and extract the lipids. Quantify the amount of free arachidonic acid released at each time point using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization to fatty acid methyl esters (FAMEs).
In Vivo Bioavailability Study
Objective: To compare the in vivo absorption and tissue incorporation of arachidonic acid from this compound versus other sources.
Methodology:
-
Animal Model: Use a suitable animal model, such as rats or mice.
-
Dietary Supplementation: Formulate diets supplemented with equivalent amounts of arachidonic acid from this compound, arachidonic acid triglyceride, or ethyl arachidonate. A control group will receive a diet without AA supplementation.
-
Study Duration: Conduct the study for a period of several weeks (e.g., 4-8 weeks).
-
Sample Collection: Collect blood and tissue samples (e.g., liver, brain, adipose tissue) at the end of the study.
-
Lipid Analysis: Extract total lipids from plasma and tissues. Analyze the fatty acid composition of different lipid fractions (phospholipids, triglycerides, cholesterol esters) by GC-MS to determine the incorporation of arachidonic acid.
Visualizing Key Processes
To better understand the experimental workflow and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the validation of this compound.
Caption: Major signaling pathways of arachidonic acid metabolism.
Conclusion
The validation of this compound as a stable source of arachidonic acid for long-term studies holds significant promise for advancing research in areas where the controlled, sustained delivery of this critical polyunsaturated fatty acid is paramount. The experimental framework outlined in this guide provides a robust methodology for objectively assessing its stability and bioavailability in comparison to existing alternatives. Positive validation would establish this compound as a valuable tool for the scientific community, enabling more reliable and reproducible long-term in vivo and in vitro studies.
References
- 1. researchgate.net [researchgate.net]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sfrbm.org [sfrbm.org]
Safety Operating Guide
Standard Operating Procedure for the Disposal of Lauryl Arachidonate
Disclaimer: A specific Safety Data Sheet (SDS) containing explicit disposal instructions for Lauryl Arachidonate (CAS 125187-25-9) is not publicly available. The manufacturer, Larodan, advises customers to request the MSDS directly[1]. In the absence of manufacturer-specific guidelines, this document provides a standard operating procedure for the safe disposal of research chemicals like this compound, in accordance with general laboratory safety principles and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). While the specific hazards are not fully detailed in the available literature, general best practices for handling laboratory chemicals should be strictly followed. This includes, but is not limited to:
-
Safety glasses or goggles
-
Lab coat
-
Chemical-resistant gloves
All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
This protocol outlines the decision-making process and procedural steps for the proper disposal of this compound.
Step 1: Obtain the Manufacturer's Safety Data Sheet (SDS)
The most critical step is to obtain the official SDS from the supplier of your this compound. The SDS will contain a dedicated section on disposal considerations, providing specific instructions and regulatory information. If you do not have the SDS, contact the manufacturer to request one.
Step 2: Consult Your Institutional Environmental Health & Safety (EHS) Office
Your institution's EHS department is the primary authority on waste disposal procedures.[2] They are equipped to provide guidance that is compliant with local, regional, and national regulations.[3]
-
Provide Information: Inform your EHS office about the chemical you need to dispose of (this compound, CAS 125187-25-9).
-
Follow Their Guidance: Adhere strictly to the procedures and requirements provided by your EHS office for waste collection, labeling, and pickup.
Step 3: Waste Characterization (Assume Hazardous if Unknown)
In the absence of a specific SDS, this compound must be treated as hazardous waste.[4] Hazardous waste is typically categorized by one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity.[5][6][7] The table below summarizes the key questions to consider for waste characterization, which you should discuss with your EHS professional.
| Hazard Characteristic | Description | Considerations for this compound |
| Ignitability | The ability of a chemical to catch fire. This is often determined by its flashpoint.[6] | Is this compound an ignitable liquid with a flashpoint <60°C? (As a long-chain ester, this is less likely but must be confirmed). |
| Corrosivity | The ability of a chemical to corrode steel or have a pH of ≤2 or ≥12.5.[6] | Does the waste containing this compound have a pH outside the neutral range? (Unlikely for the pure compound, but relevant for solutions). |
| Reactivity | The tendency of a chemical to be unstable, react violently with water, or generate toxic gases.[6] | Is this compound known to be unstable or react with other chemicals in the waste stream? |
| Toxicity | The ability of a chemical to be harmful or fatal if ingested or absorbed, or to leach toxic metals or organic compounds.[7] | Does this compound or its metabolites have known toxic effects? Some related compounds, like sodium lauryl sulfate, are harmful to aquatic life.[3] |
Step 4: Proper Waste Collection and Labeling
All waste containing this compound must be collected in a designated, properly sealed, and clearly labeled hazardous waste container.[2][8]
-
Container Selection: Use a container that is chemically compatible with this compound and is in good condition with a leak-proof, screw-on cap.[8][9]
-
Labeling: The container must be labeled with a hazardous waste tag provided by your EHS department. The label must include:
-
Segregation: Store the waste container in a designated satellite accumulation area near the point of generation.[10][11] Ensure it is segregated from incompatible materials.[10] Use secondary containment (e.g., a plastic tray) to capture any potential leaks.[8][11]
Step 5: Arrange for Hazardous Waste Pickup
Once your waste container is properly labeled and sealed, follow your institution's procedures to request a hazardous waste pickup from your EHS department.[2][12] Do not pour this compound down the drain or dispose of it in the regular trash.[12][13]
Experimental Workflow for Disposal Determination
The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound.
Caption: Disposal Decision Workflow for this compound.
References
- 1. larodan.com [larodan.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. valencia-fl.safecollegessds.com [valencia-fl.safecollegessds.com]
- 4. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. teklabinc.com [teklabinc.com]
- 6. rtilab.com [rtilab.com]
- 7. Hazardous Waste Characterization | Jones & Henry Laboratories, Inc. [jhlaboratories.com]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. Chemical Waste – EHS [ehs.mit.edu]
- 12. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 13. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
